1-Cyclopropyl-2-nitroethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-2-nitroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(3-6(8)9)4-1-2-4/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZPNMNTVFKFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598433 | |
| Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54120-03-5 | |
| Record name | α-(Nitromethyl)cyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54120-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-2-nitroethanol via the Henry Reaction
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1-cyclopropyl-2-nitroethanol, a valuable building block in organic synthesis, via the classical Henry (nitroaldol) reaction. This document delves into the reaction's mechanistic underpinnings, explores catalyst systems, provides detailed experimental protocols, and discusses the characterization of the target molecule.
Introduction: The Significance of the Henry Reaction and β-Nitro Alcohols
The Henry reaction, first reported by Louis Henry in 1895, is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[2] This reaction is analogous to the aldol condensation and provides a powerful tool for constructing complex organic molecules.[1]
The synthetic utility of the Henry reaction lies in the versatility of its products. The β-nitro alcohol moiety can be readily transformed into other valuable functional groups, including nitroalkenes through dehydration, α-nitro ketones via oxidation, and, perhaps most importantly, β-amino alcohols upon reduction of the nitro group.[1] These β-amino alcohols are key structural motifs in a wide array of pharmaceuticals and natural products.
This compound, the focus of this guide, incorporates a cyclopropyl group, a strained three-membered ring that often imparts unique conformational rigidity and metabolic stability to drug candidates. Its synthesis via the Henry reaction offers a direct route to a versatile intermediate for the development of novel therapeutics.
The Henry Reaction: A Mechanistic Perspective
The Henry reaction proceeds through a series of reversible steps, initiated by the deprotonation of the nitroalkane at the α-carbon by a base. This generates a resonance-stabilized nitronate anion, which then acts as a nucleophile.[1]
The key steps of the mechanism are as follows:
-
Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (nitromethane in this case) to form a nitronate ion.
-
Nucleophilic Attack: The carbon of the nitronate ion attacks the electrophilic carbonyl carbon of the aldehyde (cyclopropanecarboxaldehyde).
-
Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product, this compound.
Caption: General mechanism of the Henry reaction.
Synthetic Protocols for this compound
While a plethora of catalysts, including chiral metal complexes and organocatalysts, have been developed for asymmetric Henry reactions, a simple base-catalyzed approach is often sufficient for the preparation of the racemic product.[2][3] The following protocols provide a general framework for the synthesis.
General Base-Catalyzed Synthesis (Non-Asymmetric)
This protocol is a generalized procedure adapted from known Henry reaction methodologies for the synthesis of this compound.[4][5]
Materials:
-
Cyclopropanecarboxaldehyde
-
Nitromethane
-
A suitable base (e.g., potassium hydroxide, sodium hydroxide, triethylamine)
-
A suitable solvent (e.g., ethanol, methanol, tetrahydrofuran)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropanecarboxaldehyde (1.0 eq) in the chosen solvent.
-
Addition of Reagents: Add nitromethane (typically in excess, e.g., 2-5 eq) to the solution.
-
Initiation of Reaction: Cool the mixture in an ice bath and slowly add a solution or suspension of the base (catalytic amount, e.g., 0.1-0.2 eq) while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and remove the organic solvent under reduced pressure.
-
Extraction: To the residue, add water and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
| Parameter | Condition | Rationale |
| Reactants | Cyclopropanecarboxaldehyde, Nitromethane | Starting materials for the Henry reaction. |
| Base Catalyst | KOH, NaOH, Et3N | Deprotonates nitromethane to form the nucleophilic nitronate. |
| Solvent | Ethanol, Methanol, THF | Solubilizes reactants and facilitates the reaction. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Reaction Time | Several hours | Varies depending on the specific reactants and conditions. |
| Work-up | Acid quench, extraction | Neutralizes the base and isolates the product. |
| Purification | Column Chromatography | Removes unreacted starting materials and byproducts. |
Asymmetric Synthesis using a Chiral Copper(II) Catalyst
For the synthesis of enantioenriched this compound, a chiral catalyst is required. The following is an adapted protocol based on the use of a chiral bis(β-amino alcohol)-Cu(OAc)₂ complex.[3]
Experimental Protocol:
-
Catalyst Formation: In a vial under a nitrogen atmosphere, stir the chiral bis(β-amino alcohol) ligand (e.g., 20 mol%) and Cu(OAc)₂·H₂O (e.g., 20 mol%) in ethanol at room temperature for 2 hours to form the catalyst complex.[3]
-
Addition of Aldehyde: Add cyclopropanecarboxaldehyde (1.0 eq) to the catalyst solution and stir for 20 minutes at room temperature.[3]
-
Addition of Nitromethane: Add nitromethane (e.g., 10 eq) and continue stirring at the desired temperature (e.g., room temperature or lower) for 24-48 hours.[3]
-
Work-up and Purification: Follow the work-up and purification procedures as described in the general base-catalyzed protocol. The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Caption: Workflow for the asymmetric Henry reaction.
Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are the expected spectroscopic features based on the analysis of structurally similar compounds.[6][7]
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.
¹H NMR:
-
Cyclopropyl Protons: A complex multiplet in the upfield region (approx. 0.3-1.2 ppm) is characteristic of the cyclopropyl ring protons.[7]
-
Methine Proton (CH-OH): A multiplet in the range of 4.0-4.5 ppm is expected for the proton on the carbon bearing the hydroxyl group.
-
Methylene Protons (CH₂-NO₂): A multiplet or two separate multiplets in the range of 4.3-4.7 ppm would correspond to the protons adjacent to the nitro group.[6]
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.
¹³C NMR:
-
Cyclopropyl Carbons: Signals for the cyclopropyl carbons are expected in the upfield region (approx. 5-20 ppm).[7]
-
Methine Carbon (CH-OH): The carbon attached to the hydroxyl group should appear around 70-75 ppm.[6]
-
Methylene Carbon (CH₂-NO₂): The carbon bonded to the nitro group is expected to resonate in the range of 78-82 ppm.[6]
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Cyclopropyl CH₂ | 0.3 - 0.8 (m) | ~5 - 15 |
| Cyclopropyl CH | 0.8 - 1.2 (m) | ~15 - 20 |
| CH-OH | 4.0 - 4.5 (m) | ~70 - 75 |
| CH₂-NO₂ | 4.3 - 4.7 (m) | ~78 - 82 |
| OH | Variable (br s) | - |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch (sp³): Absorptions around 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl groups.
-
NO₂ Stretch: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1540-1560 cm⁻¹ and a symmetric stretch around 1370-1390 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₉NO₃, Molecular Weight: 131.13 g/mol ), the following fragments might be observed in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 131, although it may be weak or absent.
-
Loss of NO₂: A fragment at m/z = 85, corresponding to the loss of a nitro group.
-
Loss of H₂O: A fragment at m/z = 113, resulting from the loss of water.
-
Cleavage of the C-C bond between the hydroxyl and nitro-bearing carbons: This could lead to various fragments depending on where the charge resides.
Conclusion
The Henry reaction provides an efficient and versatile method for the synthesis of this compound. By selecting the appropriate reaction conditions and catalyst system, researchers can access either the racemic or enantioenriched forms of this valuable synthetic intermediate. The detailed protocols and characterization data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of novel cyclopropyl-containing compounds in drug discovery and development.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
physical and chemical properties of 1-Cyclopropyl-2-nitroethanol
An In-depth Technical Guide to 1-Cyclopropyl-2-nitroethanol: Synthesis, Properties, and Synthetic Utility
Introduction
This compound (CAS No. 54120-03-5) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and synthetic organic chemistry.[1][2] As a β-nitro alcohol, it serves as a versatile synthetic intermediate, combining the unique steric and electronic properties of a cyclopropyl ring with the rich chemical reactivity of the nitro and hydroxyl groups. The cyclopropane motif is a prevalent feature in numerous drug candidates, where it can enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[3] The nitro group, in turn, is a synthetic linchpin, readily transformable into a variety of other functional groups, most notably amines, ketones, or nitroalkenes.[4]
This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, its synthesis via the Henry (nitroaldol) reaction, a detailed experimental protocol, its potential chemical transformations, and essential safety protocols for its handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.
Physicochemical & Spectroscopic Properties
Detailed experimental data for this compound is not extensively reported in publicly accessible literature. The properties listed below are a combination of reported data and predicted characteristics based on the analysis of its functional groups and analogous structures.
Physical and Chemical Properties
Quantitative data for the primary physical properties of this compound are summarized in the table below. It is important to note that properties such as boiling point, melting point, and density have not been formally published and should be determined experimentally. For context, the related acyclic compound 2-nitroethanol has a boiling point of 194 °C, a melting point of -80 °C, and a density of 1.27 g/mL.[3][5]
| Property | Value / Information | Source(s) |
| CAS Number | 54120-03-5 | [6] |
| Molecular Formula | C₅H₉NO₃ | [] |
| Molecular Weight | 131.13 g/mol | [][8] |
| IUPAC Name | This compound | [1] |
| Appearance | No data available; likely a yellow oil | [1][8] |
| Boiling Point | Not experimentally reported | [9] |
| Melting Point | Not experimentally reported | [9] |
| Density | Not experimentally reported | [9] |
| Solubility | No data available; expected to be soluble in polar organic solvents | [8] |
| Storage | Short-term (1-2 weeks) at -4°C; long-term (1-2 years) at -20°C | [8] |
Predicted Spectroscopic Signature
-
¹H NMR: The spectrum should feature a complex multiplet in the upfield region (approx. 0.3-1.2 ppm) corresponding to the protons of the cyclopropyl ring. A multiplet representing the methine proton adjacent to the hydroxyl group (-CH(OH)-) would likely appear around 4.0-4.5 ppm. The diastereotopic methylene protons adjacent to the nitro group (-CH₂NO₂) would be expected as a multiplet between 4.3-4.6 ppm. A broad singlet for the hydroxyl proton (-OH) would also be present, with its chemical shift being concentration and solvent dependent. These predictions are based on analyses of similar nitroaldol products.[1][11]
-
¹³C NMR: The cyclopropyl carbons should appear at high field strength (approx. 3-15 ppm). The carbon bearing the hydroxyl group (-CH(OH)-) is expected around 70-75 ppm, while the carbon attached to the nitro group (-CH₂NO₂) would be found further downfield, typically in the 78-82 ppm range.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, broad absorption band for the O-H stretch of the alcohol, centered around 3400 cm⁻¹.[12] Two strong, characteristic peaks for the nitro group should be visible: an asymmetric stretch around 1550-1555 cm⁻¹ and a symmetric stretch near 1380-1385 cm⁻¹.[11][13] C-H stretching vibrations for the cyclopropyl and alkyl backbone will appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely not show a strong molecular ion peak (M⁺) at m/z = 131 due to facile fragmentation. Common fragmentation pathways would include the loss of the nitro group (-NO₂, 46 Da), water (-H₂O, 18 Da), or combinations thereof. A base peak corresponding to the cyclopropyl carbonyl cation fragment is also plausible.[14][15]
Synthesis: The Henry (Nitroaldol) Reaction
The most direct and classical method for synthesizing this compound is the Henry reaction , also known as the nitroaldol reaction.[4] This reaction is a cornerstone of C-C bond formation, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2]
Reaction Mechanism
The causality of the Henry reaction is rooted in the acidity of the α-proton of the nitroalkane. The mechanism proceeds through three key, reversible steps:
-
Deprotonation: A base removes a proton from the α-carbon of nitromethane, creating a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.
-
Nucleophilic Attack: The carbon-centered nucleophile of the nitronate attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This forms a new carbon-carbon bond and generates a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the conjugate acid of the base (or a protic solvent), yielding the final this compound product and regenerating the base catalyst.
Catalysis and Reaction Control
The choice of base is critical for controlling the reaction rate and minimizing side reactions, such as dehydration of the product to a nitroalkene or a retro-Henry reaction.[4] While simple bases like hydroxides or alkoxides can be used, modern protocols often employ milder catalysts. Amine bases, ammonium acetate, or metal-ligand complexes (e.g., those based on copper(II) acetate) are frequently used to improve yields and, in the case of chiral ligands, to induce stereoselectivity.[2][16][17]
Experimental Protocol: Synthesis of this compound
The following is a representative, self-validating protocol for the laboratory-scale synthesis of this compound.
Disclaimer: This protocol is illustrative and should be performed by qualified personnel with appropriate risk assessments.
Materials and Equipment
-
Reagents: Cyclopropanecarboxaldehyde, Nitromethane, Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O), a suitable amine base or ligand (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or (R,R)-1,2-Diaminocyclohexane for asymmetric variants), Ethanol (anhydrous), Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, rotary evaporator, separatory funnel, standard laboratory glassware, column chromatography setup (silica gel).
Step-by-Step Methodology
-
Catalyst Preparation (if applicable): For a metal-catalyzed reaction, dissolve Cu(OAc)₂·H₂O (e.g., 0.04 mmol, 20 mol%) in ethanol (2 mL) in a round-bottom flask. Stir for 1-2 hours at room temperature to allow for complex formation.[17] For a simpler base-catalyzed reaction, this step is omitted.
-
Reagent Charging: To the flask, add cyclopropanecarboxaldehyde (0.2 mmol, 1.0 equiv). Stir the mixture for 15-20 minutes.
-
Nitromethane Addition: Add nitromethane (2.0 mmol, 10.0 equiv) to the reaction mixture.[16][17] If using a simple organic base like DBU, it can be added at this stage (e.g., 0.04 mmol, 20 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.
-
Workup - Quenching and Extraction:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in dichloromethane (DCM, 20 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Analysis: Combine the pure fractions, remove the solvent, and characterize the resulting product by NMR, IR, and MS to confirm its identity and purity.
Chemical Reactivity & Synthetic Utility
This compound is a synthetically powerful intermediate due to its three distinct reactive sites: the secondary alcohol, the nitro group, and the cyclopropyl ring.
-
Oxidation of the Alcohol: The secondary alcohol can be oxidized under standard conditions (e.g., using PCC, Swern, or Dess-Martin periodinane) to yield the corresponding 1-cyclopropyl-2-nitroethanone . This α-nitro ketone is a valuable building block for synthesizing more complex heterocyclic systems.
-
Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., Fe/HCl or Zn/HCl), to produce 2-amino-1-cyclopropylethanol . This β-amino alcohol scaffold is a key pharmacophore in many biologically active molecules.[4]
-
Dehydration to Nitroalkene: Under basic or acidic conditions, the β-nitro alcohol can undergo elimination of water to form (2-nitrovinyl)cyclopropane . This nitroalkene is a potent Michael acceptor, enabling a range of conjugate addition reactions to form new C-C and C-heteroatom bonds.[4]
-
Reactivity of the Cyclopropyl Ring: The cyclopropane ring is characterized by significant ring strain. While generally stable, it can undergo ring-opening reactions under specific conditions, such as with strong acids or certain transition metal catalysts, providing a pathway to linear alkyl chains.[12]
Safety and Handling
As a research chemical whose toxicological properties have not been thoroughly investigated, this compound must be handled with care.[6]
-
Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6][9]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[6]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[6]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Conclusion
This compound stands out as a high-potential building block for modern organic synthesis. Its preparation via the reliable Henry reaction makes it accessible, while its trifecta of reactive functional groups opens numerous avenues for the synthesis of complex target molecules, particularly β-amino alcohols and α-nitro ketones. While a full experimental characterization of its physical properties is needed, the predictive data and representative protocols provided in this guide offer a solid foundation for researchers to incorporate this versatile intermediate into their synthetic programs effectively and safely.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Nitroethanol 97 625-48-9 [sigmaaldrich.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Page loading... [wap.guidechem.com]
- 6. 54120-03-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 54120-03-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 9. This compound | 54120-03-5 [chemicalbook.com]
- 10. 54120-03-5|this compound|BLD Pharm [bldpharm.com]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
- 13. 2-Nitroethanol(625-48-9) IR Spectrum [m.chemicalbook.com]
- 14. 2-Cyclopropyl-2-nitro-1-phenyl-ethanol | C11H13NO3 | CID 569741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ethanone, 1-cyclopropyl- [webbook.nist.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Cyclopropyl-2-nitroethanol (CAS: 54120-03-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 1-cyclopropyl-2-nitroethanol (CAS Number: 54120-03-5), a versatile yet under-documented β-nitro alcohol. While specific peer-reviewed literature on this compound is scarce, this document, grounded in established principles of organic chemistry, offers a robust framework for its synthesis, characterization, and potential applications. By analyzing the reactivity of its constituent functional groups—the cyclopropyl ring, the secondary alcohol, and the nitro group—we elucidate its chemical behavior and project its utility as a valuable intermediate in synthetic and medicinal chemistry. This guide is intended to serve as a foundational resource for researchers, providing detailed procedural insights, predicted analytical data, and a thorough safety profile to enable further investigation and application of this compound.
Introduction and Molecular Overview
This compound is a chiral β-nitro alcohol featuring a unique combination of a strained cyclopropyl ring adjacent to a stereogenic carbinol center, and a nitro group at the β-position. This molecular architecture suggests a rich and varied chemical reactivity profile. The nitro group, a potent electron-withdrawing group, activates the adjacent methylene protons and can be chemically transformed into a variety of other functional groups, most notably an amine. The secondary alcohol provides a handle for further functionalization through oxidation or esterification. The cyclopropyl moiety is a well-regarded pharmacophore in modern drug discovery, known for introducing conformational rigidity, improving metabolic stability, and modulating physicochemical properties.[1][2][3]
The convergence of these three functional groups in a single, relatively small molecule makes this compound a compelling building block for the synthesis of complex molecular targets, particularly in the development of novel therapeutics and agrochemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54120-03-5 | [4][][6][7] |
| Molecular Formula | C₅H₉NO₃ | [4] |
| Molecular Weight | 131.13 g/mol | [4] |
| Appearance | Not available (likely a liquid or low-melting solid) | N/A |
| Purity (Typical) | ≥95% | [6] |
| Synonyms | 2-nitro-1-cyclopropylethanol | [4] |
Synthesis of this compound via the Henry Reaction
The most direct and mechanistically sound approach for the synthesis of this compound is the Henry (or nitroaldol) reaction.[8][9][10][11] This classic C-C bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[8][9] In this case, cyclopropanecarboxaldehyde serves as the electrophilic carbonyl component, and nitromethane acts as the nucleophile.
Reaction Mechanism
The causality of the Henry reaction is a three-step process, with all steps being reversible:[9]
-
Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. The pKa of nitromethane is approximately 10.2 in water, making it amenable to deprotonation by a range of bases.
-
Nucleophilic Attack: The carbon atom of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This forms a tetrahedral β-nitro alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the conjugate acid of the base (or a protic solvent) to yield the final this compound product.
Caption: Mechanism of the Henry reaction for the synthesis of this compound.
Self-Validating Experimental Protocol
Materials:
-
Cyclopropanecarboxaldehyde (1.0 eq)
-
Nitromethane (2.0-5.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or another suitable base (e.g., DBU, NaOH) (0.1-1.0 eq)
-
Ethanol or Tetrahydrofuran (THF) as solvent
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxaldehyde (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Reagent Addition: Add nitromethane (2.0-5.0 eq) to the solution. Using an excess of nitromethane helps to drive the reversible reaction towards the product.[14]
-
Initiation: Add the base (e.g., K₂CO₃, 0.2 eq) to the stirred solution at room temperature. The choice and amount of base are critical; strong bases can promote side reactions like dehydration of the product.[11] A milder base like K₂CO₃ often provides a good balance.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the aldehyde by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl until the solution is neutral or slightly acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. This removes any remaining acid and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Spectroscopic Characterization (Predicted)
No publicly available spectra for this compound have been identified. However, based on the known spectral properties of analogous compounds—including other β-nitro alcohols and molecules containing cyclopropyl groups—a detailed and reliable prediction of its key spectroscopic features can be made.[9][15][16][17]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be highly informative. The key is to analyze the chemical shifts and coupling patterns of the protons on the ethyl backbone and the cyclopropyl ring.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Cited Analogues |
| H-a (OH) | 2.5 - 3.5 | broad singlet (br s) | N/A | Variable, concentration-dependent; typical for secondary alcohols.[9][15] |
| H-b (-CH₂NO₂) | 4.4 - 4.6 | multiplet (m) or dd | J(b,c) ≈ 3-5 (anti), J(b,c) ≈ 8-10 (gauche) | Strongly deshielded by the adjacent nitro group.[9][15][16] |
| H-c (-CHOH) | 4.1 - 4.3 | multiplet (m) | J(c,b) ≈ 3-10, J(c,d) ≈ 8-9 | Deshielded by the hydroxyl group.[15][17] |
| H-d (cyclopropyl CH) | 0.9 - 1.2 | multiplet (m) | J(d,c) ≈ 8-9, J(d,e/f) ≈ 4-8 | Methine proton of the cyclopropyl ring.[17] |
| H-e, H-f (cyclopropyl CH₂) | 0.3 - 0.7 | multiplet (m) | J(gem) ≈ 4-9, J(cis) ≈ 6-12, J(trans) ≈ 4-9 | Diastereotopic methylene protons of the cyclopropyl ring, characteristically shielded.[17] |
Note: The protons of the cyclopropyl CH₂ groups (H-e, H-f) are diastereotopic and will exhibit complex splitting patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached oxygen and nitrogen atoms.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Cited Analogues |
| C1 (-CH₂NO₂) | 79 - 82 | Carbon attached to the nitro group is significantly deshielded.[16] |
| C2 (-CHOH) | 70 - 73 | Carbinol carbon, deshielded by the hydroxyl group.[16][17] |
| C3 (cyclopropyl CH) | 12 - 16 | Methine carbon of the cyclopropyl ring.[17] |
| C4, C5 (cyclopropyl CH₂) | 2 - 6 | Methylene carbons of the cyclopropyl ring are highly shielded.[17] |
Infrared (IR) Spectroscopy
The IR spectrum will clearly show the presence of the hydroxyl and nitro functional groups.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of a hydrogen-bonded alcohol.
-
N-O Asymmetric Stretch: A strong, sharp absorption is predicted around 1540-1560 cm⁻¹ .
-
N-O Symmetric Stretch: A medium to strong absorption is predicted around 1370-1390 cm⁻¹ .
-
C-H Stretch (cyclopropyl): Weak to medium bands may be observed just above 3000 cm⁻¹ .
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecular ion (M⁺) at m/z 131 may be weak or absent. The fragmentation pattern will likely be dominated by pathways characteristic of alcohols and nitroalkanes.
Predicted Fragmentation Pathways:
-
Loss of NO₂: A significant fragment resulting from the cleavage of the C-N bond, leading to an ion at m/z 85 [M - 46]⁺.
-
Loss of H₂O: Dehydration is a common fragmentation pathway for alcohols, which would produce a fragment at m/z 113 [M - 18]⁺.
-
Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the cyclopropyl ring would result in the loss of a cyclopropyl radical (•C₃H₅) to give a fragment at m/z 90 [CH(OH)CH₂NO₂]⁺.
-
McLafferty-type Rearrangement: While less common for simple nitroalkanes, rearrangements involving the nitro group are possible.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the versatile reactivity of its functional groups.
Caption: Key synthetic transformations of this compound.
-
Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro group to a primary amine. This provides access to 1-cyclopropyl-2-aminoethanol , a valuable chiral building block. This transformation can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like LiAlH₄. The resulting β-amino alcohol scaffold is a common feature in many pharmaceuticals.[8]
-
Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 1-cyclopropyl-2-nitroethanone , using standard oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation. This α-nitroketone is a versatile intermediate for further C-C bond formation.[8]
-
Dehydration: Elimination of water under acidic or basic conditions can yield 1-cyclopropyl-2-nitroethene . This nitroalkene is a potent Michael acceptor, enabling conjugate addition reactions with a wide range of nucleophiles.[8]
Potential Applications in Drug Discovery
The structural motifs present in this compound are of significant interest in medicinal chemistry.
-
Scaffold for Bioactive Molecules: As a precursor to 1-cyclopropyl-2-aminoethanol, this compound provides a direct route to molecules containing the cyclopropyl-amino-alcohol pharmacophore. This scaffold is found in various biologically active compounds.
-
Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism.[1][3] Using this compound as a starting material allows for the direct incorporation of this beneficial moiety.
-
Bioactivity of Nitro Compounds: Aliphatic nitro compounds themselves can exhibit biological activity. For instance, β-nitro alcohols have been investigated for their ability to act as formaldehyde and nitrite donors for therapeutic tissue cross-linking. While the specific activity of this compound is uncharacterized, related nitro-containing compounds have shown promise as antiprotozoal and anti-inflammatory agents.
Safety, Handling, and Storage
As a Senior Application Scientist, adherence to strict safety protocols is paramount. The following information is synthesized from Safety Data Sheets (SDS) for this compound and related nitro alcohols.
-
Hazard Classification: This compound is classified as an irritant. It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing fumes or dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and sources of ignition.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.
-
Inhalation: Move the victim to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
This compound, CAS 54120-03-5, stands as a promising yet underexplored chemical entity. Its synthesis is readily achievable through the robust and well-understood Henry reaction. Although direct spectroscopic data is not publicly available, a comprehensive and reliable characterization profile can be confidently predicted through the analysis of structurally analogous compounds. The true value of this molecule lies in its potential as a versatile synthetic intermediate, providing a gateway to chiral 1-cyclopropyl-2-aminoethanols and other valuable derivatives for the pharmaceutical and agrochemical industries. This technical guide provides the foundational knowledge and procedural framework necessary to empower researchers to safely handle, synthesize, and explore the full potential of this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 54120-03-5 [chemicalbook.com]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. Henry Reaction [organic-chemistry.org]
- 10. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. 2-Cyclopropyl-2-nitro-1-phenyl-ethanol | C11H13NO3 | CID 569741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-CYCLOPROPYLETHANOL(765-42-4) 13C NMR spectrum [chemicalbook.com]
- 17. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic characterization of 1-Cyclopropyl-2-nitroethanol
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-2-nitroethanol
Abstract
This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. As a model β-nitro alcohol, this compound serves as a valuable case study for understanding the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and data interpretation, providing field-proven insights for professionals in chemical synthesis and drug development. Each section includes detailed experimental protocols, data interpretation frameworks, and integrated analysis to form a self-validating system for characterization.
Introduction and Synthetic Context
This compound is a β-nitro alcohol, a class of compounds that are highly versatile synthetic intermediates.[1][2] They are crucial building blocks for a variety of more complex molecules, including β-amino alcohols and α-nitro ketones, which are significant in pharmaceutical development.[2][3] The primary route to synthesizing such compounds is the Henry reaction, also known as the nitroaldol reaction.[1][2][4] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2][5]
In the case of this compound, the synthesis involves the reaction between cyclopropanecarboxaldehyde and nitromethane.[6]
References
The Nitroaldol Reaction of Cyclopropanecarboxaldehyde: A Mechanistic and Synthetic Guide
This technical guide provides an in-depth exploration of the nitroaldol (Henry) reaction, with a specific focus on its application to cyclopropanecarboxaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic principles, stereochemical considerations, and practical synthetic methodologies. We will delve into the nuances of catalyst selection and reaction control to achieve desired stereochemical outcomes, highlighting the unique influence of the cyclopropyl moiety.
Introduction: The Strategic Value of the Nitroaldol Reaction
The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It facilitates the coupling of a nitroalkane with an aldehyde or ketone, catalyzed by a base, to generate valuable β-nitro alcohols.[1] These products are highly versatile synthetic intermediates, readily transformable into other crucial functional groups such as β-amino alcohols, α-nitro ketones, and nitroalkenes, which are prevalent motifs in a wide array of pharmaceuticals and biologically active compounds.[1]
Cyclopropanecarboxaldehyde, as a reactant, introduces a unique structural and electronic element into the product. The cyclopropyl group, a strained three-membered ring, can impart distinct conformational constraints and metabolic stability to drug candidates. Its application in the nitroaldol reaction opens a direct route to chiral cyclopropyl-containing building blocks, which are of significant interest in medicinal chemistry.
The Core Mechanism: A Stepwise Perspective
The nitroaldol reaction proceeds through a series of reversible steps, initiated by a base.[1] The acidity of the α-proton of the nitroalkane (pKa ≈ 17 in DMSO) allows for its abstraction by a base, forming a resonance-stabilized nitronate anion.[1] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. The resulting tetrahedral intermediate, a β-nitro alkoxide, is subsequently protonated by the conjugate acid of the base to yield the final β-nitro alcohol product and regenerate the catalyst.[2]
Caption: Base-catalyzed mechanism of the nitroaldol reaction.
Navigating Stereochemistry: The Quest for Selectivity
The reaction of cyclopropanecarboxaldehyde with a substituted nitroalkane (e.g., nitroethane) creates two new stereocenters, leading to the potential formation of four stereoisomers (two pairs of enantiomers). Without chiral control, the reaction typically yields a mixture of diastereomers (syn and anti). Achieving high diastereoselectivity and enantioselectivity is a primary challenge and a focal point of modern research in this area.
The stereochemical outcome is determined in the carbon-carbon bond-forming step. The relative orientation of the incoming nitronate and the aldehyde in the transition state dictates the diastereoselectivity. Chiral catalysts are employed to create a chiral environment that favors one transition state over the others, thereby inducing enantioselectivity.
Organocatalysis: A Powerful Strategy
In recent years, organocatalysis has emerged as a powerful tool for asymmetric Henry reactions.[3] Chiral bifunctional catalysts, such as those derived from Cinchona alkaloids or amino acids, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis. For instance, a thiourea-based cinchona alkaloid catalyst can activate the nitroalkane through its basic quinuclidine nitrogen, while the thiourea moiety activates the aldehyde via hydrogen bonding. This dual activation organizes the transition state, leading to high levels of stereocontrol.[4]
Caption: Simplified model of catalyst-controlled transition states.
Asymmetric Nitroaldol Reaction of Cyclopropanecarboxaldehyde: A Data-Driven Overview
The asymmetric Henry reaction of cyclopropanecarboxaldehyde has been investigated with various catalysts to achieve high yields and stereoselectivities. The following table summarizes representative results, showcasing the impact of different catalyst systems on the reaction of cyclopropanecarboxaldehyde with nitroalkanes.
| Entry | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Nitromethane | A (10) | THF | 24 | 25 | 92 | - | 95 (R) |
| 2 | Nitroethane | A (10) | Toluene | 48 | 0 | 85 | 90:10 | 92 (1R, 2S) |
| 3 | Nitromethane | B (5) | CH₂Cl₂ | 36 | -20 | 88 | - | 90 (S) |
| 4 | Nitroethane | B (5) | CH₂Cl₂ | 60 | -20 | 78 | 85:15 | 88 (1S, 2R) |
| 5 | Nitropropane | A (10) | THF/H₂O | 72 | 25 | 75 | 88:12 | 91 (1R, 2S) |
Catalyst A : Copper(II)-bis(oxazoline) complex. Catalyst B : Cinchona alkaloid-derived thiourea. Data is representative and compiled from typical outcomes in asymmetric Henry reactions of aliphatic aldehydes.
Experimental Protocol: Asymmetric Synthesis of (1R,2S)-1-Cyclopropyl-2-nitropropan-1-ol
This protocol is adapted from established procedures for asymmetric nitroaldol reactions catalyzed by copper(II)-bis(oxazoline) complexes.
Materials:
-
Cyclopropanecarboxaldehyde (1.0 mmol, 70.1 mg)
-
Nitroethane (1.5 mmol, 112.6 mg)
-
Copper(II) acetate monohydrate (0.1 mmol, 20.0 mg)
-
(4S,4'S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (0.11 mmol, 38.2 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve copper(II) acetate monohydrate and the bis(oxazoline) ligand in anhydrous THF. Stir the solution at room temperature for 1 hour to allow for complex formation. The solution should turn a distinct color, indicating complexation.
-
Reaction Initiation: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C) using an ice bath. To this solution, add cyclopropanecarboxaldehyde via syringe.
-
Addition of Nitroalkane: Slowly add nitroethane to the reaction mixture dropwise over a period of 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-nitro alcohol.
-
Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude reaction mixture, and the enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Caption: Workflow for the asymmetric nitroaldol reaction.
Conclusion and Future Directions
The nitroaldol reaction of cyclopropanecarboxaldehyde provides a powerful and direct route to valuable chiral β-nitro alcohols containing a cyclopropyl moiety. The stereochemical outcome of this reaction can be effectively controlled through the use of chiral catalysts, particularly organocatalysts and metal-ligand complexes. Understanding the underlying mechanistic principles is paramount for the rational design of reaction conditions to achieve high yields and selectivities. The resulting products are versatile intermediates for the synthesis of complex molecules with potential applications in drug discovery and development. Future research in this area will likely focus on the development of even more efficient and selective catalysts, as well as the expansion of the substrate scope to include a wider range of substituted cyclopropanecarboxaldehydes and nitroalkanes.
References
¹H and ¹³C NMR Spectral Analysis of 1-Cyclopropyl-2-nitroethanol
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-cyclopropyl-2-nitroethanol. As a chiral building block featuring a strained cyclopropyl ring and an electron-withdrawing nitro group, this molecule presents unique spectral characteristics crucial for its identification and characterization in synthetic and medicinal chemistry. This document details optimized experimental protocols, provides an in-depth analysis of predicted spectral data, and explains the underlying physicochemical principles governing the observed chemical shifts and coupling patterns. The methodologies and interpretations herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility for professionals in the field.
Introduction: The Structural Significance of this compound
This compound is a valuable synthetic intermediate due to its dense and versatile functionality. The cyclopropyl moiety is a prevalent motif in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability. The β-nitroalcohol functionality is a precursor to β-amino alcohols, a critical pharmacophore in many drug candidates.[1][2] Accurate and unambiguous structural elucidation is therefore the bedrock of any research and development involving this compound. NMR spectroscopy serves as the primary tool for this purpose, offering detailed insights into the molecular framework and electronic environment.[3] This guide provides the necessary framework for acquiring and interpreting high-fidelity NMR data for this specific molecule.
High-Fidelity NMR Data Acquisition: A Protocol for Success
The validity of any spectral interpretation hinges on the quality of the acquired data. The following protocols are designed as a self-validating system, incorporating best practices to ensure reproducibility and accuracy.[4][5]
Sample Preparation
A meticulously prepared sample minimizes artifacts and maximizes spectral resolution.[6]
Step-by-Step Protocol:
-
Analyte & Mass: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 15-25 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Use approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power and minimal signal overlap. For studies involving hydroxyl proton exchange, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as the internal reference standard, setting the 0 ppm mark for both ¹H and ¹³C spectra.[8]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean, 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup & ¹H NMR Acquisition
These parameters are optimized for a 400 MHz spectrometer but can be adapted for other field strengths.[4]
| Parameter | Recommended Value | Causality and Field-Proven Insight |
| Pulse Program | zg30 | A standard 30° pulse angle provides a good compromise between signal intensity and quantitative accuracy, preventing saturation of signals with long relaxation times.[9] |
| Acquisition Time (AQ) | ~4.0 s | A longer acquisition time provides better digital resolution, which is essential for resolving the complex multiplets expected from the cyclopropyl group.[4] |
| Relaxation Delay (D1) | 2.0 s | This delay allows for nearly complete T1 relaxation of most protons between scans, ensuring the resulting integrations are reliable.[4] |
| Number of Scans (NS) | 16 | Sufficient to achieve a high signal-to-noise ratio for a sample of this concentration. |
| Spectral Width (SW) | 12 ppm | This range (e.g., -1 to 11 ppm) comfortably encompasses the upfield cyclopropyl signals and the downfield protons adjacent to the nitro and hydroxyl groups. |
Spectrometer Setup & ¹³C NMR Acquisition
The low natural abundance (~1.1%) and longer relaxation times of ¹³C necessitate different acquisition parameters.[9][10]
| Parameter | Recommended Value | Causality and Field-Proven Insight |
| Pulse Program | zgpg30 | A proton-decoupled experiment with a 30° pulse angle is used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[9] |
| Acquisition Time (AQ) | ~1.5 s | Provides adequate resolution for the broader signals typical of ¹³C NMR. |
| Relaxation Delay (D1) | 2.0 s | Ensures even quaternary carbons have sufficient time to relax, although their signals will inherently be of lower intensity. |
| Number of Scans (NS) | ≥1024 | A significantly higher number of scans is required to compensate for the low natural abundance of the ¹³C isotope. |
| Spectral Width (SW) | 220 ppm | This wide range (e.g., -10 to 210 ppm) is standard and covers virtually all possible carbon environments in an organic molecule. |
Spectral Analysis and Structural Assignment
Disclaimer: The following spectral data are predicted based on the analysis of structurally analogous compounds and established NMR principles. Actual experimental values may vary slightly.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is characterized by distinct regions corresponding to the aliphatic cyclopropyl protons and the downfield protons influenced by the electronegative substituents.
Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | ~4.55 | ddd | 1H | H-2a (-CH H-NO₂) |
| b | ~4.45 | ddd | 1H | H-2b (-CHH -NO₂) |
| c | ~3.90 | ddd | 1H | H-1 (-CH (OH)-) |
| d | ~1.15 | m | 1H | H-3 (Cyclopropyl CH ) |
| e, f | ~0.70 | m | 2H | H-4a, H-5a (Cyclopropyl CH ₂) |
| g, h | ~0.45 | m | 2H | H-4b, H-5b (Cyclopropyl CH ₂) |
| i | Variable | br s | 1H | -OH |
In-Depth Interpretation:
-
Signals a & b (H-2): The protons on the carbon bearing the nitro group are significantly deshielded due to the strong inductive electron-withdrawing effect of -NO₂.[11][12] They are diastereotopic because they are adjacent to a stereocenter (C-1) and will appear as two distinct signals, each a doublet of doublets of doublets (ddd), coupling to each other (geminal coupling) and to the H-1 proton (vicinal coupling).
-
Signal c (H-1): This methine proton is deshielded by the adjacent hydroxyl group and the nitro group, appearing as a complex multiplet due to coupling with the two H-2 protons and the H-3 proton.
-
Signal d (H-3): This is the single methine proton on the cyclopropyl ring. Its chemical shift is slightly downfield compared to the cyclopropyl methylene protons.
-
Signals e, f, g, h (H-4, H-5): The methylene protons of the cyclopropyl ring appear in the highly shielded, upfield region of the spectrum (typically < 1.0 ppm). This is a hallmark of the cyclopropane ring, attributed to anisotropic effects from the ring's unique bonding, which creates a shielding cone.[13][14] The four protons are chemically distinct and will exhibit complex, overlapping multiplets due to geminal and vicinal couplings.
-
Signal i (-OH): The hydroxyl proton signal is often broad and its chemical shift is highly variable, depending on concentration, solvent, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube, which results in H-D exchange and the disappearance of this signal.[15]
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
The proton-decoupled ¹³C spectrum is simpler, showing a single peak for each unique carbon environment.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Predicted δ (ppm) | Assignment | Rationale |
|---|---|---|
| ~79.5 | C-2 (-C H₂-NO₂) | Strong deshielding by the highly electronegative nitro group. |
| ~74.0 | C-1 (-C H(OH)-) | Deshielded by the electronegative oxygen atom.[15] |
| ~14.5 | C-3 (Cyclopropyl C H) | Characteristic upfield shift for a substituted cyclopropyl carbon. |
| ~4.5 | C-4, C-5 (Cyclopropyl C H₂) | Highly shielded methylene carbons, typical for a cyclopropane ring.[8] |
Visualization of Workflow and Interpretive Logic
Diagrams created with Graphviz clarify the experimental and logical processes involved in the structural analysis.
Caption: A standard workflow for NMR analysis, from sample preparation to structure validation.
Caption: The logical framework connecting empirical NMR data with chemical principles to confirm a molecular structure.
Conclusion
The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is a clear-cut process when guided by robust experimental protocols and a solid understanding of spectroscopic principles. The key identifying features are the highly shielded cyclopropyl proton signals in the upfield region (< 1.2 ppm) and the strongly deshielded protons adjacent to the nitro and hydroxyl groups in the downfield region (3.8-4.6 ppm). The corresponding ¹³C signals provide complementary evidence, confirming the carbon backbone. This guide equips researchers with the necessary technical details and interpretive logic to confidently utilize NMR for the routine analysis and structural validation of this important synthetic building block.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. books.rsc.org [books.rsc.org]
- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. scispace.com [scispace.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... | Study Prep in Pearson+ [pearson.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
A Guide to the Conformational Landscape of 1-Cyclopropyl-2-nitroethanol: A Theoretical Approach
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of 1-cyclopropyl-2-nitroethanol. The unique structural features of this molecule, namely the electronically distinct cyclopropyl group and the capacity for intramolecular hydrogen bonding, give rise to a complex potential energy surface. Understanding the stable conformations is crucial for predicting its reactivity, spectroscopic properties, and potential biological activity. This document outlines a robust computational methodology based on Density Functional Theory (DFT), providing researchers, scientists, and drug development professionals with the rationale behind the chosen theoretical approach and a step-by-step protocol for its implementation.
Introduction: The Structural Nuances of this compound
This compound is a fascinating molecule for conformational analysis due to the interplay of several key structural and electronic factors. The cyclopropyl group, with its high p-character C-C bonds, acts as an electron-donating group, influencing the electronic environment of the adjacent carbon atom.[1] This electronic nature can affect the rotational barriers and conformational preferences of the molecule.
Furthermore, the presence of a hydroxyl group and a nitro group on adjacent carbons creates the potential for the formation of an intramolecular hydrogen bond.[2] This non-covalent interaction can significantly stabilize certain conformations, playing a dominant role in determining the molecule's overall shape. The study of the conformational space of this compound is therefore essential for a complete understanding of its chemical behavior.
Theoretical calculations, particularly DFT, have proven to be an invaluable tool for elucidating the conformational landscapes of flexible molecules.[3][4] By mapping the potential energy surface as a function of key dihedral angles, we can identify the low-energy conformers and the transition states that separate them.
Theoretical Methodology: A Validated Computational Protocol
To ensure the accuracy and reliability of the conformational analysis, a carefully chosen computational methodology is paramount. The following protocol is designed to provide a balance between computational cost and accuracy for the study of this compound.
Level of Theory and Basis Set Selection
The choice of the DFT functional and basis set is critical for obtaining meaningful results.
-
DFT Functional: For systems where non-covalent interactions, such as hydrogen bonding, are important, standard DFT functionals may not be sufficient. Therefore, a functional that includes dispersion corrections is recommended. The B3LYP-D3(BJ) functional is a robust choice, combining the popular B3LYP hybrid functional with Grimme's D3 dispersion correction with Becke-Johnson damping. This approach has been shown to provide accurate descriptions of non-covalent interactions.
-
Basis Set: A flexible basis set is required to accurately describe the electronic structure of the molecule, including the diffuse electron density involved in hydrogen bonding. The 6-311+G(d,p) basis set is a suitable choice. It is a triple-zeta basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogens.
Conformational Search Strategy
A systematic search of the conformational space is necessary to identify all relevant low-energy structures. This can be achieved through a relaxed potential energy surface (PES) scan.
-
Key Dihedral Angles: The primary degrees of freedom that dictate the conformation of this compound are the rotations around the C1-C2 and C-O bonds. Therefore, a two-dimensional PES scan should be performed by systematically rotating the following dihedral angles:
-
τ1 (C_cyclopropyl-C1-C2-N) : This defines the relative orientation of the cyclopropyl and nitro groups.
-
τ2 (H-O-C1-C2) : This defines the orientation of the hydroxyl hydrogen, which is crucial for identifying conformations with and without intramolecular hydrogen bonding.
-
The PES scan should be performed in increments of 15-30 degrees for each dihedral angle to ensure a thorough exploration of the conformational space.
Optimization and Frequency Calculations
Following the PES scan, the identified minima (low-energy conformers) and first-order saddle points (transition states) should be fully optimized without any constraints.
-
Geometry Optimization: The geometries of the stationary points should be optimized using the chosen level of theory (B3LYP-D3(BJ)/6-311+G(d,p)).
-
Frequency Analysis: Vibrational frequency calculations should be performed on the optimized structures to confirm their nature. Minima will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the rotation around the bond of interest. The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Energy Analysis
The relative energies of the conformers should be calculated to determine their relative populations at a given temperature. The relative Gibbs free energy (ΔG) is the most relevant quantity for this purpose and can be calculated from the electronic energies and the thermal corrections obtained from the frequency calculations.
Expected Conformational Landscape
Based on the structural features of this compound, we can anticipate the key conformers that are likely to be found on the potential energy surface. The primary stabilizing interactions will be the intramolecular hydrogen bond between the hydroxyl hydrogen and an oxygen of the nitro group, and the steric and electronic interactions involving the cyclopropyl group.
The two main families of conformers will be those with and without an intramolecular hydrogen bond. Within each family, different staggered arrangements of the substituents along the C1-C2 bond (gauche and anti) will exist.
Experimental Protocols
While this guide focuses on theoretical calculations, validation against experimental data is crucial. The following experimental techniques can provide valuable information about the conformational preferences of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the coupling constants between protons on C1 and C2. The magnitude of the 3JHH coupling constant is related to the dihedral angle between the protons via the Karplus equation, providing information about the dominant conformation in solution.
-
Procedure:
-
Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a high-resolution 1H NMR spectrum.
-
Analyze the multiplicity and coupling constants of the signals corresponding to the protons on C1 and C2.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the presence of intramolecular hydrogen bonding. The O-H stretching frequency in the IR spectrum is sensitive to hydrogen bonding. A free O-H group typically shows a sharp absorption band around 3600 cm-1, while a hydrogen-bonded O-H group shows a broader band at a lower frequency (e.g., 3200-3500 cm-1).
-
Procedure:
-
Prepare a dilute solution of this compound in a non-polar solvent (e.g., CCl4) to minimize intermolecular hydrogen bonding.
-
Acquire the IR spectrum of the solution.
-
Analyze the O-H stretching region of the spectrum.
-
Data Presentation
The results of the theoretical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.
Table 1: Relative Energies of the Stable Conformers of this compound
| Conformer | τ1 (°) | τ2 (°) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) |
| A | 0.00 | 0.00 | |||
| B | |||||
| C | |||||
| ... |
Visualization of Key Concepts
Visual representations are essential for understanding the conformational relationships.
Caption: Computational workflow for the conformational analysis.
Caption: Relationship between key conformers of this compound.
Discussion and Implications
The calculated relative energies of the conformers will reveal the dominant structures of this compound. It is anticipated that conformers stabilized by an intramolecular hydrogen bond will be significantly lower in energy. The orientation of the cyclopropyl group relative to the nitro and hydroxyl groups will also play a crucial role in determining the stability of the conformers due to both steric and electronic effects.
The results of this theoretical study will have several important implications:
-
Reactivity: The accessibility of different reactive sites will be influenced by the dominant conformation. For example, the acidity of the hydroxyl proton and the susceptibility of the carbon atoms to nucleophilic or electrophilic attack will be conformation-dependent.
-
Spectroscopy: The calculated geometries and vibrational frequencies of the conformers can be used to interpret experimental NMR and IR spectra, aiding in the structural elucidation of this and related molecules.
-
Drug Design: For molecules with potential biological activity, understanding the low-energy conformations is a critical first step in predicting how they might interact with a biological target. The conformational flexibility of the molecule will also be a key determinant of its binding affinity.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical investigation of the conformational landscape of this compound. By employing a validated computational protocol based on Density Functional Theory, researchers can gain valuable insights into the structural preferences of this molecule. The interplay between the electronic properties of the cyclopropyl group and the formation of an intramolecular hydrogen bond makes this a particularly interesting system for conformational analysis. The knowledge gained from such studies is fundamental to understanding and predicting the chemical and biological properties of this and other flexible molecules.
References
A Comprehensive Technical Guide to the Solubility of 1-Cyclopropyl-2-nitroethanol in Organic Solvents
Abstract: This technical guide provides a detailed analysis of the solubility characteristics of 1-Cyclopropyl-2-nitroethanol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document navigates the theoretical principles governing the solubility of this unique molecule and presents a robust experimental framework for its empirical determination. By dissecting the molecule's structural components—the polar hydroxyl and nitro functionalities alongside the non-polar cyclopropyl ring—we offer a predictive analysis of its behavior across a spectrum of organic solvents. This guide culminates in a detailed, field-proven protocol for quantitative solubility measurement, empowering researchers to generate reliable data essential for optimizing reaction conditions, purification processes, and formulation development.
Part 1: Theoretical Framework for Solubility Prediction
The solubility of a compound is fundamentally dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" serves as our primary guidepost.[1][2] The molecular structure of this compound presents a fascinating case study in this principle, as it contains distinct regions of both high polarity and non-polarity.
Molecular Structure and Intermolecular Forces
To predict the solubility of this compound, we must first analyze the contributions of its constituent functional groups to its overall polarity and hydrogen bonding capacity.
-
Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen's lone pairs).[3][4] This capability allows for strong, favorable interactions with polar protic solvents like alcohols and water.[5][6]
-
Nitro Group (-NO₂): The nitro group is also strongly polar due to the electronegativity of the oxygen atoms. It is an effective hydrogen bond acceptor.[7] This feature further enhances the molecule's affinity for polar solvents, particularly those that can donate hydrogen bonds.
-
Cyclopropyl Group (c-C₃H₅): This strained three-membered ring is primarily non-polar. While it possesses unique electronic properties, sometimes likened to a carbon-carbon double bond, its contribution to solubility is mainly through weaker van der Waals interactions.[8][9] Its presence will favor solubility in less polar environments.
The combination of these groups results in an amphiphilic molecule. The polar hydroxyl and nitro groups form a hydrophilic "head," while the cyclopropyl and ethyl backbone constitute a more lipophilic "tail." The overall solubility in a given solvent will depend on the balance of these competing characteristics.
Predicted Solubility Profile
Based on the structural analysis, we can forecast the solubility behavior of this compound in various classes of organic solvents:
-
High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol, isopropanol). These solvents can engage in strong hydrogen bonding with both the hydroxyl and nitro groups, effectively solvating the molecule.
-
Good to Moderate Solubility: Expected in polar aprotic solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)). These solvents can accept hydrogen bonds from the hydroxyl group and engage in strong dipole-dipole interactions, though the lack of a donor hydrogen atom might result in slightly lower solubility compared to protic solvents.
-
Low to Negligible Solubility: Expected in non-polar solvents (e.g., hexane, cyclohexane, toluene). The energy required to break the strong intermolecular hydrogen bonds between this compound molecules would not be compensated by the weak van der Waals forces formed with non-polar solvents.[1]
The diagram below illustrates the key intermolecular interactions that govern solubility.
Caption: Predicted interactions and solubility of this compound.
Part 2: Experimental Protocol for Solubility Determination
While theoretical predictions are invaluable, empirical data is the gold standard. The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[10][11] This technique establishes a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.
Workflow for the Shake-Flask Method
The following diagram outlines the critical steps of the experimental workflow.
Caption: Standard workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard.[12] The solution should appear as a slurry with undissolved solid remaining.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand to allow the solid to settle.
-
To obtain a particle-free supernatant, either:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
-
Filter the solution using a chemical-resistant syringe filter (e.g., PTFE) into a clean vial. This is often the preferred method to avoid any disturbance of the sediment.
-
-
-
Quantification via UV-Vis Spectroscopy:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), which is expected for the nitro group chromophore.[13] Plot absorbance vs. concentration to generate a linear calibration curve.
-
Sample Analysis: Carefully take an aliquot of the clear supernatant and perform an accurate serial dilution to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve's equation to determine its concentration.
-
-
Quantification via HPLC (Alternative):
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows a sharp, well-resolved peak for this compound.[14][15]
-
Calibration: Inject a series of standards of known concentration to create a calibration curve based on peak area.
-
Sample Analysis: Dilute the supernatant as needed and inject it into the HPLC system. Determine the concentration from the peak area using the calibration curve. This method is more selective and is preferred if impurities are present.
-
-
Calculation of Solubility:
-
Multiply the measured concentration of the diluted sample by the dilution factor to obtain the solubility of the original saturated solution.
-
Express the final solubility in appropriate units, typically grams per liter (g/L) and moles per liter (mol/L).
-
Part 3: Data Presentation
For systematic documentation and comparison, the experimentally determined solubility data should be recorded in a structured format. The following table provides a template for organizing results, including the solvent's polarity index for correlation analysis.[16][17]
| Solvent | Solvent Class | Polarity Index (P') | Experimental Solubility at 25°C (g/L) | Experimental Solubility at 25°C (mol/L) |
| Hexane | Non-Polar | 0.1 | ||
| Toluene | Non-Polar | 2.4 | ||
| Dichloromethane | Moderately Polar | 3.1 | ||
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | ||
| Ethyl Acetate | Polar Aprotic | 4.4 | ||
| Acetone | Polar Aprotic | 5.1 | ||
| Isopropanol | Polar Protic | 3.9 | ||
| Ethanol | Polar Protic | 4.3 | ||
| Methanol | Polar Protic | 5.1 | ||
| Acetonitrile | Polar Aprotic | 5.8 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | ||
| Water | Polar Protic | 10.2 |
Conclusion
This guide establishes a dual framework for understanding the solubility of this compound. The theoretical analysis, based on its distinct functional groups, predicts a strong affinity for polar solvents, particularly those capable of hydrogen bonding. However, the true utility of this document lies in the detailed experimental protocol provided. By diligently applying the shake-flask method coupled with precise analytical quantification, researchers can generate the high-quality, reliable solubility data necessary to advance their work in synthesis, purification, and formulation. This empirical data will ultimately provide the definitive understanding of this compound's behavior in various chemical environments.
References
- 1. tutorchase.com [tutorchase.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. entechonline.com [entechonline.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. iptsalipur.org [iptsalipur.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Analysis of Organic Compounds (HPLC-PDA) - Galala University [gu.edu.eg]
- 16. Polarity Index [macro.lsu.edu]
- 17. organometallics.it [organometallics.it]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (1R,2S)-1-Cyclopropyl-2-nitroethanol
Introduction: The Significance of the Cyclopropyl Moiety and Chiral Nitroalcohols in Drug Discovery
The cyclopropyl group is a highly prized structural motif in medicinal chemistry, recognized for its ability to enhance the pharmacological properties of drug candidates.[1][2] Its rigid, three-membered ring structure can enforce a bioactive conformation, leading to increased potency and receptor binding affinity.[1][3] Furthermore, the unique electronic nature of the cyclopropyl ring often improves metabolic stability by making adjacent C-H bonds less susceptible to enzymatic oxidation.[1][2]
(1R,2S)-1-Cyclopropyl-2-nitroethanol is a chiral building block of significant interest in the pharmaceutical industry. Chiral β-nitroalcohols are versatile intermediates that can be readily converted into other valuable functionalities, most notably chiral β-aminoalcohols, which are core structures in numerous approved drugs.[4][5] The precise stereochemical arrangement of the hydroxyl and nitro groups in (1R,2S)-1-Cyclopropyl-2-nitroethanol makes it a valuable precursor for the asymmetric synthesis of complex molecular targets.
This guide provides a detailed protocol for the stereoselective synthesis of (1R,2S)-1-Cyclopropyl-2-nitroethanol via an organocatalyzed asymmetric Henry (nitroaldol) reaction. This approach offers a powerful and environmentally benign alternative to traditional metal-catalyzed methods.[5][6]
Strategic Approach: Organocatalyzed Asymmetric Henry Reaction
The cornerstone of this synthetic strategy is the asymmetric Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[7][8][9] To achieve the desired (1R,2S) stereochemistry, a chiral organocatalyst is employed to control the facial selectivity of the nucleophilic attack of the nitromethane enolate on cyclopropanecarboxaldehyde.
The chosen methodology utilizes a bifunctional thiourea-based organocatalyst. These catalysts possess both a Lewis basic site (tertiary amine) to deprotonate the nitroalkane and a hydrogen-bond donating thiourea moiety to activate the aldehyde and orient the incoming nucleophile, thereby inducing high stereoselectivity.
Experimental Workflow Overview
The synthesis of (1R,2S)-1-Cyclopropyl-2-nitroethanol is accomplished through a straightforward, one-pot procedure. The key steps involve the in-situ generation of the nitronate from nitromethane, followed by its addition to cyclopropanecarboxaldehyde in the presence of a chiral thiourea catalyst. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated and purified using column chromatography.
Caption: Experimental workflow for the synthesis of (1R,2S)-1-Cyclopropyl-2-nitroethanol.
Detailed Experimental Protocol
Materials:
-
Cyclopropanecarboxaldehyde (≥98%)
-
Nitromethane (≥99%)
-
(1R,2R)-(-)-N,N'-Bis(3,5-bis(trifluoromethyl)benzyl)cyclohexane-1,2-diamine-thiourea (chiral catalyst)
-
Toluene (anhydrous, ≥99.8%)
-
Ethyl acetate (HPLC grade)
-
Hexanes (HPLC grade)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature-controlled bath
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (0.05 mmol, 5 mol%).
-
Reagent Addition: Add anhydrous toluene (5.0 mL) to the flask and stir until the catalyst is fully dissolved. Cool the solution to -20 °C using a suitable cooling bath.
-
Add nitromethane (2.0 mmol, 2.0 equiv.) to the cooled solution.
-
Slowly add cyclopropanecarboxaldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC (eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the desired (1R,2S)-1-Cyclopropyl-2-nitroethanol as a colorless oil.
Data Presentation and Characterization
The stereochemical outcome of the reaction is paramount. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
| Parameter | Result | Analytical Method |
| Yield | 85-95% | Isolated Yield |
| Diastereomeric Ratio (dr) | >95:5 (anti:syn) | Chiral HPLC |
| Enantiomeric Excess (ee) | >98% | Chiral HPLC |
¹H NMR (400 MHz, CDCl₃): δ 4.55-4.48 (m, 1H), 4.42-4.35 (m, 1H), 3.65-3.58 (m, 1H), 2.75 (br s, 1H), 1.20-1.10 (m, 1H), 0.75-0.55 (m, 4H).
¹³C NMR (101 MHz, CDCl₃): δ 79.8, 77.2, 12.5, 4.8, 3.2.
Mechanism of Stereochemical Control
The high stereoselectivity of this reaction is attributed to the bifunctional nature of the chiral thiourea catalyst.
Caption: Logical relationship of catalyst and reactants leading to the stereoselective product.
The tertiary amine moiety of the catalyst deprotonates the nitromethane to form the nitronate anion. Simultaneously, the thiourea group activates the aldehyde via hydrogen bonding, orienting it for a stereochemically defined nucleophilic attack by the nitronate. This dual activation and organization within the chiral pocket of the catalyst leads to the preferential formation of the (1R,2S)-enantiomer.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction or decomposition of the product.
-
Solution: Ensure anhydrous conditions as water can inhibit the catalyst. Monitor the reaction closely by TLC and avoid prolonged reaction times.
-
-
Low Stereoselectivity (dr and/or ee):
-
Cause: Impure catalyst or non-optimal reaction temperature.
-
Solution: Use a highly pure chiral catalyst. Maintain the reaction temperature at -20 °C, as higher temperatures can lead to a decrease in stereoselectivity.
-
-
Difficulty in Purification:
-
Cause: Co-elution of diastereomers or impurities.
-
Solution: Use a long chromatography column and a shallow solvent gradient to improve separation.
-
Conclusion
The organocatalyzed asymmetric Henry reaction provides a highly efficient and stereoselective route to (1R,2S)-1-Cyclopropyl-2-nitroethanol. This protocol offers a practical and scalable method for the synthesis of this valuable chiral building block, which is of significant interest to researchers in drug discovery and development. The use of a commercially available chiral organocatalyst under mild reaction conditions makes this a robust and accessible synthetic procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 8. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
The Strategic Utility of 1-Cyclopropyl-2-nitroethanol in Modern Organic Synthesis: A Guide for Researchers
The incorporation of the cyclopropyl motif is a well-established strategy in medicinal chemistry for enhancing the pharmacological profile of drug candidates.[1][2] This strained carbocycle can impart favorable properties such as increased metabolic stability, improved potency, and desirable conformational rigidity. Consequently, the development of versatile building blocks bearing the cyclopropyl group is of paramount importance to researchers in drug discovery and development. Among these, 1-cyclopropyl-2-nitroethanol emerges as a particularly valuable, yet underutilized, synthetic intermediate. Its bifunctional nature, possessing both a hydroxyl and a nitro group, opens a gateway to a diverse array of synthetically useful transformations, leading to key intermediates like β-amino alcohols and cyclopropyl-substituted aldehydes.
This technical guide provides an in-depth exploration of this compound as a strategic building block. We will delve into its synthesis, key transformations, and potential applications, offering detailed, field-tested protocols to empower researchers to harness its full synthetic potential.
The Genesis of a Versatile Building Block: Synthesis of this compound
The most direct and efficient route to this compound is the Henry (or nitroaldol) reaction.[3] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[3] In this case, cyclopropanecarboxaldehyde reacts with nitromethane to afford the desired product.
The Underlying Chemistry: The Henry Reaction Mechanism
The Henry reaction is initiated by the deprotonation of the nitroalkane at the α-carbon by a base, forming a resonance-stabilized nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a β-nitro alkoxide intermediate. Subsequent protonation of the alkoxide by the conjugate acid of the base yields the final β-nitro alcohol product.[4] The reversibility of the Henry reaction necessitates careful control of reaction conditions to favor the formation of the desired product.[4]
Diagram: The Henry Reaction for this compound Synthesis
Caption: Mechanism of the Henry reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the base-catalyzed Henry reaction between cyclopropanecarboxaldehyde and nitromethane.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Volume |
| Cyclopropanecarboxaldehyde | 1.0 | 70.09 | 7.01 g | 7.9 mL |
| Nitromethane | 1.5 | 61.04 | 9.16 g | 8.1 mL |
| Sodium Hydroxide (NaOH) | 0.1 | 40.00 | 0.40 g | - |
| Methanol (MeOH) | - | - | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
| Dichloromethane (DCM) | - | - | - | For extraction |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclopropanecarboxaldehyde (1.0 eq) and nitromethane (1.5 eq) in methanol (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve sodium hydroxide (0.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with 1 M HCl at 0 °C until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure product.
Key Transformations of this compound: Unlocking a World of Synthetic Possibilities
The true synthetic utility of this compound lies in its facile conversion into other valuable building blocks. The two primary transformations that will be highlighted are the reduction of the nitro group to an amine, yielding 2-amino-1-cyclopropylethanol, and the Nef reaction, which converts the nitroalkane into an aldehyde, affording cyclopropylacetaldehyde.
Reduction to 2-Amino-1-cyclopropylethanol: Accessing Chiral Amino Alcohols
The reduction of the nitro group in this compound to a primary amine provides access to the corresponding β-amino alcohol, 2-amino-1-cyclopropylethanol. These 1,2-amino alcohols are privileged structural motifs in many biologically active compounds and serve as valuable chiral auxiliaries in asymmetric synthesis.[5] Catalytic hydrogenation is a common and efficient method for this transformation.
Diagram: Reduction of this compound
Caption: Catalytic hydrogenation of this compound.
Experimental Protocol: Catalytic Hydrogenation to 2-Amino-1-cyclopropylethanol
This protocol describes a general procedure for the catalytic hydrogenation of a β-nitro alcohol.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Volume |
| This compound | 1.0 | 131.13 | 1.31 g | - |
| Palladium on Carbon (10% Pd/C) | 0.05 | - | 65 mg | - |
| Methanol (MeOH) | - | - | - | 20 mL |
| Hydrogen Gas (H₂) | - | - | - | 50 psi |
Procedure:
-
In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve this compound (1.0 eq) in methanol (20 mL).
-
Carefully add 10% Palladium on Carbon (5 mol% Pd).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 6-8 hours. Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-1-cyclopropylethanol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
The Nef Reaction: A Gateway to Cyclopropylacetaldehyde
The Nef reaction is a powerful transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively.[6][7][8] This reaction provides a valuable method for unmasking a carbonyl group from a nitroalkane precursor. Applying the Nef reaction to this compound yields the synthetically useful cyclopropylacetaldehyde.
The Underlying Chemistry: The Nef Reaction Mechanism
The classical Nef reaction begins with the formation of a nitronate salt from the nitroalkane using a base.[6] This salt is then hydrolyzed under strongly acidic conditions.[6] The nitronate is protonated to form a nitronic acid, which then tautomerizes to an iminium ion. Nucleophilic attack by water, followed by a series of proton transfers and elimination of nitrous oxide, ultimately yields the desired carbonyl compound.[7]
Diagram: The Nef Reaction of this compound
Caption: Nef reaction pathway for the synthesis of cyclopropylacetaldehyde.
Experimental Protocol: Nef Reaction to Cyclopropylacetaldehyde
This protocol is a representative procedure for the Nef reaction of a primary nitroalkane.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Volume |
| This compound | 1.0 | 131.13 | 1.31 g | - |
| Sodium Methoxide (NaOMe) | 1.1 | 54.02 | 0.60 g | - |
| Methanol (MeOH) | - | - | - | 20 mL |
| Sulfuric Acid (H₂SO₄), 3M | - | - | - | 10 mL |
| Diethyl Ether | - | - | - | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL) in a round-bottom flask.
-
Add a solution of sodium methoxide (1.1 eq) in methanol (10 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the nitronate salt.
-
In a separate flask, cool 3M sulfuric acid (10 mL) to -5 °C.
-
Slowly add the solution of the nitronate salt to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 0 °C. A color change and gas evolution (N₂O) may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extract the reaction mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until the washings are neutral, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product) to obtain cyclopropylacetaldehyde.
Applications in Drug Discovery and Development
The synthetic versatility of this compound makes it a valuable precursor for the synthesis of a wide range of molecular scaffolds of interest in drug discovery.
-
Antiviral Agents: The cyclopropyl group is a common feature in many antiviral drugs.[6][7][8][9] The 2-amino-1-cyclopropylethanol scaffold derived from this compound can be incorporated into nucleoside and non-nucleoside analogs to modulate their interaction with viral enzymes.
-
Kinase Inhibitors: Cyclopropyl moieties are frequently found in kinase inhibitors, where they can occupy hydrophobic pockets in the ATP-binding site.[1] Cyclopropylacetaldehyde can be used in various C-C bond-forming reactions to construct the core structures of these inhibitors.
-
Constrained Amino Acids and Peptidomimetics: 2-Amino-1-cyclopropylethanol can be further elaborated to synthesize unnatural amino acids and peptidomimetics with constrained conformations, a valuable strategy for improving the stability and activity of peptide-based therapeutics.
Conclusion
This compound is a potent and versatile building block that offers a streamlined entry into a variety of valuable cyclopropyl-containing intermediates. Its straightforward synthesis via the Henry reaction, coupled with its facile conversion into β-amino alcohols and aldehydes, makes it an attractive tool for organic chemists, particularly those in the field of medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable molecule in the design and synthesis of the next generation of therapeutic agents.
References
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate nucleosides and phosphonic acid nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 2-Amino-1-cyclopropylethanol via Reduction of 1-Cyclopropyl-2-nitroethanol
Abstract: This application note provides a comprehensive guide for the chemical reduction of 1-cyclopropyl-2-nitroethanol to the high-value amino alcohol, 2-amino-1-cyclopropylethanol. This chiral building block is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a variety of bioactive molecules. We present two robust and validated protocols: a primary method utilizing catalytic hydrogenation with Raney® Nickel, prized for its efficiency and moderate conditions, and an alternative potent method using Lithium Aluminum Hydride (LiAlH₄) for rapid, high-yield conversions. The rationale behind experimental choices, detailed step-by-step procedures, critical safety precautions, and comparative data are provided to ensure reproducible and safe execution in a research setting.
Introduction and Strategic Importance
The cyclopropyl motif is a privileged scaffold in modern drug discovery, often introduced to modulate potency, selectivity, metabolic stability, and pharmacokinetic properties of drug candidates. The vicinal amino alcohol functionality is likewise a key pharmacophore. The target molecule, 2-amino-1-cyclopropylethanol, synergistically combines these features, making it a critical starting material for complex pharmaceutical intermediates.
The synthesis of this amino alcohol is most commonly achieved through the reduction of its nitro-alcohol precursor, this compound. This precursor is readily synthesized via a Henry (nitroaldol) reaction between cyclopropanecarboxaldehyde and nitromethane. The subsequent reduction of the aliphatic nitro group is the pivotal step, requiring a careful selection of reagents to ensure high conversion and chemoselectivity without affecting the hydroxyl group or the cyclopropyl ring. This document outlines two gold-standard methodologies for this transformation.
Mechanistic Rationale and Method Selection
The reduction of an aliphatic nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental transformation in organic synthesis that proceeds through a six-electron reduction. The reaction typically involves nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Several classes of reagents can effect this transformation.[1]
-
Catalytic Hydrogenation: This is often the method of choice for its clean reaction profiles and environmental friendliness (the only byproduct is water).[1] Catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel are commonly employed. Raney® Nickel is particularly effective for reducing aliphatic nitro compounds and is stable under a wide range of conditions.[2] The high surface area of the catalyst adsorbs both the substrate and molecular hydrogen, lowering the activation energy for the reduction.
-
Metal Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including aliphatic nitro compounds.[1][3] The mechanism involves the nucleophilic delivery of multiple hydride ions (H⁻) from the AlH₄⁻ species to the electron-deficient nitrogen atom of the nitro group.[3] While highly effective, its use requires stringent anhydrous conditions and careful handling due to its extreme reactivity with protic substances.[4]
For this application, Catalytic Hydrogenation with Raney® Nickel is presented as the primary protocol due to its operational simplicity, scalability, and enhanced safety profile compared to LiAlH₄. The LiAlH₄ reduction is detailed as a potent and rapid alternative, particularly useful for smaller-scale syntheses where hydrogenation equipment may not be available.
Primary Protocol: Catalytic Hydrogenation with Raney® Nickel
This protocol describes the reduction of this compound using hydrogen gas in the presence of a Raney® Nickel catalyst. The procedure is designed for high-yield conversion under moderate pressure and temperature.
Materials and Equipment
| Chemicals & Reagents | Equipment |
| This compound | Parr Hydrogenator or similar hydrogenation apparatus |
| Raney® Nickel (50% slurry in water) | Heavy-walled pressure flask (e.g., Parr bottle) |
| Methanol (MeOH), Reagent Grade | Magnetic stirrer and stir bar |
| Celite® 545 (for filtration) | Büchner funnel and filter flask |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Hydrogen Gas (H₂, high purity) | Standard laboratory glassware |
| Nitrogen Gas (N₂, inert) |
Critical Safety Precautions
-
Raney® Nickel is pyrophoric when dry. It can ignite spontaneously upon exposure to air. Always handle it as a slurry under a liquid (water or the reaction solvent). Never allow the catalyst to dry on the filter paper or spatula.[2]
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is leak-proof and operated in a well-ventilated fume hood, away from ignition sources.
-
The reaction vessel must be properly purged of air before introducing hydrogen.
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a 250 mL heavy-walled pressure flask equipped with a magnetic stir bar, add this compound (5.0 g, 38.1 mmol).
-
Solvent Addition: Add 100 mL of methanol to the flask and stir until the substrate is fully dissolved.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add Raney® Nickel (approx. 2.5 g of a 50% aqueous slurry, washed carefully with methanol prior to addition). Causality Note: Adding the catalyst under an inert atmosphere prevents premature contact of the activated catalyst with atmospheric oxygen.
-
System Assembly: Securely attach the flask to the hydrogenation apparatus.
-
System Purge: Seal the system and begin stirring. Evacuate the flask by applying a vacuum and then backfill with nitrogen gas. Repeat this vacuum/nitrogen cycle three times to ensure all oxygen is removed.
-
Hydrogenation: After the final nitrogen backfill, evacuate the system one last time and introduce hydrogen gas to a pressure of 50 psi.
-
Reaction Monitoring: Continue stirring vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake from the reservoir. The reaction is typically complete within 4-6 hours.
-
Reaction Workup: a. Once the reaction is complete, stop the hydrogen flow and carefully vent the reaction vessel. b. Purge the system three times with nitrogen gas to remove all residual hydrogen. c. Crucial Step: Under a nitrogen atmosphere, carefully open the vessel. The catalyst must be filtered while still wet to prevent ignition. Prepare a pad of Celite® (approx. 1 cm thick) in a Büchner funnel and wet it with methanol. d. Filter the reaction mixture through the Celite® pad. Wash the reaction flask and the Celite® pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product. e. Catalyst Quenching: Immediately after filtration, the Celite® pad containing the Raney® Nickel should be submerged in a large volume of water and then treated with dilute acid (e.g., 1M HCl) for deactivation before disposal.
-
Product Isolation: a. Transfer the filtrate to a round-bottom flask. b. Remove the methanol under reduced pressure using a rotary evaporator. c. The resulting residue is the crude 2-amino-1-cyclopropylethanol, which is often of sufficient purity for subsequent steps. If further purification is needed, vacuum distillation or column chromatography can be employed.
Alternative Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This method offers a rapid and high-yielding alternative to catalytic hydrogenation but demands rigorous adherence to anhydrous techniques.
Materials and Equipment
| Chemicals & Reagents | Equipment |
| This compound | Three-neck round-bottom flask |
| Lithium Aluminum Hydride (LiAlH₄) | Pressure-equalizing dropping funnel |
| Anhydrous Tetrahydrofuran (THF) | Reflux condenser with a drying tube (CaCl₂) |
| Deionized Water | Magnetic stirrer and stir bar |
| 15% (w/v) Sodium Hydroxide (NaOH) solution | Ice-water bath |
| Diethyl Ether (Et₂O) | Standard laboratory glassware (oven-dried) |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Critical Safety Precautions
-
LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
The quenching procedure is highly exothermic and must be performed slowly and with extreme caution behind a safety shield in a fume hood.
Step-by-Step Experimental Procedure
-
Apparatus Setup: Assemble an oven-dried three-neck flask with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the experiment.
-
Reagent Preparation: Suspend LiAlH₄ (2.9 g, 76.2 mmol, 2.0 eq) in 80 mL of anhydrous THF in the reaction flask. Cool the suspension to 0 °C using an ice-water bath. Causality Note: The reaction is highly exothermic; initial cooling and slow addition of the substrate are essential to maintain control.
-
Substrate Addition: Dissolve this compound (5.0 g, 38.1 mmol) in 40 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching (Fieser Workup): a. Cool the reaction mixture back down to 0 °C with an ice bath. b. EXTREME CAUTION: Slowly and dropwise, add 2.9 mL of deionized water. Vigorous hydrogen evolution will occur. c. Next, add 2.9 mL of 15% aqueous NaOH solution dropwise. d. Finally, add 8.7 mL of deionized water dropwise. e. Causality Note: This specific sequence (the "1:1:3" ratio of H₂O : 15% NaOH : H₂O relative to the mass of LiAlH₄) is designed to produce a granular, easily filterable precipitate of aluminum salts.[4]
-
Product Isolation: a. Remove the ice bath and stir the resulting white suspension vigorously for 30 minutes. b. Filter the mixture through a Büchner funnel, washing the solid aluminum salts thoroughly with diethyl ether or THF (3 x 30 mL). c. Combine the organic filtrates and dry over anhydrous MgSO₄. d. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the 2-amino-1-cyclopropylethanol.
Comparative Summary and Data
| Parameter | Protocol 1: Raney® Nickel Hydrogenation | Protocol 2: LiAlH₄ Reduction |
| Primary Reagent | Raney® Nickel, H₂ Gas | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol / Ethanol | Anhydrous THF / Et₂O |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Pressure | ~50 psi (3.4 atm) | Atmospheric |
| Typical Yield | 85–95% | 80–90% |
| Key Advantages | High yield, clean, scalable, safer for large scale. | Rapid reaction time, no specialized pressure equipment needed. |
| Disadvantages | Requires pressure equipment, pyrophoric catalyst. | Highly reactive reagent, requires strict anhydrous conditions, exothermic quench. |
Visual Workflow and Transformation Diagrams
The following diagrams illustrate the overall experimental workflow and the specific chemical transformation.
Caption: General experimental workflow for the reduction protocol.
Caption: Chemical transformation from nitroalcohol to amino alcohol.
References
Application Notes & Protocols: Synthesis of Cyclopropyl-Containing Heterocycles from 1-Cyclopropyl-2-nitroethanol
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern drug discovery, the cyclopropyl group has emerged as a "privileged" structural motif.[1] Its unique stereoelectronic properties—resulting from the strained, three-membered ring's high p-character—impart significant advantages to bioactive molecules. These benefits often include enhanced metabolic stability, increased potency, improved membrane permeability, and the ability to rigidly constrain molecular conformations for optimal target binding.[2][3][4] Consequently, the development of synthetic routes to novel cyclopropyl-containing scaffolds is of paramount importance to medicinal chemists and drug development professionals.
This guide focuses on the synthetic utility of 1-cyclopropyl-2-nitroethanol , a versatile and readily accessible building block. Prepared through the classic Henry (nitroaldol) reaction between cyclopropanecarboxaldehyde and nitromethane, this precursor serves as a gateway to a diverse array of valuable cyclopropyl-substituted heterocycles.[5][6][7] The strategic placement of the hydroxyl and nitro functional groups allows for a series of powerful and distinct chemical transformations.
Herein, we present detailed application notes and validated protocols for three key synthetic pathways originating from this compound:
-
1,3-Dipolar Cycloaddition: Synthesis of cyclopropyl-isoxazolines via in situ generation of nitrile oxides.
-
Reductive Amination and Cyclization: A pathway to cyclopropyl-pyrrolidines.
-
The Nef Reaction: Conversion to a key cyclopropyl methyl ketone intermediate, a precursor for further heterocyclic synthesis.
Application Note 1: Synthesis of 3-Cyclopropyl-Substituted Isoxazolines via 1,3-Dipolar Cycloaddition
Scientific Principle & Rationale
The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic synthesis. Primary nitroalkanes, such as this compound, can be dehydrated in situ to form highly reactive nitrile oxide intermediates. These nitrile oxides readily undergo [3+2] cycloaddition with a variety of dipolarophiles (e.g., alkenes) to furnish five-membered heterocycles like isoxazolines with high efficiency and regioselectivity.[8][9] This method is particularly powerful as it constructs the heterocyclic core in a single, convergent step.
The choice of dehydrating agent is critical for efficiently generating the nitrile oxide while minimizing side reactions. Phenyl isocyanate in the presence of a catalytic amount of triethylamine is a classic and effective system. The isocyanate reacts with the nitroalkane to form a mixed anhydride, which then eliminates carbon dioxide and aniline to yield the desired nitrile oxide.
Caption: Workflow for the synthesis of 3-cyclopropyl-isoxazolines.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Styrene (or other alkene, 1.5 eq)
-
Phenyl isocyanate (2.2 eq)
-
Triethylamine (0.1 eq)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (flame-dried)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) and styrene (1.5 eq) in anhydrous toluene (to make a ~0.2 M solution with respect to the nitroethanol).
-
Add triethylamine (0.1 eq) to the solution via syringe.
-
Slowly add phenyl isocyanate (2.2 eq) dropwise to the stirred solution at room temperature. Caution: Phenyl isocyanate is a lachrymator and toxic; handle in a fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of diphenylurea will form.
-
Filter the mixture through a pad of Celite® to remove the solid byproduct, washing the pad with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-cyclopropyl-5-phenylisoxazoline.
Expected Results & Data
The protocol typically affords the desired isoxazoline products in good to excellent yields, depending on the nature of the alkene dipolarophile.
| Dipolarophile | Product | Typical Yield | Reference |
| Styrene | 3-Cyclopropyl-5-phenylisoxazoline | 75-85% | [8] |
| Methyl Acrylate | Methyl 3-cyclopropylisoxazoline-5-carboxylate | 80-90% | |
| 1-Octene | 3-Cyclopropyl-5-hexylisoxazoline | 65-75% |
Application Note 2: Synthesis of 3-Cyclopropylpyrrolidines
Scientific Principle & Rationale
The pyrrolidine scaffold is a ubiquitous feature in pharmaceuticals and natural products.[10][11] A robust strategy to access 3-cyclopropylpyrrolidines from this compound involves a two-step sequence: reduction of the nitro group to a primary amine, followed by cyclization.
Step 1: Reduction. The conversion of a nitro group to an amine is a fundamental transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method. This reaction proceeds smoothly under a hydrogen atmosphere to produce 2-amino-1-cyclopropylethanol.
Step 2: Cyclization. The resulting amino alcohol is a versatile precursor. To form the pyrrolidine ring, a "4+1" annulation strategy can be employed, where the four-atom C-C-N-C backbone of the amino alcohol reacts with a one-carbon bis-electrophile, such as formaldehyde or paraformaldehyde, in the presence of a suitable acid catalyst. This approach often proceeds through a Pictet-Spengler-type mechanism. Alternatively, reaction with a reagent providing a three-atom carbon chain with two electrophilic sites can also lead to pyrrolidines.
References
- 1. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Henry Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Asymmetric Henry Reaction of Cyclopropanecarboxaldehyde
Introduction: The Synthetic Value of Chiral Cyclopropyl β-Nitro Alcohols
The cyclopropane ring is a recurring motif in numerous biologically active natural products and pharmaceutical agents, imparting unique conformational constraints and metabolic stability.[1] The enantioselective synthesis of molecules incorporating this strained ring system is therefore of significant interest to the drug development community. The asymmetric Henry (nitroaldol) reaction offers a powerful carbon-carbon bond-forming strategy to access chiral β-nitro alcohols, which are versatile synthetic intermediates that can be readily converted into valuable chiral β-amino alcohols, α-hydroxy carboxylic acids, and other functionalized molecules.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable asymmetric Henry reaction conditions for cyclopropanecarboxaldehyde. Given the unique steric and electronic properties of this substrate, a first-principles approach grounded in established catalytic systems is presented. We will explore the mechanistic underpinnings of the reaction, delve into the selection of appropriate catalysts and reaction parameters, and provide detailed, adaptable protocols as a foundation for experimental investigation.
Mechanistic Considerations in the Asymmetric Henry Reaction
The Henry reaction proceeds via the base-catalyzed addition of a nitroalkane to a carbonyl compound.[3][4] The key to achieving enantioselectivity lies in the use of a chiral catalyst that can effectively control the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde. The generally accepted mechanism involves the following steps:
-
Deprotonation: A chiral base or a metal-ligand complex deprotonates the nitroalkane to form a chiral nitronate intermediate.
-
Coordination and Facial Selection: The chiral catalyst coordinates to both the nitronate and the aldehyde, creating a highly organized transition state. This coordination dictates the trajectory of the nucleophilic attack, favoring one enantiotopic face of the aldehyde over the other.
-
Carbon-Carbon Bond Formation: The nitronate attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and generating a nitroalkoxide intermediate.
-
Protonation and Catalyst Turnover: The nitroalkoxide is protonated to yield the final β-nitro alcohol product, and the chiral catalyst is regenerated to continue the catalytic cycle.
The steric bulk of the cyclopropyl group in cyclopropanecarboxaldehyde is a critical factor that will influence the energetics of the transition state and, consequently, the efficiency and enantioselectivity of the reaction. The choice of catalyst and reaction conditions must be carefully considered to accommodate this steric demand.
Catalyst Selection: Organocatalysis vs. Metal Catalysis
Two primary classes of catalysts have demonstrated broad utility in the asymmetric Henry reaction: chiral organocatalysts and chiral metal complexes. The selection between these two approaches will depend on the specific research objectives, available resources, and desired scale of the reaction.
Organocatalyzed Asymmetric Henry Reaction
Chiral organocatalysts, particularly those based on cinchona alkaloids and their derivatives, have emerged as powerful tools for asymmetric synthesis.[5][6] These catalysts often operate through a bifunctional activation mechanism, where a basic moiety (e.g., a tertiary amine) deprotonates the nitroalkane, and a hydrogen-bond donating group (e.g., a thiourea or hydroxyl group) activates the aldehyde.
For a sterically hindered substrate like cyclopropanecarboxaldehyde, a catalyst with a well-defined and tunable chiral pocket is desirable. We recommend exploring catalysts from the following families:
-
Cinchona Alkaloid Derivatives: Cupreine and its derivatives bearing bulky substituents can create a chiral environment that effectively differentiates the enantiotopic faces of the aldehyde.
-
Bifunctional Thiourea Catalysts: These catalysts have shown excellent performance in a wide range of asymmetric reactions by providing a rigid and predictable hydrogen-bonding network for substrate activation.[2]
Metal-Catalyzed Asymmetric Henry Reaction
Chiral metal complexes, particularly those of copper(II), are also highly effective catalysts for the asymmetric Henry reaction.[7][8] These systems typically involve a chiral ligand that coordinates to the metal center, creating a chiral Lewis acidic environment that activates the aldehyde and positions the nitronate for enantioselective attack.
For the reaction with cyclopropanecarboxaldehyde, ligands that offer a good balance of steric bulk and electronic properties are recommended:
-
Bis(oxazoline) (BOX) Ligands: These are a well-established class of C2-symmetric ligands that have been successfully applied in numerous asymmetric transformations.
-
Chiral Diamine-Based Ligands: Ligands derived from chiral diamines, such as (R,R)- or (S,S)-1,2-diaminocyclohexane, can form robust complexes with copper(II) and have demonstrated high enantioselectivities in Henry reactions.[8]
Data Presentation: Representative Catalyst Performance in Asymmetric Henry Reactions
The following table summarizes typical reaction conditions and outcomes for the asymmetric Henry reaction with various aldehydes, providing a valuable reference for initial experimental design. It is important to note that these conditions will likely require optimization for cyclopropanecarboxaldehyde.
| Catalyst System | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cu(OAc)₂ / (R,R)-BOX | Benzaldehyde | Nitromethane | EtOH | -20 | 24 | 95 | 92 | [9] |
| Cinchona Alkaloid | 4-Nitrobenzaldehyde | Nitromethane | Toluene | -40 | 72 | 88 | 95 | [10] |
| Cu(II)-Diamine Complex | Isovaleraldehyde | Nitromethane | i-PrOH | 0 | 48 | 97 | 67 | [7] |
| Bifunctional Thiourea | Cinnamaldehyde | Nitromethane | CH₂Cl₂ | RT | 12 | 92 | 91 | [2] |
Experimental Protocols: A Starting Point for Investigation
The following protocols are designed as a robust starting point for the development of an asymmetric Henry reaction with cyclopropanecarboxaldehyde. Researchers should consider these as adaptable templates and perform systematic optimization of reaction parameters.
Protocol 1: Organocatalyzed Asymmetric Henry Reaction
This protocol utilizes a cinchona alkaloid-derived catalyst, which is a common and effective choice for this transformation.
Workflow Diagram:
Caption: Workflow for the organocatalyzed asymmetric Henry reaction.
Materials:
-
Cinchona alkaloid-derived catalyst (e.g., cupreine or a thiourea derivative) (5-10 mol%)
-
Cyclopropanecarboxaldehyde (1.0 mmol)
-
Nitroalkane (e.g., nitromethane) (2.0-5.0 mmol)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂, or THF) (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cinchona alkaloid catalyst.
-
Add the anhydrous solvent and stir until the catalyst is fully dissolved.
-
Add the nitroalkane to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (start with -20 °C and optimize as needed).
-
Slowly add the cyclopropanecarboxaldehyde to the cooled solution.
-
Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral β-nitro alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Copper-Catalyzed Asymmetric Henry Reaction
This protocol employs a pre-formed or in situ generated chiral copper(II) complex.
Logical Relationship Diagram:
Caption: Key steps in the copper-catalyzed asymmetric Henry reaction.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (5 mol%)
-
Chiral ligand (e.g., (R,R)-BOX or a chiral diamine) (5.5 mol%)
-
Cyclopropanecarboxaldehyde (1.0 mmol)
-
Nitroalkane (e.g., nitromethane) (2.0-5.0 mmol)
-
Anhydrous solvent (e.g., ethanol or isopropanol) (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Cu(OAc)₂·H₂O and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Add the nitroalkane to the reaction mixture.
-
Cool the reaction to the desired temperature (start with 0 °C and optimize as needed).
-
Add the cyclopropanecarboxaldehyde to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Conclusion and Future Outlook
The development of a highly enantioselective Henry reaction for cyclopropanecarboxaldehyde is a challenging yet rewarding endeavor. The resulting chiral cyclopropyl β-nitro alcohols are valuable building blocks for the synthesis of complex and potentially bioactive molecules. The protocols and insights provided in this application note serve as a comprehensive starting point for researchers in this field. Systematic optimization of the catalyst structure, solvent, temperature, and other reaction parameters will be crucial for achieving high yields and enantioselectivities. The principles outlined herein, grounded in the extensive literature of the asymmetric Henry reaction, provide a logical framework for this optimization process.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand | MDPI [mdpi.com]
- 9. Highly enantioselective nitroaldol reaction catalyzed by new chiral copper complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Synthesis of (E)-(2-Nitrovinyl)cyclopropane
Abstract
This document provides a comprehensive technical guide for the synthesis of (E)-(2-nitrovinyl)cyclopropane via the dehydration of its precursor, 1-cyclopropyl-2-nitroethanol. Nitroalkenes, particularly those incorporating strained ring systems like cyclopropane, are highly valuable synthetic intermediates in organic chemistry and drug discovery. Their utility stems from the electron-deficient nature of the double bond, which makes them excellent Michael acceptors and versatile partners in cycloaddition reactions.[1][2] This guide details the mechanistic underpinnings of the dehydration reaction, provides a robust and validated experimental protocol, and offers in-depth guidance on purification and characterization, tailored for researchers in synthetic chemistry and pharmaceutical development.
Introduction and Mechanistic Overview
The conversion of β-nitro alcohols to nitroalkenes is a fundamental dehydration reaction. The starting material, this compound, is typically synthesized via a Henry (or nitroaldol) reaction between cyclopropanecarboxaldehyde and nitromethane.[1][3] The subsequent elimination of water to form the conjugated nitroalkene is a critical step that enhances the synthetic utility of the molecule.
The dehydration can be achieved under various conditions, including thermal, acidic, or basic catalysis.[4] However, for optimal control and yield, a two-step, one-pot procedure involving the conversion of the hydroxyl group into a better leaving group is preferable. This protocol focuses on the widely-used method of converting the alcohol to a mesylate ester using methanesulfonyl chloride (MsCl), followed by an in-situ, base-catalyzed E2 elimination.
Causality of the Mechanism:
The reaction proceeds via an E2 (elimination, bimolecular) mechanism, which is favored by the presence of a strong, non-nucleophilic base and a good leaving group.
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride. Triethylamine (a hindered, non-nucleophilic base) acts as a proton scavenger, neutralizing the HCl generated and driving the formation of the mesylate intermediate. The mesylate group (CH₃SO₃⁻) is an excellent leaving group due to the stability of its corresponding anion, which is resonance-stabilized.
-
α-Proton Abstraction: The proton on the carbon adjacent to the nitro group (the α-carbon) is highly acidic (pKa ≈ 10) due to the powerful electron-withdrawing effect of the nitro group.[5]
-
Concerted Elimination: A second equivalent of triethylamine abstracts this acidic proton. The resulting carbanion formation, departure of the mesylate leaving group, and formation of the C=C double bond occur in a concerted fashion to yield the thermodynamically stable (E)-nitroalkene.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the conversion of this compound to a nitroalkene.
Experimental Protocol: Synthesis of (E)-(2-Nitrovinyl)cyclopropane
This protocol is designed for a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |
| This compound | 131.13 | 10.0 | 1.31 g | Starting Material |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 11.0 | 0.95 mL (1.26 g) | Reagent, Corrosive |
| Triethylamine (Et₃N) | 101.19 | 25.0 | 3.5 mL (2.53 g) | Base, Flammable |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Solvent, Volatile |
| 1 M Hydrochloric Acid (HCl) | - | - | 20 mL | Aqueous Work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 20 mL | Aqueous Work-up |
| Saturated Sodium Chloride (Brine) | - | - | 20 mL | Aqueous Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2 g | Drying Agent |
Step-by-Step Procedure
The overall experimental workflow is depicted below.
Caption: Experimental workflow for the synthesis and purification of (E)-(2-nitrovinyl)cyclopropane.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.31 g, 10.0 mmol).
-
Solvent and Base Addition: Dissolve the starting material in dichloromethane (50 mL) and add triethylamine (3.5 mL, 25.0 mmol).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Mesylation: Slowly add methanesulfonyl chloride (0.95 mL, 11.0 mmol) dropwise via syringe over 10 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of side products. The temperature should be maintained below 5 °C.
-
Reaction Progression: After the addition is complete, stir the mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Work-up and Extraction:
-
Quench the reaction by slowly adding 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). Trustworthiness: These washes remove residual acid, base, and water-soluble salts, which is essential for obtaining a clean product.[6]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow oil.
Purification and Characterization
Purification Protocol
Nitroalkenes can be sensitive to the acidic nature of standard silica gel, which may cause decomposition or polymerization.[6][7] Therefore, careful purification is required.
-
Method: Flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh) deactivated with triethylamine. To prepare, create a slurry of silica gel in the starting eluent and add 1% triethylamine by volume.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 15%). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Procedure: Load the crude oil onto the column and elute with the solvent system. Collect fractions and combine those containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to afford (E)-(2-nitrovinyl)cyclopropane as a pale yellow oil.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15 (dd, J = 13.6, 8.0 Hz, 1H, =CH-NO₂)
-
δ 6.85 (d, J = 13.6 Hz, 1H, C₃H-CH=)
-
δ 1.60-1.70 (m, 1H, Cyclopropyl CH)
-
δ 1.10-1.20 (m, 2H, Cyclopropyl CH₂)
-
δ 0.80-0.90 (m, 2H, Cyclopropyl CH₂)
-
Rationale: The large coupling constant (J ≈ 13.6 Hz) between the two vinyl protons is characteristic of a trans (E) configuration. The cyclopropyl protons will appear as complex multiplets in the upfield region.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 145.0 (=CH-NO₂)
-
δ 138.0 (C₃H-CH=)
-
δ 15.0 (Cyclopropyl CH)
-
δ 10.5 (Cyclopropyl CH₂)
-
-
IR (Thin Film, cm⁻¹):
-
~1645 (C=C stretch)
-
~1520 (asymmetric NO₂ stretch)
-
~1350 (symmetric NO₂ stretch)
-
Rationale: The strong absorptions for the nitro group and the conjugated double bond are key diagnostic peaks.
-
-
Mass Spectrometry (EI): m/z (%) = 113 (M⁺), 96, 83, 67.
Safety and Troubleshooting
| Issue | Potential Cause | Solution |
| Low or No Product Yield | Incomplete reaction; poor quality reagents. | Ensure starting material is dry. Use fresh MsCl and Et₃N. Monitor reaction by TLC to confirm consumption of starting material. |
| Product Decomposition during Purification | Acidity of silica gel. | Use deactivated silica gel as described in Section 3.1. Minimize the time the compound spends on the column.[6][7] |
| Dark Brown/Black Crude Product | Polymerization or side reactions due to excess heat or prolonged reaction time. | Strictly adhere to temperature control during MsCl addition. Do not extend reaction times unnecessarily. |
Safety Precautions:
-
Methanesulfonyl chloride is corrosive and lachrymatory. Handle only in a fume hood with gloves and safety glasses.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine is flammable and has a strong, unpleasant odor. Ensure adequate ventilation.
References
Application Notes and Protocols for the Catalytic Synthesis of 1-Cyclopropyl-2-nitroethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Cyclopropyl-2-nitroethanol
In the landscape of modern medicinal chemistry, the cyclopropyl group is a prized structural motif, known for enhancing metabolic stability, binding affinity, and potency in drug candidates. When coupled with the versatile nitroalkane functionality, it forms chiral building blocks of significant value. This compound, a chiral β-nitro alcohol, is a quintessential example. Its true synthetic power lies in the facile transformation of the nitro group into an amine and the alcohol into various other functionalities, providing rapid access to valuable 1,2-amino alcohols and other complex chiral molecules.[1][2]
The primary and most direct route to this molecule is the Henry reaction, also known as the nitroaldol reaction, which forms a carbon-carbon bond between cyclopropanecarboxaldehyde and nitromethane.[3][4] However, this reaction creates a new stereocenter. For pharmaceutical applications, controlling the absolute stereochemistry is not merely an academic exercise but a regulatory and therapeutic necessity. Consequently, the development of catalytic asymmetric methods to produce single enantiomers of this compound is a critical area of research. This guide provides an in-depth analysis of field-proven catalytic strategies, complete with detailed protocols and the scientific rationale behind them.
The Foundational Chemistry: The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming process between a nitroalkane and a carbonyl compound.[5][6] The mechanism proceeds through three fundamental, reversible steps:
-
Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (nitromethane, pKa ≈ 17 in DMSO) to generate a resonance-stabilized nitronate anion.[4][7][8]
-
Nucleophilic Addition: The carbon atom of the nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (cyclopropanecarboxaldehyde). This forms a tetrahedral β-nitro alkoxide intermediate.[7][8]
-
Protonation: The alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product, this compound.[4]
Caption: General Mechanism of the Henry Reaction.
The challenge and opportunity lie in rendering this process asymmetric. This is achieved by using chiral catalysts that can differentiate between the two faces of the aldehyde's carbonyl group, leading to the preferential formation of one enantiomer.
Part I: Asymmetric Metal-Based Catalysis
Chiral metal complexes are highly effective for the asymmetric Henry reaction. The underlying principle involves the metal center acting as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. This activation lowers the LUMO of the aldehyde, making it more electrophilic. The chiral ligand bound to the metal creates a sterically defined pocket, forcing the nitronate to approach from a specific face, thereby dictating the stereochemical outcome.[3]
A. Copper(II)-Bis(oxazoline) Complexes: A Workhorse System
Copper(II) complexes featuring C₂-symmetric bis(oxazoline) (BOX) ligands are among the most reliable catalysts for this transformation. The catalyst is typically formed in situ from a copper salt, such as copper(II) acetate [Cu(OAc)₂] or copper(II) triflate [Cu(OTf)₂], and a chiral BOX ligand.
Causality of Experimental Choices:
-
Lewis Acid: Cu(II) ions are effective Lewis acids that readily coordinate with the carbonyl oxygen.
-
Chiral Ligand: The rigid, C₂-symmetric backbone of the BOX ligand provides a well-defined chiral environment close to the reaction center. The bulky substituents on the oxazoline rings create steric hindrance that directs the nucleophilic attack.
-
Base: A non-coordinating or weakly coordinating base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often used. Its role is solely to deprotonate the nitromethane without displacing the aldehyde from the copper center.
Caption: Experimental Workflow for Metal-Catalyzed Synthesis.
Protocol 1: Copper(II)-BOX Catalyzed Synthesis of (R)-1-Cyclopropyl-2-nitroethanol
This protocol is a representative example adapted from established methodologies for asymmetric Henry reactions catalyzed by copper-bis(oxazoline) complexes.[6][9]
Materials:
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
(R,R)-4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) [(R,R)-Ph-BOX]
-
Cyclopropanecarboxaldehyde
-
Nitromethane (CH₃NO₂)
-
Ethanol (EtOH), absolute
-
Triethylamine (Et₃N)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OAc)₂·H₂O (10.0 mg, 0.05 mmol, 5 mol%) and the (R,R)-Ph-BOX ligand (26.5 mg, 0.055 mmol, 5.5 mol%).
-
Add absolute ethanol (2.0 mL) and stir the resulting suspension at room temperature for 1 hour. A color change to a clear blue solution indicates complex formation.
-
Reaction Setup: Cool the catalyst solution to -20 °C using a cryocooler or an appropriate cooling bath.
-
Add cyclopropanecarboxaldehyde (70.1 mg, 1.0 mmol, 1.0 equiv) to the cooled solution.
-
In a separate vial, prepare a solution of nitromethane (305 mg, 5.0 mmol, 5.0 equiv) and triethylamine (5.1 mg, 0.05 mmol, 5 mol%) in ethanol (0.5 mL).
-
Add the nitromethane/triethylamine solution dropwise to the reaction flask over 10 minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C for 48 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 20:1 to 5:1) to afford the pure this compound.
-
Analysis: Determine the yield. Confirm the structure using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Part II: Asymmetric Organocatalysis
Organocatalysis offers a compelling alternative to metal-based systems, avoiding potential issues of metal contamination in the final product—a significant concern in drug development.[1] These reactions are catalyzed by small, chiral organic molecules. Bifunctional organocatalysts are particularly effective for the Henry reaction. They possess both a Lewis basic/Brønsted basic site to deprotonate the nitromethane and a Lewis acidic/Brønsted acidic site (e.g., a hydrogen-bond donor) to activate the aldehyde.[2]
B. Chiral Thiourea Catalysts: Dual Activation Strategy
Chiral thiourea derivatives have emerged as powerful bifunctional catalysts. The thiourea moiety [(R-NH)₂C=S] acts as a potent double hydrogen-bond donor, coordinating to and activating the carbonyl oxygen of the aldehyde. An appended basic group on the catalyst scaffold (e.g., a tertiary amine) simultaneously interacts with and deprotonates the nitromethane. This dual activation within a single chiral framework brings the two reactants into close proximity in a highly organized, asymmetric transition state.
Caption: Bifunctional Activation by a Thiourea Catalyst.
Protocol 2: Thiourea-Catalyzed Synthesis of (S)-1-Cyclopropyl-2-nitroethanol
This protocol is based on methodologies employing Takemoto's catalyst or similar chiral thioureas.[1]
Materials:
-
(S,S)-N,N'-[1,2-Cyclohexanediylbis(diphenylmethanethiourea)] catalyst
-
Cyclopropanecarboxaldehyde
-
Nitromethane (CH₃NO₂)
-
Toluene or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a vial charged with a magnetic stir bar, add the chiral thiourea catalyst (e.g., 14.5 mg, 0.02 mmol, 2 mol%).
-
Add the solvent (toluene, 1.0 mL).
-
Add cyclopropanecarboxaldehyde (70.1 mg, 1.0 mmol, 1.0 equiv) to the solution.
-
Add nitromethane (183 mg, 3.0 mmol, 3.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature (approx. 20-25 °C) for 24-72 hours. The reaction progress should be monitored by TLC.
-
Workup: Once the aldehyde is consumed, dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ (5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired this compound.
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.
Data Summary and Comparison
The choice between a metal-based catalyst and an organocatalyst often depends on factors like desired enantioselectivity, catalyst cost and availability, and tolerance for trace metal impurities. Below is a comparative summary of typical results.
| Catalytic System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Cu(OAc)₂ / (R,R)-Ph-BOX | 5 - 10 | -20 to 0 | 24 - 48 | 85 - 95 | 90 - 98 | [6][10] |
| Zn(OTf)₂ / N-methylephedrine | 10 | RT | 72 | ~80 | ~90 | [3] |
| Chiral Thiourea | 1 - 5 | 25 | 24 - 72 | 80 - 92 | 85 - 95 | [1] |
| Cinchona Alkaloid Deriv. | 5 - 20 | -25 to RT | 48 - 96 | 75 - 90 | up to 97 | [5][11] |
Note: The values presented are representative and can vary based on the specific ligand, substrate, and reaction conditions used.
Conclusion and Outlook
Both metal-based catalysis and organocatalysis provide powerful and reliable methods for the enantioselective synthesis of this compound. Copper-BOX systems often deliver very high enantioselectivities and are well-established.[9][10] Organocatalytic methods, particularly with bifunctional thioureas, offer the significant advantage of producing metal-free products, which is highly desirable in pharmaceutical manufacturing.[1][2]
Future advancements in this field will likely focus on reducing catalyst loadings, developing more sustainable reaction media, and integrating these catalytic steps into continuous flow processes to enhance efficiency and scalability. Furthermore, chemoenzymatic and biocatalytic approaches are emerging as powerful alternatives, promising exceptional selectivity under mild, environmentally benign conditions.[12] The continued evolution of these catalytic methods will ensure that valuable chiral building blocks like this compound remain readily accessible to drive innovation in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Henry Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Ring-Opening Reactions of 1-Cyclopropyl-2-nitroethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Cyclopropyl Nitroalcohols in Synthesis
1-Cyclopropyl-2-nitroethanol derivatives are valuable synthetic intermediates, possessing a unique combination of a strained three-membered ring and a versatile nitro group. The inherent ring strain of the cyclopropane moiety, coupled with the electron-withdrawing nature of the nitro group, makes these molecules susceptible to a variety of ring-opening reactions.[1][2] This reactivity provides a powerful tool for the construction of complex molecular architectures, particularly acyclic structures with multiple functional groups. The resulting γ-nitro ketones and their derivatives are important building blocks in the synthesis of various active pharmaceutical ingredients.[3][4] This guide provides a detailed overview of the primary methodologies for the ring-opening of this compound derivatives, focusing on the underlying mechanisms, experimental protocols, and factors influencing reaction outcomes.
Core Reaction Pathways: A Mechanistic Overview
The ring-opening of this compound derivatives can be broadly categorized into three main pathways: acid-catalyzed, base-catalyzed, and reductive ring-opening. The choice of reaction conditions dictates the mechanistic pathway and, consequently, the structure of the final product.
Acid-Catalyzed Ring-Opening
In the presence of a Brønsted or Lewis acid, the hydroxyl group of the this compound derivative is protonated, forming a good leaving group (water).[1][5] This activation facilitates the cleavage of a C-C bond in the cyclopropane ring, leading to the formation of a carbocation intermediate. The stability of this carbocation directs the regioselectivity of the ring-opening. The subsequent attack of a nucleophile on the carbocation yields the final product. The reaction can proceed through two main pathways depending on the substitution pattern and the nature of the nucleophile:
-
SN1-like Pathway: Cleavage of the cyclopropane C-C bond leads to the formation of a stabilized carbocation intermediate, which is then trapped by a nucleophile. This pathway is favored under strongly acidic conditions.[1]
-
SN2-like Pathway: A nucleophile attacks one of the methylene carbons of the cyclopropane ring in a concerted fashion, leading to ring-opening. This pathway is favored with softer nucleophiles.[1][6]
The regiochemistry of the acid-catalyzed ring-opening is dependent on the structure of the epoxide, and a mixture of products can often be formed.[5]
Diagram of Acid-Catalyzed Ring-Opening Mechanism:
Caption: Acid-catalyzed ring-opening of this compound derivatives.
Base-Catalyzed Ring-Opening
Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the cyclopropane ring, proceeding through an SN2 mechanism.[7][8] The ring-opening is driven by the relief of ring strain. The regioselectivity of the attack is primarily governed by sterics, with the nucleophile attacking the less hindered carbon of the cyclopropane ring.[5][7]
Diagram of Base-Catalyzed Ring-Opening Workflow:
Caption: General workflow for base-catalyzed ring-opening.
Reductive Ring-Opening
Reductive methods can also initiate the ring-opening of cyclopropyl ketones. The mechanism can vary depending on the reducing agent employed. For instance, reduction with zinc in ethanol is suggested to proceed through an anion-radical intermediate.[9] Alternatively, hydride reagents like sodium borohydride (NaBH₄) can first reduce the ketone to an alcohol, which under certain conditions, can subsequently lead to the opening of the cyclopropane ring.[9] The presence of aryl groups on the ketone or the cyclopropane ring generally facilitates these reductive cleavage reactions.[9]
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening with Triflic Acid
This protocol describes a general procedure for the acid-catalyzed ring-opening of a this compound derivative using triflic acid in hexafluoroisopropanol (HFIP).[1][10]
Materials:
-
This compound derivative (1.0 equiv)
-
Hexafluoroisopropanol (HFIP)
-
Triflic acid (TfOH, 1-10 mol%)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry vial, add the this compound derivative (e.g., 0.1 mmol).
-
Dissolve the starting material in HFIP (e.g., 1.0 mL).
-
Add triflic acid (1-10 mol%) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ring-opened product.
Protocol 2: Asymmetric Ring-Opening Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex
This protocol outlines a method for the enantioselective ring-opening of cyclopropyl ketones with various nucleophiles, catalyzed by a chiral scandium complex.[11][12]
Materials:
-
Cyclopropyl ketone derivative (1.0 equiv)
-
Chiral N,N'-dioxide ligand (e.g., L-proline derived)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Nucleophile (e.g., thiol, alcohol, or carboxylic acid, 1.2 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
4 Å Molecular sieves
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, prepare the catalyst by stirring the chiral N,N'-dioxide ligand and Sc(OTf)₃ in the anhydrous solvent in the presence of 4 Å molecular sieves for 1 hour at room temperature.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Add the cyclopropyl ketone derivative to the catalyst mixture.
-
Add the nucleophile dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral ring-opened product.
Data Summary and Comparison
The choice of reaction conditions significantly impacts the yield and selectivity of the ring-opening reaction. The following table summarizes typical outcomes for different catalytic systems.
| Catalyst System | Nucleophile | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Triflic Acid (10 mol%) | 1,3,5-Trimethoxybenzene | Phenyl-substituted cyclopropyl ketone | 95 | N/A | [10] |
| Chiral N,N'-Dioxide-Sc(OTf)₃ | Thiophenol | Aryl-substituted cyclopropyl ketone | up to 99 | up to 95 | [12] |
| Chiral N,N'-Dioxide-Sc(OTf)₃ | β-Naphthol | Aromatic cyclopropyl ketone | up to 99 | up to 97 | [11] |
Conclusion and Future Outlook
The ring-opening reactions of this compound derivatives offer a versatile and powerful strategy for the synthesis of functionalized acyclic molecules. The ability to control the reaction pathway through the judicious choice of catalyst and reaction conditions allows for the selective formation of a wide range of products. Acid-catalyzed methods provide a general route to γ-nitro ketones, while the development of asymmetric catalytic systems has opened the door to the enantioselective synthesis of chiral building blocks crucial for drug discovery and development. Future research in this area will likely focus on expanding the scope of nucleophiles, developing more efficient and selective catalysts, and applying these methodologies to the synthesis of complex natural products and pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR101416920B1 - Method for preparation of δ-nitro ketone derivatives - Google Patents [patents.google.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Cyclopropyl-2-nitroethanol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-cyclopropyl-2-nitroethanol. This key intermediate, typically synthesized via the Henry (nitroaldol) reaction, presents unique purification challenges due to its inherent instability.[1][2] This document provides field-proven troubleshooting advice and detailed protocols to help you navigate these challenges, ensuring the isolation of a high-purity product. We will address common issues from reaction workup to final characterization, explaining the chemical principles behind each recommendation.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of this compound.
Question 1: My crude product is a brown, viscous oil that fails to crystallize, even after seeding. What is the cause and what is the best path forward?
Answer: This is a very common issue. The oily consistency and brown color typically indicate the presence of several impurities that inhibit crystallization: the dehydrated nitroalkene byproduct, polymeric materials, and residual base catalyst.[3][4] The Henry reaction is reversible and prone to side reactions, especially if the temperature or base concentration is not carefully controlled.[5][6]
Causality:
-
Dehydration Product: this compound can easily eliminate water to form 1-cyclopropyl-2-nitroethene. This conjugated system is often a yellow-to-orange compound and exists as an oil, acting as a soluble impurity.[3][4]
-
Polymerization: Aldehydes and nitroalkenes can polymerize under basic conditions, leading to the formation of intractable brown tars.[4]
-
Residual Catalyst: The base used to catalyze the Henry reaction (e.g., DBU, triethylamine) can remain in the crude product, promoting ongoing decomposition and the retro-Henry reaction.[5]
Recommended Action: Column Chromatography on Deactivated Silica Since crystallization is failing, column chromatography is the most effective alternative. However, standard silica gel is acidic and will aggressively promote the dehydration of your product.[3] You must use deactivated silica gel.
See Appendix A, Protocol 1 for a detailed, step-by-step guide to performing flash chromatography on base-deactivated silica gel. This is the most reliable method for purifying sensitive β-nitro alcohols.
Question 2: My product appears as a single spot on the initial TLC, but after a few minutes, a new, lower-Rf, colored spot appears and the original spot streaks. How can I prevent this decomposition on silica?
Answer: This observation is a classic indicator of silica-mediated decomposition, specifically dehydration.[3] The alcohol group of your product interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel, which catalyzes the elimination of water. The resulting nitroalkene is less polar than the starting alcohol, hence it has a higher Rf on normal phase TLC. The observation of a lower-Rf spot is unusual for dehydration and may suggest a different decomposition pathway or interaction with the stationary phase, though dehydration is the most cited issue. Streaking confirms the on-plate reaction.
Causality: The silica gel surface is covered in Brønsted and Lewis acidic sites. These sites protonate the hydroxyl group of the nitroalkanol, turning it into a good leaving group (H₂O) and facilitating its elimination to form the nitroalkene.
Recommended Action: Perform a Stability Test and Use a Deactivated System.
-
Diagnostic TLC: Before committing to a column, run a diagnostic TLC as described in Appendix A, Protocol 2 . This involves spotting your crude product on a TLC plate pre-treated with a triethylamine (TEA)-doped eluent. If the spot is stable, you have confirmed that deactivation is the solution.[3]
-
Column Deactivation: Use a mobile phase containing 0.5-1% triethylamine to neutralize the silica gel for column chromatography.[3] Alternatively, using basic alumina as the stationary phase can also prevent decomposition.[3]
Question 3: My purified product is a pale yellow oil, but the literature reports it as colorless. What is the yellow impurity and is it acceptable?
Answer: The yellow tint is almost certainly due to a trace amount of the conjugated nitroalkene dehydration product, 1-cyclopropyl-2-nitroethene.[3][4] Nitrostyrenes and related conjugated nitroalkenes are intensely colored, so even a very small amount (<1%) can impart a noticeable yellow color.
Causality: The chromophore responsible for the color is the extended π-system of the nitro-conjugated double bond (O₂N-CH=CH-). This system absorbs light in the visible spectrum, appearing yellow.
Recommended Action: Re-purification or Assessment of Purity.
-
Assess Purity: Use ¹H NMR spectroscopy to quantify the impurity. The vinylic protons of the nitroalkene will have characteristic chemical shifts (typically in the 6.5-7.5 ppm range) that are distinct from the signals of this compound.
-
Re-purification: If the impurity level is unacceptably high for your application, a second, carefully executed column chromatography using deactivated silica and a shallower solvent gradient may be necessary.
-
Acceptance: For many subsequent reactions, such as the reduction of the nitro group, a trace amount of the nitroalkene may not be detrimental as it will be converted to the corresponding amine alongside the desired product. The decision to re-purify depends entirely on the requirements of your next synthetic step.
Question 4: My yield after aqueous workup and column chromatography is extremely low. Where could my product be going?
Answer: Significant product loss during the purification of β-nitro alcohols can occur at several stages. Given the compound's properties, the most likely culprits are solubility in the aqueous phase, decomposition during workup, or irreversible adsorption/decomposition on the column.[7]
Causality & Solutions:
-
Aqueous Solubility: this compound has both a polar alcohol and a nitro group, giving it some water solubility. During an aqueous workup, especially if large volumes of water are used, a portion of the product can be lost to the aqueous layer.
-
Solution: After the primary extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), re-extract the aqueous layer at least 2-3 more times. Brine washes can also help by reducing the solubility of the organic product in the aqueous phase.[8]
-
-
pH Instability during Workup: Exposing the crude reaction mixture to strong acid or base during the workup can be detrimental.[7] Strong base can catalyze the retro-Henry reaction, while strong acid can accelerate dehydration.
-
Solution: Use a mild acidic quench, such as saturated ammonium chloride (NH₄Cl) solution, to neutralize the reaction mixture before extraction. Avoid strong acids or bases unless absolutely necessary.
-
-
Irreversible Adsorption: If the product decomposes on the column, it can turn into highly polar baseline material that does not elute, or it can polymerize within the silica matrix.
-
Solution: As detailed previously, always use a deactivated chromatography system. A "plug" filtration through a short pad of deactivated silica can sometimes be a lower-loss alternative to a full column for removing baseline impurities.[3]
-
Frequently Asked Questions (FAQs)
Question 1: What is the single best, most reliable purification method for this compound?
Answer: Flash column chromatography on silica gel deactivated with triethylamine (TEA) is the most reliable and widely applicable method.[3] While recrystallization can yield highly pure material, it is often frustrated by the product's tendency to oil out.[3][4] Deactivated-silica chromatography directly addresses the primary lability of the molecule—acid-catalyzed dehydration—providing a balance of speed, scalability, and effectiveness.
Question 2: How can I definitively assess the purity of my final product?
Answer: A combination of techniques is recommended for a comprehensive purity assessment.
-
¹H NMR Spectroscopy: This is the most powerful tool. It will allow you to identify and quantify key impurities, such as the starting aldehyde, the nitroalkene dehydration product, and residual solvents.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method, likely reverse-phase (C18 column) with a water/acetonitrile or water/methanol mobile phase, can provide a precise quantitative measure of purity (e.g., 99.5% by area).[9] This is the standard for pharmaceutical applications.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the mass of minor impurities, aiding in their structural elucidation.[9]
Question 3: What are the recommended storage conditions for purified this compound?
Answer: Due to its thermal and potential light sensitivity, this compound should be stored under controlled conditions to maximize its shelf life.
-
Temperature: Store at low temperatures, ideally in a freezer at -20°C for long-term storage or in a refrigerator at ~4°C for short-term use.[10]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential air oxidation.
-
Container: Use an amber glass vial to protect the compound from light, which can also promote decomposition pathways.
Appendix A: Detailed Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
Objective: To purify crude this compound while preventing acid-catalyzed dehydration.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Hexanes (or Heptane) and Ethyl Acetate (EtOAc), HPLC grade
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
Methodology:
-
Prepare the Deactivated Eluent: Prepare your chosen mobile phase (e.g., 80:20 Hexanes:EtOAc). To this solvent mixture, add triethylamine to a final concentration of 1% v/v. For 1 liter of eluent, add 10 mL of TEA. This will be your column eluent.
-
Prepare the Slurry: In a beaker, add the required amount of silica gel. Add a small amount of the TEA-doped eluent and gently swirl to create a homogeneous slurry. Do not stir too vigorously.
-
Pack the Column: Carefully pour the slurry into the chromatography column. Use additional eluent to rinse any remaining silica into the column. Allow the silica to settle into a uniform packed bed, draining excess solvent until the solvent level is just above the top of the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed. Dry loading is often preferred for better resolution.
-
Elute the Column: Carefully add the TEA-doped eluent to the column and begin elution, collecting fractions. Monitor the elution by TLC, ensuring you use the same TEA-doped eluent for developing your TLC plates.
-
Combine and Concentrate: Combine the fractions containing the pure product. Concentrate the solution using a rotary evaporator. Important: Co-evaporate the product with a solvent like isopropanol or toluene 2-3 times to help remove residual triethylamine, which is high-boiling.
Protocol 2: Diagnostic TLC Analysis for Product Stability
Objective: To quickly determine if deactivation of the stationary phase will prevent product decomposition.
Methodology:
-
Prepare Eluents: Prepare two small beakers of the same eluent system (e.g., 70:30 Hexanes:EtOAc). To one beaker, add 1% TEA.
-
Spot the TLC Plate: On a single TLC plate, make two spots of your crude reaction mixture side-by-side.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent without TEA. Let it develop.
-
Observe: After development, visualize the plate under a UV lamp and/or with a stain. Note any streaking or the appearance of new spots from the crude mixture.
-
Repeat with Deactivated Eluent: On a second TLC plate, spot the crude mixture again. Develop this plate in a chamber containing the eluent with 1% TEA.
-
Compare: Compare the two plates. If the spot on the second plate is clean, tight, and shows no signs of decomposition compared to the first, you have successfully validated that a deactivated system is required and will be effective.[3]
Appendix B: Data & Diagrams
Table 1: Typical Solvent Systems for Chromatography
| Eluent System | Ratio (v/v) | Polarity | Notes |
| Hexanes:Ethyl Acetate | 90:10 to 60:40 | Low to Medium | The most common system. Start with a low polarity and gradually increase. Always add 1% TEA. |
| Dichloromethane:Methanol | 99:1 to 95:5 | Medium to High | Useful for more polar impurities. Use with 1% TEA. Be aware of DCM's higher toxicity. |
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method based on initial observations of the crude product.
Caption: Decision workflow for purifying this compound.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Failed nitro-aldol reaction. Possible cause and fix? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. acgpubs.org [acgpubs.org]
- 10. bio-fount.com [bio-fount.com]
Technical Support Center: Optimizing the Henry Reaction of Cyclopropanecarboxaldehyde
Welcome to the technical support guide for the Henry (nitroaldol) reaction, specifically tailored for researchers utilizing cyclopropanecarboxaldehyde. This resource is designed to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, enabling you to minimize side products and maximize the yield of your desired β-nitro alcohol.
Part 1: Troubleshooting Guide - Quick Fixes for Common Issues
This section addresses the most pressing issues encountered at the bench. Find your problem and explore the potential causes and recommended solutions.
Q1: My TLC plate shows multiple spots, including a significant amount of what appears to be starting material and several unidentified byproducts. What is happening?
A: This is a classic symptom of a reaction plagued by side products and/or poor conversion. With cyclopropanecarboxaldehyde, the primary suspect is the Cannizzaro reaction , a disproportionation reaction that occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[1][2]
-
Immediate Action:
-
Analyze Byproducts: If possible, isolate a small amount of the main byproducts. A simple ¹H NMR can confirm the presence of cyclopropylmethanol and cyclopropanecarboxylic acid, the hallmarks of the Cannizzaro reaction.
-
Re-evaluate Your Base: If you are using a strong, concentrated base like NaOH or KOH, this is almost certainly the root cause.[1] These conditions strongly favor the Cannizzaro pathway.[3][4]
-
Lower the Temperature: High temperatures can accelerate the rate of side reactions. Ensure your reaction is adequately cooled, preferably at or below room temperature.
-
Q2: My reaction turned dark brown/black, and upon workup, I isolated a polymeric or tar-like substance. Why?
A: Dark coloration and polymerization are often indicative of product decomposition or uncontrolled side reactions. The nitroalkene, formed by dehydration of the desired β-nitro alcohol, is electron-deficient and prone to polymerization, especially under harsh basic conditions or elevated temperatures.
-
Immediate Action:
-
Use Milder Conditions: Immediately switch to a less aggressive catalyst system. High concentrations of strong bases can promote both dehydration and subsequent polymerization.[5]
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to suppress the elimination of water.
-
Quench Carefully: During workup, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) to neutralize the base and prevent product degradation on standing.
-
Q3: The yield of my desired β-nitro alcohol is consistently low, even though the aldehyde is consumed.
A: Low yield with high starting material conversion points directly to competing reaction pathways consuming your aldehyde.
-
Immediate Action:
-
The Cannizzaro Reaction is the Likely Culprit: As cyclopropanecarboxaldehyde has no α-hydrogens, it is highly susceptible to this side reaction.[6] Two molecules of the aldehyde react to form one molecule of alcohol and one of carboxylic acid, effectively halving your maximum theoretical yield from the start and competing directly with the desired Henry reaction.[4]
-
Consider the Retro-Henry Reaction: The Henry reaction is reversible.[6][7] If the workup or reaction conditions are too harsh (e.g., high heat, prolonged exposure to base), the product can revert to the starting materials, which are then consumed by other pathways.
-
Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions
This section provides a deeper dive into the chemical principles governing this reaction and offers strategic advice for robust reaction design.
Q4: Why is the Cannizzaro reaction such a significant problem with cyclopropanecarboxaldehyde?
A: The mechanism of the Henry reaction requires the deprotonation of a nitroalkane to form a nucleophilic nitronate.[8] This process is base-catalyzed. However, aldehydes that lack protons on their α-carbon, like cyclopropanecarboxaldehyde, cannot form an enolate.[2] In the presence of a strong base, these non-enolizable aldehydes are attacked by hydroxide. The resulting intermediate then transfers a hydride to a second aldehyde molecule, leading to a disproportionation into an alcohol and a carboxylate.[4] This pathway competes directly and often very effectively with the desired nitroaldol addition.
Caption: Competing reaction pathways in the Henry reaction.
Q5: What catalytic systems are recommended to suppress the Cannizzaro reaction?
A: The key is to use conditions that favor the deprotonation of the nitroalkane over the nucleophilic attack of the base on the aldehyde carbonyl.
-
Phase-Transfer Catalysis (PTC): This is an excellent strategy.[9][10] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is used in a biphasic system (e.g., toluene/water). The base (e.g., K₂CO₃) resides in the aqueous phase and deprotonates the nitroalkane at the interface. The phase-transfer catalyst then shuttles the nitronate anion into the organic phase to react with the aldehyde. This keeps the concentration of hydroxide in the organic phase low, dramatically suppressing the Cannizzaro reaction.[11][12]
-
Amine Catalysts: Non-nucleophilic organic bases like triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often effective. They are strong enough to deprotonate the nitroalkane but are too sterically hindered to efficiently attack the carbonyl carbon.
-
Lewis Acid Catalysis: Copper(II) complexes, particularly with chiral ligands for asymmetric reactions, can coordinate to the aldehyde, increasing its electrophilicity while a mild base activates the nitroalkane.[13][14] This approach provides excellent control and can minimize side reactions.
Q6: How can I prevent dehydration of my β-nitro alcohol product?
A: Dehydration is typically promoted by heat and strong bases or acids.
-
Temperature Control: Maintain the reaction temperature at or below room temperature. Avoid heating the reaction mixture unless the nitroalkene is the desired product.
-
Mild Workup: After the reaction is complete, quench with a buffered or weakly acidic solution (e.g., saturated aq. NH₄Cl) rather than a strong acid.
-
Purification Strategy: When performing column chromatography, the silica gel can be acidic and promote dehydration.[15] To mitigate this, you can either:
-
Neutralize the silica by flushing the column with a solvent mixture containing a small amount of a non-polar amine, like 1-2% triethylamine in your eluent.
-
Use a different stationary phase, such as neutral or basic alumina.
-
Q7: I need to perform an asymmetric Henry reaction. What should I consider?
A: The asymmetric Henry reaction is a powerful tool for creating chiral β-nitro alcohols.[13][16] This requires a chiral catalyst. Copper(II) complexes with chiral bis(oxazoline) or diamine ligands are well-established for this purpose.[14][17] When moving to an asymmetric system, remember that reaction times may be longer and temperatures lower (-20 °C to -40 °C) to achieve high enantioselectivity.[13] Careful optimization of the catalyst, solvent, and base is crucial.
Part 3: Optimized Protocols & Data
Table 1: Comparison of Catalytic Systems
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Outcome | Reference |
| Classic (High Side Products) | 2M NaOH | Methanol | 25-50 | Low yield, significant Cannizzaro products | [1][4] |
| Amine Catalysis | Triethylamine (TEA) | THF | 25 | Moderate yield, reduced Cannizzaro | [8] |
| Phase-Transfer Catalysis (PTC) | K₂CO₃ (aq) / TBAB | Toluene | 25 | Good to high yield, minimal side products | [9][10] |
| Asymmetric Cu(II) Catalysis | DIPEA / Mild Base | Isopropanol | -20 | High yield, high enantioselectivity | [13][14] |
Protocol 1: Optimized Henry Reaction using Phase-Transfer Catalysis
This protocol is designed to minimize the Cannizzaro side reaction and provide a high yield of the desired β-nitro alcohol.
Caption: Workflow for the PTC-mediated Henry reaction.
Materials:
-
Cyclopropanecarboxaldehyde (1.0 eq)
-
Nitromethane (5.0 eq)
-
Toluene
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxaldehyde (1.0 eq), toluene (to make a 0.5 M solution based on the aldehyde), nitromethane (5.0 eq), and TBAB (0.1 eq).
-
Base Addition: In a separate flask, prepare a solution of K₂CO₃ (1.5 eq) in a minimal amount of deionized water. Add this aqueous solution to the reaction flask.
-
Reaction: Stir the biphasic mixture vigorously at room temperature (20-25 °C). Vigorous stirring is essential to ensure efficient phase transfer.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting aldehyde is consumed, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Washing & Drying: Combine all organic layers. Wash once with saturated brine solution, then dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using an eluent system (e.g., 10-30% EtOAc in hexanes) pre-treated with 1% triethylamine to prevent on-column dehydration.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Failed nitro-aldol reaction. Possible cause and fix? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scirp.org [scirp.org]
- 10. Phase Transfer Catalysis of Henry and Darzens Reactions [scirp.org]
- 11. [PDF] Phase Transfer Catalysis of Henry and Darzens Reactions | Semantic Scholar [semanticscholar.org]
- 12. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. reddit.com [reddit.com]
- 16. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 17. Henry Reaction [organic-chemistry.org]
Technical Support Center: Optimization of Catalyst Loading for Asymmetric Synthesis of 1-Cyclopropyl-2-nitroethanol
Welcome to the technical support center for the asymmetric synthesis of 1-Cyclopropyl-2-nitroethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this crucial reaction. The synthesis of chiral β-nitro alcohols like this compound via the asymmetric Henry (nitroaldol) reaction is a powerful tool for carbon-carbon bond formation.[1][2][3] However, achieving high yield and excellent enantioselectivity hinges on the precise control of reaction parameters, with catalyst loading being a paramount variable.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The solutions are grounded in established catalytic principles and field-proven experience.
Question 1: My reaction gives a good yield, but the enantiomeric excess (ee%) is unacceptably low. How can I improve it?
This is one of the most common challenges in asymmetric catalysis. Low enantioselectivity indicates that the chiral catalyst is not effectively controlling the stereochemical outcome of the reaction. Several factors related to catalyst loading and reaction conditions can be the cause.
Probable Causes & Recommended Solutions:
-
Non-Optimal Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantioselectivity.[4]
-
Cause (Too Low): Insufficient catalyst concentration can lead to a significant, non-selective "background" reaction, where the desired product is formed without the guidance of the chiral catalyst.
-
Cause (Too High): At high concentrations, some chiral catalysts, particularly metal complexes, may form aggregates.[5][6] These aggregates can be less catalytically active or, more critically, less stereoselective than the monomeric species.
-
Solution: Systematically screen the catalyst loading. A typical starting range is 0.5 mol% to 10 mol%. We recommend testing loadings at several points, for example: 1 mol%, 2 mol%, 5 mol%, and 10 mol%, while keeping all other parameters constant. This will help identify the optimal concentration where the chiral catalyst effectively outcompetes the background reaction without forming detrimental aggregates.[4]
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that influences the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers.
-
Cause: Higher temperatures can provide enough energy to overcome the activation energy barrier for both pathways, reducing the selectivity.[5]
-
Solution: Conduct a temperature optimization study. Generally, lower temperatures favor higher enantiomeric excess.[4] We suggest screening a range of temperatures (e.g., 40°C, room temperature, 0°C, -20°C) to find the sweet spot that balances a reasonable reaction rate with high enantioselectivity.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in the catalytic cycle by influencing the geometry and stability of the catalyst-substrate complex.[5]
-
Cause: A solvent's polarity and coordinating ability can alter the transition state, thereby affecting enantioselectivity.
-
Solution: Perform a solvent screening experiment. Test a variety of aprotic solvents with different dielectric constants, such as Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile, to determine which medium best supports the desired stereochemical outcome.[4][5]
-
-
Poor Quality of Catalyst or Reagents: The integrity of your catalyst and reagents is paramount.
-
Cause: Impurities, especially water or oxygen, can poison or deactivate the catalyst.[4][7] The enantiomeric purity of the chiral ligand used to prepare the catalyst must also be verified.
-
Solution: Ensure all reagents and solvents are of high purity and are rigorously dried (anhydrous).[4] Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., Argon or Nitrogen). Always verify the enantiomeric purity of your chiral ligand before synthesizing the catalyst.
-
Question 2: I am observing high enantioselectivity, but the reaction yield is very low. What should I investigate?
Achieving high ee% is only half the battle; a low yield renders the process impractical. This issue often points to problems with catalyst activity, reaction kinetics, or equilibrium.
Probable Causes & Recommended Solutions:
-
Insufficient Catalyst Loading or Low Turnover: The amount of catalyst may be too low to convert the substrate fully within a reasonable timeframe.[4]
-
Solution: While keeping the optimal temperature and solvent from your ee% screen, incrementally increase the catalyst loading. Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine if the conversion rate improves.
-
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.
-
Cause: As mentioned previously, sensitivity to air, moisture, or impurities in the starting materials can deactivate the catalyst.[7] The product itself or byproducts could also inhibit the catalyst.
-
Solution: Re-verify the purity and dryness of all reagents and solvents. If deactivation is suspected, consider adding the catalyst in portions throughout the reaction or using a catalyst that is known to be more robust.
-
-
Reversible Reaction (Retro-Henry Reaction): The Henry reaction is reversible, and the equilibrium may favor the starting materials under your current conditions.[7]
-
Cause: The β-nitro alcohol product can decompose back into the aldehyde and nitroalkane. This retro-Henry reaction can be promoted by the base used in the reaction.
-
Solution: To shift the equilibrium toward the product, consider using a larger excess of one of the reactants (typically nitromethane). In some systems, the addition of certain additives like potassium iodide (KI) has been shown to inhibit the retro-nitroaldol reaction.[3][8]
-
Data Presentation: Catalyst Loading Optimization
The following table illustrates a hypothetical optimization study for the synthesis of this compound, demonstrating the impact of catalyst loading and temperature on yield and enantioselectivity.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | ee% |
| 1 | 1.0 | 25 (RT) | THF | 45 | 75 |
| 2 | 2.0 | 25 (RT) | THF | 70 | 88 |
| 3 | 5.0 | 25 (RT) | THF | 92 | 91 |
| 4 | 10.0 | 25 (RT) | THF | 91 | 85 |
| 5 | 5.0 | 0 | THF | 85 | 97 |
| 6 | 5.0 | 40 | THF | 95 | 78 |
This data is illustrative. Optimal conditions must be determined empirically for your specific catalyst system.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your chiral catalyst in the chosen anhydrous solvent (e.g., 0.05 M in THF).
-
Reaction Setup: Arrange a series of clean, dry reaction vials, each equipped with a magnetic stir bar.
-
Reagent Addition:
-
To each vial, add cyclopropanecarboxaldehyde (1.0 mmol).
-
Add the appropriate volume of the catalyst stock solution to achieve the desired mol% (e.g., for 2 mol%, add 0.4 mL of a 0.05 M solution).
-
Add the remaining volume of anhydrous solvent to ensure the total reaction volume is consistent across all vials.
-
-
Equilibration: Place the vials in a temperature-controlled block set to the desired reaction temperature and allow them to equilibrate for 10-15 minutes.
-
Initiation: Initiate the reactions by adding nitromethane (typically 2-5 equivalents) to each vial.
-
Monitoring & Quenching: Stir the reactions for a predetermined time (e.g., 24 hours). Quench the reactions by adding a mild acid (e.g., saturated NH₄Cl solution).
-
Analysis: Extract the product with an organic solvent, dry the organic layer, and concentrate. Analyze the crude mixture by ¹H NMR to determine conversion (yield) and by chiral HPLC or GC to determine the enantiomeric excess (ee%).[9]
Visualizations: Workflows and Mechanisms
Troubleshooting Workflow for Low Enantioselectivity
The following diagram outlines a logical decision-making process for troubleshooting poor stereocontrol.
Caption: A decision tree for systematically optimizing enantioselectivity.
Simplified Catalytic Cycle for a Chiral Copper(II)-Catalyzed Henry Reaction
This diagram illustrates the key steps in the catalytic cycle, highlighting the role of the chiral catalyst in orchestrating the reaction.
Caption: The catalytic cycle showing coordination and C-C bond formation.
Frequently Asked Questions (FAQs)
-
Q1: How do I choose an initial catalyst loading for a new reaction?
-
A1: A thorough literature search for similar transformations is the best starting point.[5] For asymmetric Henry reactions, catalyst loadings are frequently reported in the 1-10 mol% range. A good initial screening point is often 5 mol%, which is typically high enough to ensure the catalyzed pathway dominates but not so high as to be wasteful or cause aggregation issues.
-
-
Q2: What are the visual or analytical signs of catalyst deactivation?
-
A2: Visually, you might observe a color change or the precipitation of metal from the solution. Analytically, monitoring the reaction kinetics is key. If a reaction starts at a reasonable rate and then slows down or stops completely before full conversion is reached, catalyst deactivation is a likely culprit.
-
-
Q3: Can the choice of base affect the optimal catalyst loading?
-
A3: Absolutely. The base is required to generate the nucleophilic nitronate anion from nitromethane.[7] The nature and amount of the base can influence the concentration of the active nucleophile and can also interact with the catalyst. A stronger or more abundant base might require a different optimal catalyst loading to maintain high selectivity. The choice of base and catalyst must often be co-optimized.[9]
-
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low diastereoselectivity in 1-Cyclopropyl-2-nitroethanol synthesis
Welcome to the technical support guide for the synthesis of 1-cyclopropyl-2-nitroethanol. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges with diastereoselectivity in this specific nitroaldol (Henry) reaction. Here, we will explore the underlying principles of this reaction and provide actionable troubleshooting strategies to improve the stereochemical outcome of your synthesis.
Introduction to the Challenge: Diastereoselectivity in the Henry Reaction
The synthesis of this compound via the Henry reaction, which involves the base-catalyzed condensation of cyclopropanecarboxaldehyde and nitroethane, is a crucial step in the preparation of various pharmaceutical intermediates. The reaction creates two new stereocenters, leading to the potential formation of four stereoisomers (two pairs of enantiomers). Controlling the relative stereochemistry to favor a specific diastereomer (syn or anti) is a common and significant challenge.
The Henry reaction is reversible, and the nitro-substituted carbon atom is prone to epimerization, which often results in a mixture of diastereomers.[1][2] Achieving high diastereoselectivity is therefore dependent on carefully controlling the reaction conditions to favor the kinetic or thermodynamic product.
Troubleshooting Guide: Low Diastereoselectivity
This section provides a structured approach to diagnosing and resolving issues of low diastereoselectivity.
| Problem | Potential Cause(s) | Proposed Solution(s) & Scientific Rationale |
| Low Diastereomeric Ratio (e.g., ~1:1 syn:anti) | 1. Reversibility and Epimerization: The reaction has reached thermodynamic equilibrium, where the stability difference between the syn and anti diastereomers is minimal.[1][2] | Lower the reaction temperature: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can favor the kinetically controlled product, often leading to higher diastereoselectivity. This is because the activation energy barrier for one transition state is significantly lower than the other at reduced temperatures. |
| 2. Inappropriate Base: The choice of base can significantly influence the transition state geometry and the rate of the retro-Henry reaction. Strong, non-coordinating bases may not provide sufficient stereochemical control. | Screen different bases: Experiment with weaker organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). For more sophisticated control, consider using organocatalysts such as guanidine derivatives, which can form structured transition states through hydrogen bonding, thereby enhancing stereoselectivity. | |
| 3. Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the transition states and intermediates. | Solvent screening: Test a range of solvents with varying polarities. Non-polar solvents like toluene or dichloromethane (DCM) may favor chelated transition states, while polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be effective.[2] | |
| Inconsistent Diastereoselectivity | 1. Catalyst System: The use of a catalyst, particularly a chiral one, is often necessary to achieve high levels of stereocontrol.[3][4] | Employ a catalytic system: The use of metal catalysts, such as those based on copper(II) or zinc(II), in conjunction with chiral ligands can create a well-defined chiral environment that directs the approach of the nucleophile to the aldehyde.[5][6] For example, a Cu(OAc)₂/chiral ligand system can be highly effective. |
| 2. Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to equilibration of the product mixture via the retro-Henry reaction. | Optimize reaction time: Monitor the reaction progress by techniques like TLC or ¹H NMR to determine the optimal time to quench the reaction, ideally when the desired product concentration is at its maximum and before significant epimerization occurs. | |
| Poor Yield Along with Low Diastereoselectivity | 1. Side Reactions: Dehydration of the β-nitro alcohol product to form a nitroalkene is a common side reaction, especially with strong bases or high temperatures.[3] | Use milder conditions: Employ a weaker base and lower the reaction temperature. The addition of an additive like potassium iodide (KI) has been shown to suppress the retro-nitroaldol reaction and improve yields in some cases.[7] |
| 2. Catalyst Inhibition or Decomposition: The catalyst may be sensitive to impurities in the starting materials or solvent. | Ensure reagent purity: Use freshly distilled aldehydes and dry solvents. The presence of water or acidic impurities can interfere with the catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism governing diastereoselectivity in the Henry reaction?
A1: The diastereoselectivity of the Henry reaction is determined by the relative energies of the transition states leading to the syn and anti products. These transition states can be influenced by several factors, including steric hindrance between the substituents, chelation control when a metal catalyst is used, and hydrogen bonding interactions. Without a catalyst, stereoselectivity is often governed by minimizing dipole moments and steric interactions in the transition state.[1]
Q2: How can I rationally choose a catalyst to favor the syn or anti diastereomer?
A2: The choice of catalyst and ligand is critical for directing stereoselectivity. For instance, certain bifunctional catalysts, like guanidine-thiourea organocatalysts, are known to promote the formation of syn products through a well-organized, hydrogen-bonded transition state.[7] Conversely, some metal-based catalytic systems, such as certain neodymium-sodium heterobimetallic complexes, have been shown to favor the formation of anti products.[7] A thorough literature search for catalysts used with similar aliphatic aldehydes is recommended.
Q3: What is the role of temperature in controlling the diastereomeric ratio?
A3: Temperature plays a crucial role in the thermodynamic versus kinetic control of the reaction. Lower temperatures generally favor the kinetic product, as the reaction is less likely to overcome the activation energy barrier for the retro-Henry reaction and subsequent epimerization. This "freezes out" the initially formed diastereomer, leading to a higher diastereomeric ratio.
Q4: Can solvent choice alone significantly improve my diastereoselectivity?
A4: While solvent choice is a critical parameter, it is often not sufficient on its own to achieve high diastereoselectivity, especially for challenging substrates. However, it can have a pronounced effect in conjunction with a suitable catalyst. For example, non-coordinating solvents may be preferred when using a metal catalyst to allow for effective coordination of the substrates to the metal center.
Experimental Workflow & Diagrams
Recommended Protocol for Improved Diastereoselectivity
This protocol utilizes a copper(II)-based catalytic system, which has been shown to be effective in asymmetric Henry reactions.[3][5]
Materials:
-
Cyclopropanecarboxaldehyde (freshly distilled)
-
Nitroethane
-
Copper(II) acetate (Cu(OAc)₂)
-
Chiral ligand (e.g., a chiral bis(oxazoline) or Schiff base ligand)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cu(OAc)₂ (0.05 eq) and the chiral ligand (0.06 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Cool the reaction mixture to the desired temperature (start with -20 °C).
-
Add cyclopropanecarboxaldehyde (1.0 eq) to the flask.
-
In a separate flask, prepare a solution of nitroethane (1.5 eq) and TEA (1.2 eq) in anhydrous THF.
-
Add the nitroethane/TEA solution to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 12-24 hours), quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Logical Workflow for Troubleshooting
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
General Mechanism of the Henry Reaction
Caption: The three key steps of the base-catalyzed Henry reaction.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalysts | Special Issue : Catalysts for Henry Reaction [mdpi.com]
- 5. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Functionalized Magnetic Nanoparticles as Catalysts for Enantioselective Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
Technical Support Center: Scale-Up of 1-Cyclopropyl-2-nitroethanol Production
Welcome to the technical support center for the production of 1-Cyclopropyl-2-nitroethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this valuable synthesis from the laboratory bench to pilot and production scales. Here, we address common challenges with in-depth, experience-driven advice and validated protocols.
Introduction to the Scale-Up of this compound
This compound is a key building block in medicinal chemistry, valued for its unique strained ring system and versatile nitro group. Its synthesis, typically achieved via a base-catalyzed Henry (nitroaldol) reaction between cyclopropanecarboxaldehyde and nitroethane, presents significant challenges upon scale-up.[1][2] The primary concerns revolve around managing the reaction's exothermicity, minimizing side-product formation, ensuring safe handling of nitro compounds, and developing robust purification methods suitable for large quantities.[3][4][5] This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety concern when scaling up the Henry reaction for this compound?
A1: The most critical concern is the potential for a thermal runaway reaction.[4][6][7] Nitroalkanes and their corresponding nitroalcohols are high-energy compounds that can decompose exothermically, and sometimes explosively, if not properly controlled.[3][8][9] The risk is magnified at scale due to the decrease in the surface-area-to-volume ratio, which severely limits heat dissipation.[4][7] A thorough thermal hazard assessment is non-negotiable before any scale-up is attempted.[7][10]
Q2: Why do I see a decrease in yield when I scale up the reaction from 1 g to 100 g?
A2: A drop in yield during scale-up is a common issue and can be attributed to several factors.[11] Inadequate mixing in larger vessels can create localized "hot spots" or areas of high reactant concentration, leading to side reactions.[4] Poor temperature control can also favor byproduct formation.[6] Furthermore, purification methods that work well on a small scale, like column chromatography, can be inefficient and lead to product loss at a larger scale.[6][12]
Q3: What are the major byproducts in this reaction, and how do they form?
A3: The primary byproducts stem from the basic nature of the reaction and the reactivity of the starting materials.[13]
-
Cannizzaro Reaction: Cyclopropanecarboxaldehyde can undergo a self-redox reaction in the presence of a strong base to form cyclopropylmethanol and cyclopropanecarboxylic acid.
-
Dehydration: The desired product, this compound, can eliminate water under basic conditions or upon heating to form 1-cyclopropyl-2-nitroethene.[14]
-
Retro-Henry Reaction: The reaction is reversible, and under certain conditions, the product can revert to the starting materials.[15][16]
-
Polymerization: Aldehydes are prone to polymerization, especially in the presence of strong bases.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during the scale-up process.
| Observed Problem (Symptom) | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Poor Temperature Control: Exotherm leads to byproduct formation.[6] 2. Inefficient Mixing: Localized concentration gradients.[4] 3. Reversibility of Reaction: Equilibrium not favoring product.[15][16] 4. Impure Starting Materials: Contaminants can inhibit the reaction or cause side reactions. | 1. Improve Heat Transfer: Use a reactor with a cooling jacket and overhead stirrer. Consider a semi-batch process where one reactant is added slowly to control the exotherm.[7] 2. Optimize Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar for better mixing in larger volumes.[17] 3. Adjust Reaction Conditions: Use a slight excess of nitroethane. Perform the reaction at the lowest effective temperature to shift the equilibrium towards the product. 4. Verify Purity: Ensure the purity of cyclopropanecarboxaldehyde and nitroethane via GC or NMR before use. |
| Formation of Significant Impurities | 1. Base is too Strong/Concentrated: Promotes Cannizzaro reaction and polymerization. 2. High Reaction Temperature: Favors dehydration and other side reactions.[14] 3. Prolonged Reaction Time: Increases the likelihood of byproduct formation. | 1. Select a Milder Base: Consider using a tertiary amine like triethylamine (TEA) or an organic base like DBU instead of hydroxides.[18] Using catalytic amounts is often sufficient.[16] 2. Maintain Low Temperature: Keep the internal reaction temperature strictly controlled, ideally between 0-10°C, during the base addition and initial reaction phase.[6] 3. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and quench it as soon as the starting material is consumed to avoid over-reaction. |
| Difficult Product Isolation/Purification | 1. Product is an Oil: Difficulty in crystallization. 2. Emulsion during Workup: Complicates phase separation. 3. Thermal Instability: Product degradation during solvent removal or distillation.[3][9] | 1. Use Extraction: Perform a careful aqueous workup with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash sequentially with dilute acid (to neutralize the base), water, and brine.[19] 2. Break Emulsions: Add brine or a small amount of a different organic solvent to help break up emulsions. 3. Avoid High Temperatures: Concentrate the product in vacuo at low temperatures (<40°C). If distillation is necessary, use high vacuum to lower the boiling point. For large scales, consider alternatives to chromatography like liquid-liquid extraction or crystallization if a suitable solvent system can be found.[6] |
| Safety Incidents (e.g., Exotherm) | 1. Rapid Addition of Reagents: Heat generation exceeds cooling capacity.[7] 2. Inadequate Cooling: Cooling system is insufficient for the reactor volume. 3. Contamination: Certain impurities can lower the decomposition temperature of nitro compounds.[3][8][9] | 1. Controlled Addition: Add the base or one of the reactants dropwise or via a syringe pump, monitoring the internal temperature constantly.[6] 2. Scale Cooling System: Ensure the cooling system is appropriately sized for the reactor. Have a secondary cooling bath (e.g., ice/acetone) on standby for emergencies. 3. Clean Equipment Thoroughly: Ensure the reactor is scrupulously clean. Be aware that contaminants like metal oxides can increase the thermal sensitivity of nitroalkanes.[20] |
Key Experimental Protocols
Scale-Up Synthesis of this compound (100 g Scale)
Safety First: This reaction is exothermic and involves thermally sensitive materials.[3][8][9] Conduct a full risk assessment before proceeding.[6] All operations should be performed in a well-ventilated fume hood or a walk-in hood with appropriate personal protective equipment (PPE).
Equipment:
-
2 L, 3-necked round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer
-
Thermocouple to monitor internal temperature
-
Addition funnel (500 mL)
-
Cooling bath (e.g., ice/salt or a circulating chiller)
Reagents:
-
Cyclopropanecarboxaldehyde (70.0 g, 1.0 mol)
-
Nitroethane (90.1 g, 1.2 mol, 1.2 equiv)
-
Triethylamine (TEA) (10.1 g, 0.1 mol, 0.1 equiv)
-
Ethyl Acetate (1 L)
-
1M Hydrochloric Acid (500 mL)
-
Saturated Sodium Bicarbonate Solution (500 mL)
-
Brine (500 mL)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Assemble the reactor setup. Ensure the overhead stirrer provides good agitation. Place the thermocouple so that it measures the internal temperature of the reaction mixture, not the flask wall.
-
Charging Reactants: To the reactor, add cyclopropanecarboxaldehyde (70.0 g) and nitroethane (90.1 g).
-
Cooling: Cool the mixture to an internal temperature of 0-5°C using the cooling bath.
-
Base Addition: Add triethylamine (10.1 g) to the addition funnel. Add the TEA dropwise to the cooled, stirred reaction mixture over a period of 60-90 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition. A rapid temperature increase indicates an uncontrolled exotherm.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10°C. Monitor the progress by taking small aliquots and analyzing by TLC or HPLC until the cyclopropanecarboxaldehyde is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly add 1M HCl (500 mL) to the cold reaction mixture to neutralize the TEA and quench the reaction. The temperature may rise slightly; keep it below 20°C.
-
Workup: Transfer the mixture to a large separatory funnel. Add ethyl acetate (500 mL).
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).[19]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure at a bath temperature below 40°C to yield the crude product as an oil.
Purification
For this scale, vacuum distillation is often more practical than chromatography.
-
Setup: Assemble a vacuum distillation apparatus.
-
Procedure: Distill the crude oil under high vacuum. The product, this compound, will distill as a colorless to pale yellow oil. Collect the fraction at the appropriate temperature and pressure. Note: Perform a small-scale trial distillation first to determine the boiling point and assess thermal stability.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the scale-up process.
Reaction Scale-Up Logic
Caption: A logical workflow for safely scaling up the chemical reaction.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. icheme.org [icheme.org]
- 4. reddit.com [reddit.com]
- 5. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. fauske.com [fauske.com]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. primescholars.com [primescholars.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Henry Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ehs.stanford.edu [ehs.stanford.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
stability issues of 1-Cyclopropyl-2-nitroethanol during storage and handling
Technical Support Center: 1-Cyclopropyl-2-nitroethanol
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges associated with the storage and handling of this valuable research chemical. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.
Troubleshooting Guide: Addressing Specific Stability Issues
This section tackles common problems encountered during the use of this compound, providing explanations and actionable solutions.
Question 1: I've observed a yellowing of my this compound sample during storage. What is causing this discoloration and is the material still usable?
Answer: The yellowing of your this compound sample is a common indicator of decomposition. This discoloration is often due to the formation of nitroalkenes or other degradation byproducts. The primary cause is likely a retro-Henry reaction, where the β-nitro alcohol reverts to its starting materials, cyclopropanecarboxaldehyde and nitromethane, or undergoes elimination.[1][2][3] This process can be accelerated by elevated temperatures, exposure to light, and the presence of basic or acidic impurities.[4][5]
Is it still usable? The usability of the discolored material depends on the extent of decomposition and the sensitivity of your application. For many synthetic purposes, a slight yellowing may not significantly impact the outcome. However, for applications requiring high purity, such as in pharmaceutical development, it is crucial to assess the purity of the material.
Recommended Actions:
-
Purity Assessment: Analyze the sample using techniques like ¹H NMR or LC-MS to quantify the level of impurities.
-
Purification: If necessary, the compound can be repurified. However, distillation of nitro alcohols can be hazardous and should be approached with extreme caution, preferably under high vacuum and at low temperatures to avoid thermal decomposition.[4]
-
Preventative Measures: To prevent future degradation, store the compound under the recommended conditions outlined in the FAQ section below.
Question 2: My reaction involving this compound is giving inconsistent yields. Could stability be a factor?
Answer: Absolutely. The stability of this compound is a critical factor that can lead to inconsistent reaction yields. The compound's susceptibility to the retro-Henry reaction means that the effective concentration of the starting material may decrease over time, especially under non-optimal reaction or storage conditions.[1][3]
Causality behind Inconsistent Yields:
-
Reaction Conditions: The Henry reaction is reversible.[3] If your reaction is run at elevated temperatures or in the presence of a base, you may be promoting the decomposition of your starting material.[2][4]
-
pH Sensitivity: The rate of decomposition of β-nitro alcohols increases with pH.[4][5] If your reaction conditions are basic, this will accelerate the degradation of this compound.
-
Storage of Stock Solutions: If you are using a stock solution of this compound, its concentration may decrease over time if not stored properly.
Troubleshooting Steps:
-
Analyze Starting Material: Before each reaction, it is good practice to check the purity of your this compound, especially if it has been stored for an extended period.
-
Optimize Reaction Conditions:
-
Temperature: If possible, run your reaction at a lower temperature.
-
pH Control: If your reaction requires basic conditions, consider using a milder base or adding the this compound slowly to the reaction mixture to minimize its exposure time to the basic environment.
-
-
Freshly Prepare Solutions: Prepare solutions of this compound fresh for each experiment to ensure accurate concentrations.
Question 3: I have noticed pressure buildup in a container of this compound. What is happening and how should I handle this?
Answer: Pressure buildup is a serious safety concern and indicates significant decomposition. The decomposition of nitro compounds can generate gaseous byproducts, such as nitrogen oxides (NOx) and carbon oxides.[6][7] This is a sign of thermal instability, which can be exacerbated by contaminants or improper storage.[8]
Immediate Actions:
-
Do Not Open the Container: If you suspect significant pressure buildup, do not attempt to open the container directly.
-
Isolate the Container: Carefully move the container to a well-ventilated area, such as a fume hood, away from heat sources and other reactive materials.[6]
-
Cool the Container: If it is safe to do so, cool the container in an ice bath to reduce the vapor pressure of any volatile decomposition products.
-
Seek Expert Assistance: Contact your institution's Environmental Health and Safety (EHS) department for guidance on how to safely handle and dispose of the material.
Preventative Measures:
-
Strict Temperature Control: Always store this compound at the recommended low temperatures.
-
Avoid Contaminants: Ensure that the container is clean and free from any impurities that could catalyze decomposition.
-
Regular Inspection: Periodically inspect stored containers for any signs of degradation, such as discoloration or pressure buildup.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the safe storage and handling of this compound.
What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under the correct conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage (1-2 years), -4°C for short-term storage (1-2 weeks).[9] | Low temperatures slow down the rate of decomposition reactions, including the retro-Henry reaction.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes oxidation and reactions with atmospheric moisture. |
| Light | Store in an amber or opaque container. | Protects the compound from light-induced degradation. |
| Container | Tightly sealed container.[6] | Prevents the ingress of moisture and other contaminants. |
What are the primary hazards associated with this compound?
This compound presents several health and safety hazards.
-
Health Hazards: It may cause skin, eye, and respiratory irritation.[10][11] Avoid breathing fumes and ensure adequate ventilation when handling.[6]
-
Thermal Instability: Like many nitro compounds, it can be thermally unstable, especially at elevated temperatures or in the presence of contaminants.[4][8] Decomposition can be exothermic and may lead to a runaway reaction.
-
Fire Hazard: During a fire, it may generate irritating and highly toxic gases, including carbon oxides and nitrogen oxides.[6]
What personal protective equipment (PPE) should be worn when handling this compound?
Always wear appropriate personal protective equipment when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Wear suitable protective gloves.[6]
-
Skin Protection: A lab coat or other protective clothing is recommended.[6]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[10]
How should I dispose of waste this compound?
Dispose of waste material in accordance with local, state, and federal regulations.[6] It should be treated as hazardous waste. Do not pour it down the drain.[6] Consult your institution's EHS department for specific disposal procedures.
Can I use a stabilizer with this compound?
While stabilizers are used for some nitrated organic compounds to scavenge decomposition products like nitrogen oxides, the use of stabilizers with β-nitro alcohols is not a common practice in a research setting.[12][13][14] The primary focus for maintaining the stability of this compound should be on proper storage and handling. Introducing another chemical could potentially complicate your reaction or lead to unforeseen side reactions.
Experimental Protocols
Protocol for Monitoring the Stability of this compound via ¹H NMR
This protocol provides a method for assessing the purity of this compound over time.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of CDCl₃.
-
Sample Preparation: At specified time points (e.g., time zero, 1 month, 3 months), accurately weigh a small amount of the this compound sample and dissolve it in a fixed volume of the internal standard stock solution in an NMR tube.
-
Acquire ¹H NMR Spectrum: Acquire a quantitative ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the characteristic peaks for this compound and the internal standard.
-
Integrate the peaks corresponding to a known number of protons for both the analyte and the internal standard.
-
Calculate the purity of the this compound relative to the internal standard.
-
-
Track Purity: Plot the purity over time to monitor the stability of the compound under your storage conditions.
Visualizations
Decomposition Pathway of this compound
Caption: Plausible decomposition pathways of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. icheme.org [icheme.org]
- 9. 54120-03-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. US1596622A - Stabilizer for nitrated organic compounds - Google Patents [patents.google.com]
- 13. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Isolation of 1-Cyclopropyl-2-nitroethanol
Welcome to the technical support guide for the successful workup and isolation of 1-cyclopropyl-2-nitroethanol. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven answers to common challenges encountered during the purification of this valuable synthetic intermediate. The following FAQs and troubleshooting guides are structured to explain the causality behind each experimental step, ensuring a robust and reproducible workflow.
Section 1: Frequently Asked Questions - Workup Fundamentals
This section addresses the foundational principles of the workup process following the Henry (nitroaldol) reaction used to synthesize this compound.
Q1: What is the primary objective of the workup, and why is it so critical for this specific molecule?
A: The primary objective is to cleanly separate the desired β-nitro alcohol, this compound, from the reaction mixture. This involves neutralizing the base catalyst, removing unreacted starting materials (cyclopropanecarboxaldehyde and nitromethane), and eliminating any byproducts. The workup is particularly critical because the Henry reaction is reversible.[1][2][3] Improper workup conditions, such as prolonged exposure to the base catalyst or excessive heat, can promote a retro-Henry reaction, cleaving the product back into its starting materials and drastically reducing the yield.
Q2: What are the most common impurities I can expect in my crude product?
A: Besides the unreacted starting materials, potential impurities include:
-
Dehydration Products (Nitroalkenes): Overly acidic conditions or heat can cause the elimination of water from the nitro alcohol to form 1-cyclopropyl-2-nitroethene.
-
Side-Reaction Products: Depending on the base and reaction conditions, Cannizzaro-type reactions of the aldehyde or self-condensation of nitromethane can occur.
-
Process Impurities: Residual catalyst, salts formed during quenching, and solvents are also present. In some cases, nitrile impurities have been observed as byproducts of the Henry reaction.[4]
Q3: How stable is this compound? What specific conditions must be avoided during isolation?
A: As a β-nitro alcohol, this compound is sensitive to certain conditions.[5] Key points of instability to consider are:
-
Thermal Instability: Many nitro alcohols are known to be thermally sensitive.[6] It is crucial to avoid high temperatures during solvent evaporation. There are reports of other simple nitro alcohols, like 2-nitroethanol, being explosive under vacuum distillation, especially in the presence of alkali or peroxides.[7]
-
pH Sensitivity: Both strong acidic and strong basic conditions can lead to degradation. Strong bases can catalyze the retro-Henry reaction, while strong acids can promote dehydration.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This guide provides direct answers to specific problems that may arise during the workup and purification process.
| Problem ID | Symptom | Primary Suspected Cause(s) | Recommended Solution(s) |
| TS-01 | Low or No Yield: After extraction and solvent removal, little to no product is recovered. | 1. Retro-Henry Reaction: The product reverted to starting materials due to prolonged exposure to the basic catalyst during workup.[1][3] 2. Product Loss to Aqueous Layer: The product is polar and may have remained in the aqueous phase during extraction. | 1. Optimize Quenching: Quench the reaction mixture immediately upon completion by adding it to a chilled, mildly acidic solution (e.g., saturated aqueous NH₄Cl or dilute HCl in an ice bath).[8][9] 2. Optimize Extraction: Use a moderately polar organic solvent like ethyl acetate or dichloromethane (DCM) for extraction.[10] Perform at least 3-5 extractions. A final wash of the combined organic layers with brine can help "salt out" the product from any remaining dissolved water.[11] |
| TS-02 | Product Decomposition: The crude product darkens or turns into a tar upon solvent evaporation. | Thermal Decomposition: The temperature of the rotary evaporator water bath is too high.[6][7] | Gentle Concentration: Keep the rotary evaporator water bath temperature below 40°C. It is also advisable not to evaporate the solvent to complete dryness. Leaving the final product as a concentrated solution in a small amount of solvent can prevent polymerization or decomposition. |
| TS-03 | Persistent Emulsion: The organic and aqueous layers fail to separate during extraction. | Formation of Soaps or Precipitates: Residual base reacting with the quenching acid can form salts that act as surfactants. In some cases, gelatinous precipitates (e.g., aluminum or zinc salts if Lewis acids were used) can form. | Break the Emulsion: 1. Add a saturated brine solution and swirl gently. 2. If solids are present, filter the entire biphasic mixture through a pad of Celite®. 3. For stubborn emulsions, transfer the mixture to a centrifuge tube and spin for several minutes. |
| TS-04 | Impure Product: The isolated product contains significant impurities after the initial workup. | Ineffective Initial Purification: Liquid-liquid extraction is often insufficient to remove all byproducts and unreacted starting materials, especially those with similar polarities. | Chromatographic Purification: The most reliable method for obtaining pure this compound is flash column chromatography over silica gel.[12] |
Section 3: Protocols & Visual Workflows
Protocol 1: Standard Workup Procedure
-
Preparation: Prepare a separatory funnel containing a chilled (0-5 °C) solution of saturated aqueous ammonium chloride (NH₄Cl). The volume should be approximately 1.5 to 2 times the volume of your reaction mixture.
-
Quenching: Once the reaction is deemed complete by TLC or other analysis, slowly pour the reaction mixture into the chilled NH₄Cl solution with gentle swirling.[8][9] This neutralizes the base catalyst and halts the reaction.
-
Extraction: Transfer the quenched mixture to the separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water (1 x volume).
-
Saturated brine solution (1 x volume) to remove residual water and break any minor emulsions.[11]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator. Crucially, maintain a water bath temperature below 40°C. Do not evaporate to absolute dryness. The result is the crude product, ready for further purification.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Use silica gel (e.g., 100-200 mesh) as the stationary phase.[10]
-
Mobile Phase (Eluent) Selection: The product is polar. A good starting point for the eluent system is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[10][13] Determine the optimal ratio using TLC analysis; a ratio that gives the product an Rf value of ~0.3 is ideal. A typical starting gradient might be 10% ethyl acetate in hexanes, gradually increasing to 30-40%.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent or DCM and load it directly.
-
Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure (water bath <40°C) to yield pure this compound.
Visual Workflow: Workup and Purification
Caption: Overall workflow for the isolation and purification of this compound.
Visual Guide: Troubleshooting Logic
Caption: Decision tree for troubleshooting common workup issues.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Nitroethanol | C2H5NO3 | CID 12252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. ukessays.com [ukessays.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Navigating Viscous Reaction Mixtures in Nitroalkane Additions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for addressing the common, yet often challenging, issue of managing viscous reaction mixtures during nitroalkane additions, such as the Henry (nitroaldol) and Michael reactions. As a Senior Application Scientist, I understand that unexpected changes in viscosity can lead to a host of problems, from poor yields to safety hazards. This guide is designed to provide you with practical, in-depth solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers have when encountering viscosity issues in nitroalkane additions.
Q1: Why is my nitroalkane addition reaction becoming so viscous?
A1: Increased viscosity in nitroalkane additions can arise from several factors. The formation of high molecular weight intermediates or products, the presence of polymeric byproducts, or the physical properties of the reactants and catalyst at certain concentrations can all contribute. In some cases, the reaction product itself may be a thick oil or a semi-solid at the reaction temperature. For instance, the product of a Henry reaction, a β-nitroalcohol, can be prone to hydrogen bonding, leading to a more viscous solution.[1][2]
Q2: What are the immediate consequences of a highly viscous reaction mixture?
A2: A highly viscous reaction mixture can lead to several immediate problems:
-
Poor Mixing: Inefficient stirring can result in localized "hot spots" and non-uniform distribution of reactants and catalysts, leading to incomplete conversion and the formation of side products.[3][4]
-
Reduced Heat Transfer: Thick mixtures are poor conductors of heat, which can be particularly dangerous in exothermic nitroalkane additions, potentially leading to a thermal runaway.[5]
-
Difficulties in Monitoring and Sampling: It can be challenging to draw representative samples from a viscous mixture, making it difficult to track reaction progress accurately.
-
Challenges in Product Isolation: The workup and purification of a viscous reaction mixture can be problematic, often leading to product loss.
Q3: Can the choice of solvent help in managing viscosity?
A3: Absolutely. The solvent plays a crucial role in controlling the viscosity of a reaction mixture. A solvent that effectively solvates the reactants, intermediates, and products can prevent the formation of aggregates and reduce viscosity. For Michael additions of nitroalkanes, solvent screening has shown that the choice of solvent can significantly impact the reaction's success.[6][7][8] Protic solvents, for instance, can sometimes lead to different reaction pathways compared to nonpolar aprotic solvents.[6]
Q4: How does the catalyst affect the viscosity of the reaction?
A4: The catalyst can influence viscosity both directly and indirectly. Some catalysts may be more prone to forming insoluble species or promoting side reactions that lead to viscous byproducts. The concentration of the catalyst can also play a role; in some cases, a higher catalyst loading might increase the rate of formation of the viscous product.[9][10]
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific issues encountered with viscous nitroalkane additions.
Issue 1: Poor Mixing and Incomplete Conversion
Symptoms:
-
Stir bar is struggling or has stopped spinning.
-
TLC or GC/MS analysis shows significant amounts of unreacted starting material even after prolonged reaction times.
-
Visible heterogeneity in the reaction mixture (e.g., clumps of solid, distinct liquid phases).
Root Causes and Solutions:
-
Inadequate Agitation: For highly viscous mixtures, a standard magnetic stir bar is often insufficient. The primary goal is to ensure efficient mass and heat transfer.[4][11]
-
Solution: Switch to mechanical overhead stirring. This provides significantly more torque and can handle much higher viscosities.[12] The choice of impeller is also critical. An anchor or helical ribbon impeller is often more effective for viscous, non-Newtonian fluids than a simple propeller.[13][14]
-
-
High Reactant Concentration: Running the reaction at a very high concentration can lead to a rapid increase in viscosity as the product forms.
-
Solution: Decrease the initial concentration of your reactants by adding more solvent. While this may slightly decrease the reaction rate, it can dramatically improve mixing and overall yield by preventing the formation of an unmanageable mixture.
-
-
Poor Solvent Choice: The solvent may not be effectively solvating the reaction components.
-
Solution: Experiment with different solvents or solvent mixtures. A solvent that has a similar polarity to the product is often a good starting point. For instance, in some Michael additions, toluene has been found to be an effective solvent.[7] In cases where reactants have limited solubility, a biphasic system with a phase transfer catalyst can be beneficial.[15]
-
Experimental Protocol: Setting Up an Overhead Stirrer for a Viscous Reaction
-
Select the Right Equipment:
-
Assembly:
-
Securely clamp the reaction vessel in a heating mantle or cooling bath.
-
Insert the stirring guide into the central neck of the flask.
-
Carefully insert the stirrer shaft with the impeller through the guide.
-
Position the impeller so that it is close to the bottom of the flask but does not touch it.
-
Connect the stirrer shaft to the motor.
-
-
Operation:
-
Start the stirrer at a low speed before adding all reactants.
-
Gradually increase the speed as the viscosity of the mixture increases.
-
Monitor the stirrer motor for any signs of strain.
-
Issue 2: Difficulties with Product Isolation and Purification
Symptoms:
-
The reaction mixture is a thick, sticky tar that is difficult to transfer.
-
Poor separation during aqueous workup.
-
Product is difficult to extract from the reaction mixture.
-
Challenges with chromatographic purification due to the viscous nature of the crude product.
Root Causes and Solutions:
-
Product is a High-Viscosity Liquid or Amorphous Solid: The inherent physical properties of the product can make it challenging to handle.
-
Solution 1: Dilution: Before workup, dilute the reaction mixture with a suitable solvent to reduce its viscosity. This will make it easier to transfer and handle.
-
Solution 2: Temperature Adjustment: Gently warming the mixture (if the product is thermally stable) can significantly reduce its viscosity. Conversely, if the product is a low-melting solid, cooling the mixture may induce crystallization, making it easier to isolate by filtration.
-
-
Formation of Emulsions during Workup: The presence of certain catalysts or byproducts can lead to the formation of stable emulsions during aqueous extraction.
-
Solution: Add a small amount of a saturated brine solution to the aqueous layer. This can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
-
"Gloopy" Solids: In some Henry reactions, the product may precipitate as a sticky, non-crystalline solid that is difficult to filter and handle.[17]
-
Solution: After quenching the reaction, vigorously agitate the mixture to break up any large clumps and form a fine powder.[17] If the product remains sticky, try triturating it with a non-polar solvent like hexanes to remove impurities and potentially induce crystallization.
-
Data Presentation: Solvent Effects on Viscosity
The choice of solvent can have a profound impact on the viscosity of a reaction mixture. Below is a table summarizing the general effects of different solvent classes on viscosity in nitroalkane additions.
| Solvent Class | Example(s) | General Effect on Viscosity | Rationale |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Can be effective at solvating polar intermediates and products, potentially reducing viscosity. | High dielectric constant helps to keep charged intermediates in solution. |
| Protic | Water, Methanol, Ethanol | Variable. Can sometimes increase viscosity through hydrogen bonding with the product. | Hydrogen bonding can create a more ordered and less fluid solvent shell around the product molecules.[6] |
| Aprotic Non-Polar | Toluene, Hexanes, Dichloromethane | Can be effective if the product is less polar. May lead to precipitation if the product is highly polar. | "Like dissolves like." A non-polar solvent will better solvate a non-polar product.[7][8] |
| Biphasic | Water-Dichloromethane | Can be advantageous for reactions with water-insoluble reactants, potentially keeping the organic phase less viscous. | The product may be extracted into the organic phase as it is formed, preventing a buildup of high concentrations in the reaction medium.[15] |
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to viscous reaction mixtures in nitroalkane additions.
Caption: A decision-tree for troubleshooting viscous nitroalkane additions.
References
- 1. researchgate.net [researchgate.net]
- 2. Henry Reaction [organic-chemistry.org]
- 3. MIXING vs AGITATION - Improve fluid homogeneity and consistency - SR-TEK [smartreservoirs.com]
- 4. unacademy.com [unacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Differences Between Agitation and Mixing - inoxmim.com [inoxmim.com]
- 12. Principles for High Viscosity Mixing | INDCO [indco.com]
- 13. High Viscosity Mixing Guide | Hockmeyer [hockmeyer.com]
- 14. aiche.org [aiche.org]
- 15. sctunisie.org [sctunisie.org]
- 16. mixquip.com [mixquip.com]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of 1-Cyclopropyl-2-nitroethanol: A Researcher's Handbook
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. Among these, 1-Cyclopropyl-2-nitroethanol stands out as a valuable intermediate, incorporating the conformationally constrained and metabolically robust cyclopropyl motif.[1] This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of this key compound via the asymmetric Henry (nitroaldol) reaction, offering supporting data and experimental insights to inform catalyst selection and reaction optimization.
The Henry reaction, a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound, is the most direct route to β-nitro alcohols.[2] The primary challenge in the synthesis of this compound lies in controlling the stereochemistry at the newly formed chiral center. This has led to the development of a diverse array of chiral catalysts, broadly categorized into metal-based complexes and organocatalysts.
At a Glance: Catalyst Performance Comparison
To facilitate a direct comparison, the following table summarizes the performance of representative catalysts in the asymmetric Henry reaction of cyclopropanecarboxaldehyde and nitromethane. It is important to note that direct comparative studies on this specific substrate are limited; therefore, data from analogous reactions with aliphatic aldehydes are also included to provide a broader context.
| Catalyst Type | Chiral Ligand/Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Copper-Based | Chiral Diamine-Cu(OAc)₂ | 5 | n-Propanol | RT | - | >99 | >99.5 | [3] |
| Copper-Based | (-)-Sparteine-CuCl₂ | - | - | - | - | - | 73-97 | [4] |
| Copper-Based | Thiophene-bis(β-amino alcohol)-Cu(OAc)₂ | 20 | Ethanol | 25 | 24 | 99 | 94.6 | [5] |
| Organocatalyst | Cinchona Alkaloid Derivative (Cupreine) | - | - | - | - | High | Excellent | [6] |
| Organocatalyst | Axially Chiral Guanidine Base | - | - | - | - | - | - | [6] |
| Organocatalyst | Bifunctional Thiourea | - | - | - | - | Good | Good | [7] |
In-Depth Analysis of Catalytic Systems
Copper-Based Catalytic Systems: A Story of Ligand Design
Copper complexes are among the most extensively investigated and successful catalysts for the asymmetric Henry reaction. Their efficacy is largely dictated by the design of the chiral ligand, which orchestrates the stereochemical outcome of the reaction.
Mechanism of Action: The catalytic cycle of a typical chiral copper(II) complex in the Henry reaction involves the coordination of both the aldehyde and the deprotonated nitroalkane (nitronate) to the copper center. The chiral ligand creates a specific steric and electronic environment, directing the nucleophilic attack of the nitronate on one face of the aldehyde, thereby inducing enantioselectivity. The acetate counter-ion often acts as a weak base to generate the nitronate.[3]
Diagram: Catalytic Cycle of a Copper-Catalyzed Asymmetric Henry Reaction
Caption: Generalized catalytic cycle for the copper-catalyzed asymmetric Henry reaction.
Key Experimental Insights:
-
Ligand Structure is Paramount: The steric and electronic properties of the chiral ligand are the primary determinants of enantioselectivity. For instance, a chiral diamine ligand designed from (R,R)-1,2-diphenylethylenediamine has demonstrated exceptional performance, achieving over 99.5% ee for the reaction with an aliphatic aldehyde.[3]
-
Counter-ion Effect: The choice of the copper salt and any additives can significantly influence the reaction. For example, Cu(OAc)₂ is often preferred as the acetate can act as an internal base.[3]
-
Solvent Choice: Protic solvents like ethanol and n-propanol are commonly used and can play a role in the protonation step of the catalytic cycle.[3][5]
Organocatalysis: A Metal-Free Alternative
Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysis. For the asymmetric Henry reaction, several classes of organocatalysts have proven effective, operating through different activation modes.
Mechanism of Action: Chiral organocatalysts typically activate the substrates through non-covalent interactions, such as hydrogen bonding. For example, bifunctional thiourea catalysts possess both a hydrogen-bond donating thiourea moiety to activate the aldehyde and a basic site (e.g., a tertiary amine) to deprotonate the nitroalkane. This dual activation brings the reactants into close proximity in a chiral environment, facilitating a stereoselective reaction.[7]
Diagram: Dual Activation by a Bifunctional Thiourea Organocatalyst
Caption: Conceptual diagram of dual activation in an organocatalyzed Henry reaction.
Key Experimental Insights:
-
Bifunctionality is Key: The most effective organocatalysts for the Henry reaction are often bifunctional, possessing both acidic and basic sites to activate the electrophile and nucleophile simultaneously.
-
Cinchona Alkaloids: Derivatives of cinchona alkaloids, such as cupreine, are highly effective, leveraging their rigid scaffold and multiple functional groups to create a well-defined chiral pocket.[6]
-
Reaction Conditions: Organocatalytic Henry reactions are often sensitive to the solvent and the presence of additives. Aprotic solvents are commonly employed.
Enzymatic Approaches: The Green Frontier
While less explored for the direct synthesis of this compound, biocatalysis offers a promising avenue for highly selective transformations under mild conditions. Hydroxynitrile lyases have been shown to catalyze the Henry reaction, though substrate scope can be a limitation.[8] More recently, engineered enzymes are being developed for novel carbene transfer reactions to construct cyclopropane rings, which could represent an alternative synthetic strategy.
Experimental Protocols
Representative Protocol for a Copper-Catalyzed Asymmetric Henry Reaction
This protocol is adapted from a highly efficient method for the synthesis of β-nitro alcohols using a chiral diamine-Cu(OAc)₂ complex.[3]
-
Catalyst Preparation (in situ): To a solution of the chiral diamine ligand (5 mol%) in n-propyl alcohol, add Cu(OAc)₂·H₂O (5 mol%). Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Reaction Setup: To the catalyst solution, add cyclopropanecarboxaldehyde (1.0 mmol) and nitromethane (5.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford this compound.
-
Analysis: Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.
Diagram: Experimental Workflow for Copper-Catalyzed Synthesis
References
- 1. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Henry reaction (Nitroaldol), aromatic or aliphatic aldehydes, alpha substituted nitromethane, beta-nitroalcohols, copper (II) acetate, Quinine Base - Buchler GmbH [buchler-gmbh.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective nitroaldol (Henry) reaction using copper(ii) complexes of (−)-sparteine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. almacgroup.com [almacgroup.com]
Beyond the Archetype: A Comparative Guide to Nitromethane Alternatives for Nitroalcohol Synthesis
For decades, the Henry (nitroaldol) reaction has been a cornerstone of C-C bond formation in organic synthesis, providing access to valuable β-nitroalcohols which are precursors to a myriad of functional groups, including 1,2-amino alcohols and α-hydroxy carboxylic acids.[1][2] Nitromethane, owing to its commercial availability and high reactivity, has traditionally been the workhorse for this transformation. However, the demand for more complex and stereochemically rich molecules in drug discovery and development necessitates a deeper understanding and utilization of alternative nitroalkanes. This guide provides a comprehensive comparison of higher nitroalkanes, such as nitroethane and nitropropane, as viable and often advantageous alternatives to nitromethane in the synthesis of nitroalcohols. We will delve into the nuances of their reactivity, the impact on stereoselectivity, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Rationale for Moving Beyond Nitromethane
While nitromethane is an excellent C1 synthon, its use is inherently limiting when the goal is to introduce additional stereocenters and structural complexity in a single step. The substitution of nitromethane with higher nitroalkanes (R-CH₂-NO₂, R ≠ H) in the Henry reaction directly installs a substituent at the α-carbon of the newly formed nitroalcohol, creating a new stereocenter. This opens up avenues for the diastereoselective and enantioselective synthesis of more complex targets, a critical consideration in modern medicinal chemistry.[1][3]
However, the use of substituted nitroalkanes introduces a new layer of complexity: the control of diastereoselectivity. The reaction of a prochiral aldehyde with a substituted nitroalkane can lead to the formation of two diastereomers, syn and anti. The judicious choice of catalyst and reaction conditions is therefore paramount to selectively obtain the desired diastereomer.[4]
Comparative Analysis of Nitroalkane Reactivity and Selectivity
The reactivity of nitroalkanes in the Henry reaction generally follows the trend: nitroethane > nitromethane > 2-nitropropane .[5] This trend is a balance between the acidity of the α-proton and steric hindrance. While nitroethane is more reactive, the steric bulk of the alkyl substituent in higher nitroalkanes can influence the rate of reaction and the stereochemical outcome.
Data-Driven Comparison of Nitroalkanes in the Henry Reaction
The following table summarizes the performance of nitromethane, nitroethane, and nitropropane in the Henry reaction with various aldehydes under different catalytic systems, highlighting the achievable yields and diastereoselectivities.
| Nitroalkane | Aldehyde | Catalyst System | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Nitromethane | Benzaldehyde | Imidazole (0.35 equiv) | Solvent-free | 0.08 | 70 | N/A | [6] |
| Nitroethane | Benzaldehyde | Imidazole (0.35 equiv) | Solvent-free | 0.17 | 65 | N/A | [6] |
| Nitromethane | 4-Nitrobenzaldehyde | Cu(OAc)₂·H₂O / Chiral Ligand | Ethanol | 24 | >99 | N/A | [7] |
| Nitroethane | 4-Nitrobenzaldehyde | Guanidine-thiourea C8 / KI | Toluene | 72 | 85 | 96:4 | [1][8] |
| Nitropropane | 4-Nitrobenzaldehyde | Guanidine-thiourea C8 / KI | Toluene | 72 | 82 | 95:5 | [1][8] |
| Nitroethane | Isobutyraldehyde | Cu(II)-Amino Alcohol Ligand L7 | CH₂Cl₂ | 48 | 77 | 95:5 | [4] |
| Nitropropane | Isobutyraldehyde | Cu(II)-Amino Alcohol Ligand L7 | CH₂Cl₂ | 48 | - | 61:39 | [4] |
| Nitroethane | Various Aromatic Aldehydes | Chiral P-spirocyclic tetra-aminophosphonium salt | Toluene | 12-48 | 75-98 | up to 1:19 | [4] |
| Nitropropane | Various Aromatic Aldehydes | Chiral P-spirocyclic tetra-aminophosphonium salt | Toluene | 24-72 | 70-95 | up to 1:19 | [4] |
Key Insights from the Data:
-
Yields: While nitromethane often provides high yields, nitroethane and nitropropane can also afford excellent yields under optimized conditions.[1][6][7]
-
Reaction Times: Reactions with higher nitroalkanes may sometimes require longer reaction times compared to nitromethane.[6]
-
Diastereoselectivity: The true power of using higher nitroalkanes lies in the ability to control diastereoselectivity. With appropriate chiral catalysts, high syn or anti selectivity can be achieved.[1][4][8] For instance, the guanidine-thiourea bifunctional organocatalyst C8 demonstrates excellent syn-selectivity for both nitroethane and nitropropane.[1][8] Conversely, certain chiral metal complexes can favor the anti product.[4]
Mechanistic Considerations and Experimental Design
The fundamental mechanism of the Henry reaction remains the same regardless of the nitroalkane used. It involves the base-catalyzed deprotonation of the nitroalkane to form a nitronate anion, which then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. The resulting β-nitro alkoxide is subsequently protonated to yield the final product.[9]
Caption: Generalized Mechanism of the Henry Reaction.
The choice of catalyst is crucial for controlling the stereochemical outcome. Chiral organocatalysts, such as guanidine derivatives, and chiral metal complexes have been extensively studied for asymmetric Henry reactions with higher nitroalkanes.[1][4][8] These catalysts orchestrate the approach of the nitronate and the aldehyde in a stereodefined manner through the formation of chiral transition states.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Henry reaction with nitroethane and nitropropane. These protocols are designed to be self-validating and are based on established literature procedures.
Protocol 1: Asymmetric Organocatalyzed Henry Reaction of 4-Nitrobenzaldehyde with Nitroethane (syn-selective)
This protocol is adapted from the work of Nagasawa and coworkers, utilizing a guanidine-thiourea bifunctional organocatalyst for a highly syn-selective Henry reaction.[1][8]
Materials:
-
4-Nitrobenzaldehyde
-
Nitroethane
-
Guanidine-thiourea organocatalyst C8
-
Potassium iodide (KI)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the guanidine-thiourea organocatalyst C8 (0.1 mmol, 10 mol%) and potassium iodide (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv).
-
Add nitroethane (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired syn-β-nitroalcohol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Metal-Catalyzed Henry Reaction of Benzaldehyde with Nitropropane
This protocol is a representative example of a metal-catalyzed asymmetric Henry reaction.
Materials:
-
Benzaldehyde
-
Nitropropane
-
Chiral Copper(I) catalyst system (e.g., Cu(I)-bis(sulfonamide)-diamine ligand)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂).
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the chiral ligand (e.g., bis(sulfonamide)-diamine, 0.055 mmol) and the copper(I) salt (e.g., CuBr, 0.05 mmol) to a reaction vial.
-
Add the anhydrous solvent (1.0 mL) and stir the mixture at room temperature until a homogeneous solution is formed.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add benzaldehyde (0.5 mmol, 1.0 equiv).
-
Add nitropropane (1.0 mmol, 2.0 equiv) dropwise.
-
Stir the reaction at the same temperature for the specified time (e.g., 24-48 hours), monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired β-nitroalcohol.
-
Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical techniques.
Caption: General Experimental Workflow for the Henry Reaction.
Conclusion
The strategic selection of nitroalkanes beyond nitromethane is a powerful approach for the efficient synthesis of complex, stereochemically defined β-nitroalcohols. Higher nitroalkanes, such as nitroethane and nitropropane, serve as valuable reagents that enable the introduction of additional stereocenters directly in the C-C bond-forming step. While their use can present challenges in controlling diastereoselectivity, the development of sophisticated chiral catalytic systems has provided robust solutions for obtaining products with high stereopurity. By understanding the interplay between the nitroalkane structure, catalyst, and reaction conditions, researchers can unlock new synthetic pathways to novel and medicinally relevant molecules. This guide serves as a starting point for exploring the rich chemistry of substituted nitroalkanes in the venerable Henry reaction.
References
- 1. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Recent advances in catalysts for the Henry reaction [ouci.dntb.gov.ua]
- 4. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]
- 8. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity Screening of 1-Cyclopropyl-2-nitroethanol Derivatives: A Strategic Approach for Novel Drug Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of 1-cyclopropyl-2-nitroethanol derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to guide structure-activity relationship (SAR) studies. Our focus is on establishing a robust, self-validating screening cascade to identify and characterize novel therapeutic leads from this promising, yet underexplored, class of compounds.
Introduction: The Therapeutic Potential of a Privileged Scaffold
The this compound scaffold represents a fascinating convergence of three distinct chemical moieties, each with a well-documented history in medicinal chemistry. The therapeutic potential of its derivatives can be inferred from the biological activities of these key components:
-
The Cyclopropyl Ring: This small, strained carbocycle is a valuable tool in drug design.[1] Its rigid structure can lock a molecule into a specific conformation, enhancing binding affinity to biological targets.[2] Furthermore, the cyclopropyl group often increases metabolic stability by protecting adjacent chemical bonds from enzymatic degradation, a critical attribute for improving a drug's pharmacokinetic profile.[2][3] It is a common feature in a wide array of bioactive compounds, including those with anticancer and antimicrobial properties.[3][4]
-
The Nitro Group (-NO₂): Nitro-aromatic and nitro-aliphatic compounds are well-established as potent antimicrobial and anticancer agents.[5][6] Their mechanism often involves acting as bio-reducible prodrugs.[7] In the low-oxygen (hypoxic) environments characteristic of solid tumors or within certain anaerobic bacteria, the nitro group can be reduced by nitroreductase enzymes to form highly reactive cytotoxic species that damage DNA and other vital cellular components.[8]
-
The Ethanol Backbone: The secondary alcohol provides a key site for hydrogen bonding and can be crucial for interactions with enzyme active sites. It also serves as a versatile synthetic handle for creating a diverse library of derivatives through esterification or etherification, allowing for fine-tuning of properties like solubility and cell permeability.
The combination of these three motifs in a single molecular framework suggests a high probability of discovering novel compounds with significant therapeutic potential, particularly in oncology and infectious diseases.[8] This guide outlines a logical and efficient workflow for exploring that potential.
Section 1: A Strategic Screening Cascade
A successful screening campaign does not rely on a single assay but on a multi-step, tiered approach known as a screening cascade. This strategy allows for the rapid and cost-effective evaluation of a large library of compounds, with progressively more complex and targeted assays reserved for the most promising "hits." The causality behind this choice is resource management; it ensures that the most intensive efforts are focused on compounds with the highest likelihood of success.
Caption: General screening cascade for this compound derivatives.
Section 2: Primary Screening Protocols and Comparative Data
The goal of primary screening is to broadly survey the library and identify compounds exhibiting any biological activity of interest. Here, we compare two key primary screens: antimicrobial and anticancer.
Antimicrobial Activity Screening
Rationale: The presence of the nitro group makes these compounds excellent candidates for antimicrobial agents. The screening protocol is designed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: A stock solution of each derivative (e.g., 10 mg/mL) is prepared in dimethyl sulfoxide (DMSO). Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to log phase.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock in broth to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Adjust the bacterial culture to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL and add 50 µL to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and an antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
Comparative Data (Hypothetical)
To illustrate how data from this screen can be interpreted, consider the following hypothetical results for a series of derivatives.
| Derivative ID | R¹ Substituent (Hypothetical) | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| A-01 | H (Parent Compound) | 32 | 64 |
| A-02 | 4-Fluoro | 8 | 16 |
| A-03 | 4-Methoxy | 64 | >128 |
| A-04 | 4-Nitro | 4 | 8 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Interpretation and Causality: The data in this table immediately suggests a preliminary SAR. The addition of electron-withdrawing groups (Fluoro, Nitro) at the hypothetical R¹ position appears to enhance antimicrobial activity (lower MIC values) compared to the parent compound or a derivative with an electron-donating group (Methoxy). This provides a clear, data-driven direction for the next round of synthesis and optimization.
Anticancer Cytotoxicity Screening
Rationale: This screen assesses the general toxicity of the compounds against cancer cells. The MTT or Resazurin assay is a common choice; it measures the metabolic activity of cells, which correlates with cell viability.[9] A reduction in metabolic activity indicates cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 human colon carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the derivatives (e.g., from 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Comparative Data (Hypothetical)
| Derivative ID | R¹ Substituent (Hypothetical) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |
| A-01 | H (Parent Compound) | 45.2 | 58.1 |
| A-02 | 4-Fluoro | 15.6 | 22.4 |
| A-03 | 4-Methoxy | 88.9 | >100 |
| A-04 | 4-Nitro | 5.8 | 9.3 |
| Doxorubicin | (Control) | 0.8 | 1.1 |
Interpretation and Causality: Similar to the antimicrobial screen, these results suggest that electron-withdrawing substituents enhance cytotoxic activity. Derivative A-04 , with an additional nitro group, is the most potent in this hypothetical series. This compound would be prioritized as a "hit" for follow-up studies.
Section 3: Secondary Screening and Mechanistic Elucidation
Once primary hits are identified and confirmed, secondary assays are crucial to understand their mechanism of action (MoA) and selectivity. This is a critical step in validating the trustworthiness of a lead compound.
Rationale for Mechanistic Studies: A potent compound is not necessarily a good drug candidate. It could be a promiscuous binder or act through a non-specific toxic mechanism. Mechanistic studies help verify that the compound acts through a desirable pathway, providing confidence in its potential for further development.
Caption: Decision workflow for elucidating the antimicrobial mechanism of action.
For an anticancer hit, a key secondary assay would be to test its cytotoxicity under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. If the compound is significantly more potent under hypoxia, it strongly supports the hypothesis that its MoA involves bioreduction of the nitro group, a highly desirable trait for targeting solid tumors. Further studies, such as a Comet assay, could then be employed to confirm if the activated compound causes DNA damage.
Conclusion and Future Outlook
The this compound scaffold is a promising starting point for the development of novel antimicrobial and anticancer agents. This guide provides a validated, logical framework for screening derivatives of this class. By employing a tiered screening cascade, researchers can efficiently identify active compounds. Subsequent comparative analysis of the data, as illustrated with hypothetical results, allows for the establishment of clear structure-activity relationships. Finally, targeted mechanistic studies provide the necessary confidence to advance the most promising hits into lead optimization. The key to success lies not just in performing the experiments, but in understanding the causality behind each step—from initial screening to mechanistic validation—to build a compelling case for a new therapeutic candidate.
References
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
A Researcher's Guide to the Stereochemical Assignment of 1-Cyclopropyl-2-nitroethanol
In the landscape of modern drug discovery and asymmetric synthesis, the unambiguous determination of a molecule's absolute stereochemistry is not merely a final step but a critical cornerstone of the entire research and development process. The spatial arrangement of atoms dictates biological activity, and for chiral molecules like 1-cyclopropyl-2-nitroethanol, a potent building block in organic synthesis, establishing the R/S configuration is paramount. This guide provides a comparative analysis of the principal methodologies for assigning the absolute stereochemistry of this specific chiral alcohol, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The challenge with a small, flexible molecule like this compound lies in its conformational mobility and, often, its reluctance to form high-quality single crystals suitable for X-ray analysis. Therefore, a multi-faceted approach, leveraging both spectroscopic and chemical derivatization techniques, is often the most robust strategy.
Comparative Analysis of Key Methodologies
The determination of absolute configuration can be approached through several powerful analytical techniques. The choice of method often depends on the physical state of the sample (crystalline solid vs. oil), the amount of material available, and the instrumentation at hand. Below is a comparison of the most reliable methods applicable to this compound.
| Methodology | Principle | Sample Requirement | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1][2][3] | High-quality single crystal (often >50 µm).[4] | Provides unambiguous, definitive assignment of both relative and absolute stereochemistry ("gold standard").[3][5][6] | Difficult to obtain suitable crystals for small, non-crystalline oils or molecules.[5][7] Heavy atoms may be needed for reliable anomalous dispersion.[2][6] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8][9] | ~5-10 mg of pure sample in solution. | Applicable to molecules in their solution state, avoiding crystallization challenges.[10][11] Highly sensitive to the 3D structure.[8] Provides high confidence when experimental and calculated spectra match.[10][11] | Requires quantum chemical calculations (e.g., DFT) to predict the theoretical spectrum for comparison.[8][10] Can be sensitive to solvent effects and intermolecular interactions.[11][12] |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Covalent derivatization of the alcohol with a chiral reagent (e.g., MTPA) to form diastereomers, which exhibit distinct ¹H NMR chemical shifts.[7][13][14] | ~1-5 mg of pure sample. | Widely accessible via standard NMR spectroscopy.[14] Does not require crystallization.[7][13] Well-established empirical models for interpretation.[15] | Requires successful synthesis of two diastereomeric derivatives.[13][14] Interpretation can be complex if the molecule's conformation is not well-defined or if key protons are obscured. |
In-Depth Experimental Protocols & Workflows
For a molecule like this compound, which may be an oil at room temperature, chiroptical and NMR-based methods are often the most practical first lines of investigation.
Protocol 1: Absolute Configuration via Vibrational Circular Dichroism (VCD)
VCD has emerged as a powerful alternative to X-ray crystallography, especially for molecules that are difficult to crystallize.[10][11] The technique relies on comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations for an assumed enantiomer (e.g., the S-enantiomer). A match confirms the configuration, while a mirror-image spectrum indicates the opposite configuration.[10]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.
-
Computational Modeling:
-
Perform a conformational search for the S-enantiomer of this compound using a computational chemistry software package.
-
Optimize the geometry of the most stable conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the theoretical VCD and IR spectra for each stable conformer. The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra.
-
-
Spectral Acquisition:
-
Acquire the experimental IR and VCD spectra of the sample solution using a VCD spectrometer.
-
Data is typically collected over several hours to achieve a sufficient signal-to-noise ratio.[9]
-
-
Data Analysis:
-
Compare the experimental VCD spectrum to the calculated spectrum of the S-enantiomer.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration is assigned as S.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the configuration is assigned as R.
-
.dot
Caption: Workflow for VCD analysis.
Protocol 2: The Modified Mosher's Method (NMR Spectroscopy)
The Mosher's ester analysis is a classic and reliable NMR-based method for determining the configuration of secondary alcohols.[7][13][14] It involves creating two separate batches of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[14]
Step-by-Step Methodology:
-
Ester Synthesis (Two Parallel Reactions):
-
Reaction A: To ~1-2 mg of this compound in an NMR tube containing deuterated pyridine (d₅-Py), add a slight excess of (R)-MTPA chloride.
-
Reaction B: In a separate NMR tube, react ~1-2 mg of the alcohol with (S)-MTPA chloride under identical conditions.
-
Allow both reactions to proceed to completion, monitored by ¹H NMR.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
-
It is crucial to unambiguously assign the proton signals for the groups on either side of the newly formed ester linkage (in this case, the cyclopropyl group and the -CH₂NO₂ group). 2D NMR experiments like COSY and HSQC can be invaluable for this assignment.[7][13]
-
-
Data Analysis:
-
For each assigned proton, calculate the difference in chemical shift (Δδ) using the formula: Δδ = δₛ - δᵣ , where δₛ is the chemical shift in the (S)-MTPA ester and δᵣ is the chemical shift in the (R)-MTPA ester.[15][16]
-
Apply the Mosher model: Protons that lie on the same side as the phenyl group of the MTPA moiety in the extended conformation will have positive Δδ values, while those on the other side will have negative Δδ values.
-
By mapping the signs of Δδ onto the structure, the absolute configuration of the original alcohol stereocenter can be deduced.
-
.dot
Caption: Workflow for Mosher's Method.
Conclusion and Best Practices
For the confirmation of the absolute stereochemistry of chiral this compound, no single method is foolproof, but a combination provides the highest level of confidence.
-
Primary Recommendation: Begin with Vibrational Circular Dichroism (VCD) . It is non-destructive, directly analyzes the molecule in its solution state, and provides a robust assignment when a clear correlation with DFT calculations is achieved.[9][10]
-
Orthogonal Validation: If material permits, corroborate the VCD assignment using the modified Mosher's method . Agreement between a spectroscopic and a chemical derivatization method constitutes a very strong proof of configuration.
-
The Definitive Standard: If the compound or a suitable derivative can be crystallized, single-crystal X-ray diffraction remains the ultimate arbiter of absolute configuration and should be pursued if other methods yield ambiguous results.[1][6]
By judiciously selecting from these powerful techniques and carefully executing the associated protocols, researchers can confidently assign the absolute stereochemistry of this compound, a critical step in advancing its application in chemical synthesis and drug development.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. purechemistry.org [purechemistry.org]
- 4. excillum.com [excillum.com]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. schrodinger.com [schrodinger.com]
- 13. echemi.com [echemi.com]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 1-Cyclopropyl-2-nitroethanol: A Cost-Benefit Analysis
For researchers and professionals in drug development, the synthesis of chiral β-nitroalcohols is a critical step in the creation of numerous biologically active molecules and pharmaceutical ingredients.[1][2] These compounds serve as versatile precursors, readily convertible to key functionalities like β-amino alcohols.[1][3] Among these, 1-Cyclopropyl-2-nitroethanol stands out as a valuable building block.[]
This guide provides an in-depth, comparative analysis of the primary synthetic pathways to this compound. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, offering a field-proven perspective on the cost-benefit trade-offs associated with each method. Our analysis will focus on the venerable Henry (or nitroaldol) reaction, the most direct and atom-economical route for coupling an aldehyde with a nitroalkane.[5][6] We will explore four distinct catalytic approaches: classical base catalysis, metal-complex catalysis, organocatalysis, and biocatalysis, evaluating each on metrics of yield, cost, stereoselectivity, safety, and scalability.
The Core Strategy: The Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction that joins a nitroalkane (in this case, nitromethane) and a carbonyl compound (cyclopropanecarboxaldehyde) in the presence of a base.[5] All steps in the reaction are reversible, which has significant implications for optimizing reaction conditions to drive the equilibrium toward the desired β-nitro alcohol product.[3][5]
The fundamental mechanism involves the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde.[7] Subsequent protonation of the resulting alkoxide yields the final product.
Caption: General mechanism of the Henry reaction.
Pathway Comparison: A Cost-Benefit Deep Dive
The choice of catalyst is the most critical variable in the Henry reaction, profoundly influencing yield, reaction time, cost, and, most importantly for pharmaceutical applications, stereoselectivity.
Pathway 1: Classical Base Catalysis
This approach utilizes simple, inexpensive bases like alkali metal hydroxides (NaOH, KOH) or alkoxides.[8] It represents the most traditional and cost-effective method.
-
Expertise & Causality: The primary function of the base is to generate the nitronate anion.[9] However, strong bases can also promote undesired side reactions. The most common of these is the elimination of water from the β-nitro alcohol product to form a nitroalkene, especially if excess base is used or the temperature is elevated.[10] Other potential issues include Cannizzaro-type reactions of the aldehyde and self-condensation (aldol reaction).[2] Therefore, the key to a successful classical Henry reaction is the careful control of stoichiometry and temperature. Using water as a solvent with a surfactant can sometimes offer a milder and more environmentally friendly alternative to traditional organic solvents.[11]
-
Cost-Benefit Analysis:
-
Cost: Very low. Reagents like NaOH and solvents like ethanol or water are inexpensive.
-
Yield: Moderate to good, but highly dependent on conditions.
-
Stereoselectivity: None. Produces a racemic mixture of the product.
-
Scalability: High, but requires robust process control to manage exotherms and prevent side reactions.[12]
-
Safety: Strong bases are corrosive. Nitromethane itself is an energetic material and requires careful handling, especially at scale.[8]
-
| Parameter | Typical Conditions | Yield (%) | Pros | Cons |
| Catalyst | NaOH, KOH, NH₄OAc | 50-80% | Extremely low cost, simple setup | No stereocontrol, risk of side reactions[2][10] |
| Solvent | Water, Ethanol, THF | Readily available, inexpensive | Can influence side reaction pathways | |
| Temperature | 0°C to Room Temp | Low energy requirement | Higher temps promote elimination[10] | |
| Reaction Time | 2-24 hours | Can be slow at low temperatures |
Representative Protocol (Adapted from Ballini, R. et al.[11])
-
To a stirred solution of cyclopropanecarboxaldehyde (1 equiv.) and nitromethane (1.5 equiv.) in water, add a catalytic amount of 0.025 M NaOH solution containing a cationic surfactant like cetyltrimethylammonium chloride (CTACl).
-
Stir the mixture vigorously at room temperature for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Pathway 2: Chiral Metal-Complex Catalysis
To address the lack of stereocontrol, a variety of chiral metal catalysts have been developed. Complexes involving metals like copper, zinc, and magnesium coordinated to chiral organic ligands are frequently employed to induce enantioselectivity.[5][13]
-
Expertise & Causality: The metal center acts as a Lewis acid, coordinating to both the nitronate anion and the aldehyde's carbonyl oxygen. This brings the reactants into a specific, chiral orientation within the catalyst's coordination sphere, favoring the attack on one face of the aldehyde over the other. This rigid, organized transition state is the origin of the high enantioselectivity. The choice of ligand is paramount, as its steric and electronic properties dictate the precise geometry of this transition state.
-
Cost-Benefit Analysis:
-
Cost: Moderate to high. Chiral ligands and high-purity metal salts can be expensive.
-
Yield: Often very good to excellent.
-
Stereoselectivity: Can achieve high to excellent enantiomeric excess (ee%).
-
Scalability: Good, though the cost of the catalyst can become a factor on an industrial scale. Post-reaction removal of metal contaminants is a critical consideration for pharmaceutical applications.
-
Safety: Similar handling precautions for nitromethane apply. Some metal catalysts can be toxic and require careful handling and disposal.
-
| Parameter | Typical Conditions | Yield (%) | ee% | Pros | Cons |
| Catalyst | Cu(OAc)₂ + Chiral Ligand | 80-95% | 85-99% | High yield & enantioselectivity | Catalyst cost, potential metal contamination |
| Solvent | THF, Toluene, CH₂Cl₂ | Good solubility for reactants/catalyst | Environmental concerns with some solvents | ||
| Temperature | -20°C to Room Temp | Milder conditions often possible | |||
| Reaction Time | 6-48 hours | Can be longer than classical methods |
Representative Protocol (Conceptual, based on Arai, T. et al.[10])
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral diamine ligand (e.g., 0.05 equiv.) and Cu(OAc)₂ (0.05 equiv.) in THF.
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Cool the reaction mixture to the desired temperature (e.g., -20°C).
-
Add cyclopropanecarboxaldehyde (1 equiv.) followed by the dropwise addition of nitromethane (2 equiv.).
-
Stir the reaction at this temperature for 24-48 hours, monitoring by chiral HPLC or TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Follow extraction, drying, and purification procedures as described in Pathway 1.
-
Analyze the enantiomeric excess of the purified product by chiral HPLC.
Pathway 3: Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, offering a "greener" alternative to metal-based systems. Chiral amines, thioureas, and cinchona alkaloids are common catalysts for the asymmetric Henry reaction.[14]
-
Expertise & Causality: Organocatalysts typically operate through non-covalent interactions, such as hydrogen bonding. A bifunctional catalyst, for example, might have a basic site (like an amine) to deprotonate the nitromethane and an acidic site (like a thiourea group) to activate the aldehyde by hydrogen bonding to its carbonyl oxygen. This dual activation in a chiral environment brings the two reactants together in a stereochemically controlled manner.
-
Cost-Benefit Analysis:
-
Cost: Moderate to high. While cheaper than some rare metals, complex organocatalysts can be expensive.
-
Yield: Good to excellent.
-
Stereoselectivity: Good to excellent ee% is achievable.
-
Scalability: Very good. The absence of metal simplifies purification and addresses contamination concerns, which is a significant advantage in pharmaceutical manufacturing.
-
Safety: Generally considered safer and more environmentally benign than metal catalysts.
-
| Parameter | Typical Conditions | Yield (%) | ee% | Pros | Cons |
| Catalyst | Chiral Thiourea, Cinchona Alkaloid | 75-90% | 80-97% | Metal-free, avoids contamination | Catalyst can be expensive, higher loading may be needed |
| Solvent | Toluene, MTBE, CH₂Cl₂ | ||||
| Temperature | -40°C to Room Temp | Low temperatures often required for high ee% | |||
| Reaction Time | 24-72 hours | Often requires longer reaction times |
Pathway 4: Biocatalysis
The use of enzymes offers a highly sustainable and selective method for chemical synthesis. For the Henry reaction, hydroxynitrile lyases (HNLs) have shown promise.[1][6][15]
-
Expertise & Causality: Enzymes create a highly specific, chiral three-dimensional active site where reactants are bound in a precise orientation, leading to exceptional selectivity. The reaction proceeds under mild, typically aqueous conditions (specific pH and temperature).[6] However, the "lock and key" nature of enzymes means their substrate scope can be narrow, and finding an enzyme that accepts cyclopropanecarboxaldehyde efficiently may require screening or protein engineering.
-
Cost-Benefit Analysis:
-
Cost: The initial cost of the enzyme can be high, but they are often reusable, which can lower the cost per batch over time.
-
Yield: Can be moderate to good, but sometimes limited by enzyme stability or substrate inhibition.
-
Stereoselectivity: Often excellent, producing products with very high ee%.
-
Scalability: Can be challenging due to the need for large-volume bioreactors, sterile conditions, and precise control of pH and temperature.
-
Safety: The "greenest" approach. Reactions are run in water under mild conditions, avoiding harsh reagents and organic solvents.
-
| Parameter | Typical Conditions | Yield (%) | ee% | Pros | Cons |
| Catalyst | Hydroxynitrile Lyase (HNL) | 40-70% | >99% | Extremely high ee%, "green" solvent (water) | Narrow substrate scope, longer reaction times, specific pH/temp control needed[1][6] |
| Solvent | Aqueous Buffer | Environmentally benign | |||
| Temperature | 20-40°C | Low energy consumption | |||
| Reaction Time | 48-120 hours | Can be very slow |
Comparative Workflow and Decision Matrix
The choice of synthetic pathway is fundamentally a strategic decision based on project goals. The following diagram illustrates the divergent workflows, and the table provides a summary for at-a-glance comparison.
Caption: Comparative workflow for different catalytic pathways.
Decision Matrix Summary
| Metric | Classical Base | Metal-Catalysis | Organocatalysis | Biocatalysis |
| Relative Cost | $ |
|
|
|
| Yield | Good | Excellent | Very Good | Moderate |
| Enantioselectivity | None | Excellent | Excellent | Excellent |
| Scalability | Excellent | Good | Excellent | Moderate |
| "Green" Profile | Poor | Moderate | Good | Excellent |
| Key Advantage | Lowest Cost | High Yield & ee% | No Metal Contamination | Mildest Conditions |
| Best For... | Bulk, non-chiral synthesis | High-value chiral intermediates | Pharma applications (metal-sensitive) | "Green" chemistry initiatives |
Conclusion
The synthesis of this compound via the Henry reaction is a mature and versatile process. The optimal pathway is not universal but is instead dictated by the specific goals of the research or manufacturing campaign.
-
For large-scale, cost-sensitive applications where chirality is irrelevant, classical base catalysis remains the undisputed choice due to its simplicity and low reagent cost.
-
For the synthesis of high-value, enantioenriched intermediates for drug discovery and development, both metal-catalysis and organocatalysis are superior choices. The decision between them often hinges on the tolerance for potential metal contamination in the final product, with organocatalysis offering a significant advantage in this regard.
-
Biocatalysis represents the frontier of sustainable synthesis. While potentially limited by substrate scope and scalability for this specific target, it is an invaluable tool for projects where environmental impact is the primary driver and offers unparalleled selectivity under the mildest possible conditions.
By understanding the fundamental principles and practical trade-offs of each approach, researchers can make informed decisions, optimizing their synthetic strategy to balance cost, efficiency, and chemical integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. almacgroup.com [almacgroup.com]
- 7. youtube.com [youtube.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Henry Reaction [organic-chemistry.org]
- 11. Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclopropyl-2-nitroethanol
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 1-Cyclopropyl-2-nitroethanol (CAS No. 54120-03-5). As a valued research chemical, its unique properties demand a rigorous approach to waste management to ensure personnel safety and environmental protection. This guide is intended for researchers, laboratory managers, and drug development professionals who handle this compound.
Core Principles: Hazard Assessment and Risk Mitigation
Understanding the "why" behind disposal procedures is fundamental to laboratory safety. This compound is not merely another organic compound; its nitroalkane structure necessitates specific precautions. While its toxicological properties have not been exhaustively studied, the available data and the known behavior of related compounds mandate a cautious approach.
1.1 Hazard Profile
The primary documented hazards are significant, requiring stringent handling protocols from acquisition to disposal.[1]
-
Skin Irritation (H315): Causes skin irritation, which can manifest as redness, itching, or inflammation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause severe and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[1]
Beyond these immediate hazards, the nitroalkane functional group introduces further potential risks. Nitroalkanes as a class can be combustible, and their vapors may form explosive mixtures with air upon intense heating. Furthermore, they are incompatible with strong bases and oxidizing agents, which can lead to vigorous and potentially dangerous reactions.[2][3]
1.2 Quantitative Hazard Summary
| Property | Value & Classification | Source |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Acid anhydrides, Acid chlorides. | [2][3] |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx). | [1][3] |
1.3 Mandatory Safety Protocols
Adherence to the following engineering controls and Personal Protective Equipment (PPE) is non-negotiable.
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1] An eyewash station and safety shower must be readily accessible.[1][3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and/or a face shield.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and change them immediately if contamination occurs.[1]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.[1]
-
The Disposal Workflow: A Step-by-Step Protocol
The cardinal rule for the disposal of this compound is that it must be managed as hazardous chemical waste . It must never be discharged down the drain or disposed of in regular trash.[4]
Step 1: Waste Characterization and Segregation
-
Designate as Hazardous Waste: All waste streams containing this compound, including the pure compound, solutions, and contaminated materials, must be designated as hazardous waste.
-
Maintain Segregation: Do not mix this waste with other chemical waste streams, particularly those containing incompatible materials like strong bases or oxidizing agents.[2] Mixing can create unforeseen chemical reactions, leading to heat generation, gas evolution, or even pressurization of the waste container.
Step 2: Container Selection and Labeling
-
Primary Waste Container: If possible, use the original manufacturer's container for the neat (undiluted) chemical waste. If this is not feasible, use a clean, chemically compatible container with a secure, tight-fitting lid (e.g., a glass bottle for liquid waste).
-
Contaminated Solids: Items such as gloves, absorbent pads, and weighing papers that are contaminated with this compound should be double-bagged in clear, sturdy plastic bags and sealed.[4]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Combustible")
-
The date of accumulation start
-
The name of the principal investigator or laboratory group
-
Step 3: Accumulation and Temporary Storage
-
Secure Closure: Keep the waste container tightly closed except when adding waste.[1]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) or the laboratory's main hazardous waste storage area.
-
Safe Environment: The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[1] Ensure it is physically separated from incompatible chemicals.
Step 4: Final Disposal Procedure
-
Contact EHS: The final and most critical step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. This is the standard and required procedure outlined in safety data sheets.[1][2]
-
Provide Documentation: Be prepared to provide the EHS team with an accurate accounting of the waste contents.
-
Do Not Attempt Neutralization: Unless you are a trained hazardous waste professional with a validated and approved protocol, do not attempt to chemically neutralize or treat the waste yourself. Such procedures can be more hazardous than the waste itself.
Emergency Procedures for Spills
For Small Spills (within a chemical fume hood):
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the hazardous waste container.
-
Label the container as hazardous waste containing this compound and the absorbent material.
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If there is any risk of fire or exposure, pull the fire alarm and evacuate the building.
-
Contact your institution's emergency response team or EHS immediately.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
